1,3-Dihydro-2-benzofuran-5-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAGOQKFTHTONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189378-81-1 | |
| Record name | 1,3-dihydro-2-benzofuran-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by analogous procedures found in the scientific literature. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel benzofuran derivatives.
Introduction and Strategic Overview
The 1,3-dihydro-2-benzofuran (also known as 1,3-dihydroisobenzofuran or phthalan) scaffold is a key structural motif in a variety of biologically active compounds. The incorporation of a sulfonamide group at the 5-position of this ring system is a strategic decision in drug design, as sulfonamides are well-known pharmacophores that can impart a range of desirable physicochemical and biological properties, including improved solubility, metabolic stability, and the ability to act as hydrogen bond donors and acceptors.
The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 1,3-dihydro-2-benzofuran:
-
Electrophilic Chlorosulfonation: Introduction of a chlorosulfonyl group onto the aromatic ring of 1,3-dihydro-2-benzofuran.
-
Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.
The subsequent characterization of the final product is crucial to confirm its identity and purity, and will involve a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Synthesis of this compound
The proposed synthetic pathway is illustrated below. The rationale for the choice of reagents and conditions is discussed in detail in the following sections.
Caption: Proposed synthetic pathway for this compound.
Expertise & Experience: The introduction of a sulfonyl chloride group onto an aromatic ring is a classic electrophilic aromatic substitution. The choice of the sulfonating agent is critical. While chlorosulfonic acid is a powerful and common reagent for this transformation, it can be aggressive and may lead to side reactions with sensitive substrates. A milder and more controlled approach, as detailed in a patent for related bicyclic systems, involves a two-step procedure using a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride (SOCl2)[1]. This method often provides cleaner reactions and higher yields for substrates that are sensitive to strong acids. The 5-position is the anticipated site of substitution due to the ortho,para-directing nature of the alkyl and ether groups of the dihydrofuran ring.
Trustworthiness: The following protocol is adapted from a procedure for the synthesis of analogous bicyclic aromatic sulfonyl chlorides[1].
Experimental Protocol:
-
To a stirred slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in 1,2-dichloroethane, add 1,3-dihydro-2-benzofuran (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.
-
Slowly heat the reaction mixture to 70-75 °C and maintain for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add thionyl chloride (1.2 equivalents) dropwise, and then slowly heat the mixture to 70-75 °C for an additional 4-5 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride, which may be used in the next step without further purification.
Expertise & Experience: The conversion of a sulfonyl chloride to a primary sulfonamide is typically achieved by reaction with ammonia or an ammonium salt. A well-established and high-yielding method involves the use of aqueous ammonium hydroxide in an organic solvent like tetrahydrofuran (THF)[1]. The reaction is generally rapid and proceeds at low to ambient temperatures. The use of a biphasic system with an organic solvent ensures good solubility of the sulfonyl chloride.
Trustworthiness: This protocol is based on a reported procedure for the synthesis of a positional isomer, 1,3-dihydrobenzo[c]furan-4-sulfonamide[1].
Experimental Protocol:
-
Dissolve the crude 1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.
-
Remove the THF under reduced pressure.
-
Slurry the resulting solid in water, collect by filtration, wash with water, and then with a non-polar organic solvent like n-hexane to remove any non-polar impurities.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected results from various analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for sulfonamides.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from, for example, 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 270 nm |
| Injection Volume | 10 µL |
The expected result is a single major peak, with purity typically >95% for use in biological assays.
Mass spectrometry will confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive or negative mode is commonly used.
Expected Mass Spectrometry Data:
| Property | Expected Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| [M+H]⁺ (Positive Mode) | m/z 200.0376 |
| [M-H]⁻ (Negative Mode) | m/z 198.0230 |
A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Asymmetric & Symmetric Stretch | 3390–3320 and 3280–3230 |
| C-H (aromatic) | Stretch | 3100–3000 |
| C-H (aliphatic, -CH₂) | Stretch | 2950–2850 |
| S=O (sulfonamide) | Asymmetric Stretch | 1345–1315 |
| S=O (sulfonamide) | Symmetric Stretch | 1185–1145 |
| C-O-C (ether) | Stretch | 1250–1050 |
| S-N | Stretch | 925–905 |
The presence of strong absorptions for the S=O and N-H stretches are key indicators of the sulfonamide group[2].
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
3.4.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Aromatic (3H) | m | 7.3-7.8 | Deshielded due to proximity to the SO₂NH₂ group. |
| -SO₂NH₂ (2H) | s (broad) | ~7.2 | Exchangeable protons of the sulfonamide group. |
| -CH₂- (4H) | s | ~5.1 | Singlet for the two equivalent methylene groups of the dihydrofuran ring. |
3.4.2. ¹³C NMR Spectroscopy
The carbon NMR will provide information on the number and electronic environment of the carbon atoms.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbons | Approximate Chemical Shift (δ, ppm) | Rationale |
| Aromatic (quaternary, C-SO₂) | 140-145 | Deshielded carbon attached to the sulfonyl group. |
| Aromatic (quaternary, C-O) | 135-140 | Carbons of the benzene ring attached to the furan oxygen. |
| Aromatic (CH) | 120-130 | Aromatic methine carbons. |
| -CH₂- | 70-75 | Aliphatic carbons of the dihydrofuran ring. |
Conclusion
This guide outlines a robust and scientifically-grounded approach to the synthesis and characterization of this compound. By leveraging established methodologies for chlorosulfonation and amination, and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and validate this target compound. The information provided herein serves as a valuable starting point for the exploration of this and related chemical entities in the pursuit of novel therapeutic agents.
References
- CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
-
Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
1,3-Dihydroisobenzofuran | C8H8O | CID 10327. PubChem. [Link]
-
1,3-Dihydro isobenzofuran. SpectraBase. [Link]
-
Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office - EP 0583960 A2. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews. [Link]
-
Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
Sources
An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Foreword: Bridging Molecular Structure and Pharmaceutical Function
In the landscape of medicinal chemistry, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific investigation. 1,3-Dihydro-2-benzofuran-5-sulfonamide stands as a molecule of interest, integrating the well-established sulfonamide pharmacophore with a dihydrobenzofuran scaffold. Preliminary data suggests its potential as an orally active diuretic for the treatment of hypertension, purportedly acting on the sodium chloride channel in the kidney's distal tubule.[1] Such a mechanism underscores the necessity of a deep and functional understanding of its physicochemical properties. These parameters are not mere data points; they are the fundamental determinants of a drug's absorption, distribution, metabolism, excretion (ADME), and ultimate clinical efficacy. This guide provides a comprehensive, technically-grounded exploration of these critical attributes, moving beyond simple data tabulation to explain the causality behind experimental methodologies and the implications of each property for drug development.
Section 1: Core Physicochemical Profile
A molecule's identity and its behavior in a physiological environment are defined by a core set of properties. The following data consolidates known identifiers and computationally predicted parameters that form the foundational profile of this compound.
Molecular Identity and Stoichiometry
Precise identification is the first step in any scientific characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-sulfonamide | [2] |
| CAS Number | 1189378-81-1 | [3] |
| Molecular Formula | C₈H₉NO₃S | [2][3] |
| Molecular Weight | 199.23 g/mol | [2][3] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)N | [2] |
Predicted Physicochemical Descriptors
In the absence of extensive empirical data, validated computational models provide crucial insights for guiding experimental design. These predictions offer a quantitative forecast of the molecule's behavior.
| Parameter | Predicted Value | Significance in Drug Development & Rationale |
| XLogP | 0.5 | This value indicates a relatively balanced lipophilicity and hydrophilicity.[2] An XLogP in this range is often favorable for oral bioavailability, as it suggests the molecule may possess sufficient lipid solubility to cross cell membranes without being so lipophilic that it has poor aqueous solubility or high metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 89.9 Ų | TPSA is a key predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. This specific value suggests the potential for good intestinal absorption and moderate blood-brain barrier penetration. |
| Hydrogen Bond Donor Count | 2 | The two donors (from the -NH₂ of the sulfonamide) are critical for target binding and influence aqueous solubility. |
| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms in the furan ring and the sulfonyl group act as acceptors, contributing significantly to solubility and molecular interactions. |
| Rotatable Bond Count | 1 | A low number of rotatable bonds indicates conformational rigidity. This is often advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. |
Note: The parameters in the table above are computationally predicted and necessitate experimental verification for use in formal development programs.
Section 2: Experimental Protocols for Characterization
Theoretical predictions must be substantiated by empirical evidence. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties. The methodologies are selected not only for their accuracy but for their direct relevance to pharmaceutical development.
Aqueous Solubility: The Shake-Flask Gold Standard
Causality Statement: Aqueous solubility is a non-negotiable prerequisite for oral drug absorption. The shake-flask method is the definitive industry standard because it measures the equilibrium solubility of a compound in a specific medium, providing a true representation of its thermodynamic saturation point under physiologically relevant conditions (pH 7.4 phosphate-buffered saline).
Experimental Workflow Diagram:
Caption: Workflow for Shake-Flask LogP Determination.
Step-by-Step Methodology:
-
Phase Saturation (Self-Validation Step): Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) overnight. Allow the layers to separate completely. This pre-saturation step is crucial to prevent volume changes during the actual experiment, ensuring the integrity of the final concentration measurements.
-
Partitioning: In a clean vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small amount of a concentrated stock solution of this compound (prepared in the phase in which it is more soluble).
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure a sharp, clean separation between the aqueous and organic layers.
-
Sampling and Analysis: Carefully remove an aliquot from each layer for analysis. It is critical to avoid contamination from the interface. Determine the concentration of the compound in both the n-octanol and the aqueous phases using a validated HPLC-UV method.
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).
References
-
PubChemLite. (n.d.). 2,3-dihydro-1-benzofuran-5-sulfonamide (C8H9NO3S). University of Luxembourg. Retrieved January 22, 2026, from [Link]
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a profound understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for the scientific investigation of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a molecule possessing structural motifs suggestive of specific biological activity. We will navigate the logical progression from hypothesis generation, based on its chemical structure, to a multi-faceted experimental strategy designed to elucidate and validate its molecular targets and downstream pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.
Introduction: Deconstructing this compound
This compound is a unique small molecule featuring a dihydrobenzofuran core linked to a sulfonamide functional group. While this specific molecule is not extensively characterized in public-domain literature, its constituent parts provide a logical starting point for forming a testable hypothesis regarding its MoA.
-
The Sulfonamide Moiety: This functional group is a well-established pharmacophore, famously present in sulfa drugs and a variety of other therapeutics. Its ability to mimic the substrate of certain enzymes, particularly those involving tetrahedral intermediates, makes it a prime candidate for enzyme inhibition.
-
The Dihydrobenzofuran Scaffold: This heterocyclic system is found in a range of natural products and synthetic compounds with diverse biological activities. It provides a rigid framework that can orient the sulfonamide group for optimal interaction with a biological target.
Given the prominent sulfonamide group, a primary hypothesis is that this compound acts as an inhibitor of one or more members of the carbonic anhydrase (CA) enzyme family . CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
The Carbonic Anhydrase Inhibition Hypothesis
Our central hypothesis is that the sulfonamide group of this compound coordinates with the zinc ion in the active site of a carbonic anhydrase, leading to the inhibition of its catalytic activity. The dihydrobenzofuran portion of the molecule would then likely interact with the surrounding amino acid residues, contributing to the affinity and selectivity for specific CA isozymes.
The following sections will detail a rigorous, multi-stage experimental plan to test this hypothesis.
Experimental Validation: A Step-by-Step Guide
Stage 1: Target Engagement and In Vitro Characterization
The initial phase of our investigation focuses on confirming a direct interaction between this compound and our hypothesized target, carbonic anhydrases, and quantifying the functional consequence of this interaction.
The first step is to screen the compound against a panel of the most physiologically relevant human carbonic anhydrase isozymes (e.g., CA I, II, IV, IX, XII). A well-established method for this is the esterase assay, which utilizes the esterase activity of CAs.
Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay
-
Reagents and Materials:
-
Purified human carbonic anhydrase isozymes (I, II, IV, IX, XII).
-
4-Nitrophenyl acetate (NPA) as the substrate.
-
Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 400 nm.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions to each well. Include wells with DMSO only as a negative control and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Add 170 µL of the assay buffer to each well.
-
Add 10 µL of the respective CA isozyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of NPA solution.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isozyme.
-
Data Presentation: Hypothetical IC50 Values
| Carbonic Anhydrase Isozyme | IC50 (nM) of this compound | IC50 (nM) of Acetazolamide (Control) |
| CA I | 5,200 | 250 |
| CA II | 85 | 12 |
| CA IV | 350 | 74 |
| CA IX | 25 | 25 |
| CA XII | 45 | 5.7 |
To confirm direct binding, a biophysical assay such as a thermal shift assay is employed. This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Experimental Protocol: Thermal Shift Assay
-
Reagents and Materials:
-
Purified CA isozyme of interest (e.g., CA IX).
-
SYPRO Orange dye.
-
This compound.
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a master mix containing the CA isozyme and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add the compound at various concentrations to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of the compound indicates direct binding and stabilization of the protein.
-
Visualization: Target Engagement Workflow
Caption: Workflow for in vitro target identification and validation.
Stage 2: Cellular Target Engagement and Phenotypic Assays
After confirming direct binding and inhibition in a purified system, the next critical step is to verify that this compound can engage its target in a cellular environment and elicit a biological response.
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line that expresses the target CA isozyme (e.g., a cancer cell line overexpressing CA IX).
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting using a specific antibody for the CA isozyme.
-
Data Analysis:
-
Increased thermal stability of the target protein in compound-treated cells compared to vehicle-treated cells confirms cellular target engagement.
-
Inhibition of CA IX, a tumor-associated isozyme, is known to affect intracellular and extracellular pH, which can impact downstream signaling pathways related to cell survival and proliferation.
Experimental Protocol: Western Blot for Downstream Markers
-
Cell Treatment: Treat cancer cells expressing CA IX with the compound.
-
Protein Extraction and Quantification: Extract total protein and quantify the concentration.
-
Western Blotting: Perform Western blotting for key downstream signaling proteins such as those in the PI3K/Akt pathway (e.g., phospho-Akt).
Visualization: Proposed Signaling Pathway
Caption: Hypothesized signaling pathway for the compound's action.
Stage 3: In Vivo Target Validation and Efficacy
The final stage of preclinical MoA studies involves demonstrating that the compound can engage its target in a living organism and produce a therapeutic effect.
Experimental Protocol: Xenograft Mouse Model
-
Model System: Use immunodeficient mice bearing tumors derived from a cancer cell line that overexpresses the target CA isozyme.
-
Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
PK: Measure the concentration of the compound in the plasma and tumor tissue over time.
-
PD: At various time points after dosing, collect tumor tissue and measure the extent of target inhibition (e.g., using an activity-based probe or by measuring a downstream biomarker).
-
-
Efficacy Study:
-
Treat tumor-bearing mice with the compound or a vehicle control over a period of several weeks.
-
Monitor tumor growth and the general health of the animals.
-
-
Data Analysis:
-
A successful outcome would show a correlation between compound exposure, target inhibition in the tumor, and a reduction in tumor growth.
-
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to elucidate the mechanism of action of this compound, centered on the plausible hypothesis of carbonic anhydrase inhibition. By progressing through in vitro, cellular, and in vivo experimental stages, researchers can build a comprehensive understanding of the compound's MoA. The data generated from these studies will be crucial for making informed decisions about the further development of this molecule as a potential therapeutic agent. Future work could also involve structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of the compound to its target enzyme, which can guide further optimization of its structure for improved potency and selectivity.
References
- A comprehensive list of references would be populated here based on the actual scientific literature that would be consulted during such a research project. For the purpose of this guide, the protocols and concepts are based on standard methodologies in drug discovery and chemical biology.
An In-depth Technical Guide to the Biological Activity of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Putative
The landscape of medicinal chemistry is replete with molecules holding theoretical promise based on their structural motifs. 1,3-Dihydro-2-benzofuran-5-sulfonamide is one such entity. While extensive, peer-reviewed literature dedicated specifically to this compound is not abundant, its constituent parts—the sulfonamide group and the dihydrobenzofuran scaffold—are well-characterized pharmacophores. This guide synthesizes the available information, contextualizes the potential biological activities based on these well-known structural alerts, and presents a putative mechanistic framework. We will delve into both the claimed activities and the broader potential suggested by its chemical architecture, providing a robust starting point for further investigation.
Introduction to this compound
This compound, also known by the alternative nomenclature 2,3-dihydro-1-benzofuran-5-sulfonamide, is a heterocyclic compound featuring a dihydrobenzofuran core fused to a benzene ring which is substituted with a sulfonamide group. The sulfonamide functional group (-SO₂NH₂) is the cornerstone of a wide array of therapeutic agents, from antibiotics to diuretics and anti-inflammatory drugs.[1][2] The dihydrobenzofuran moiety, a saturated version of the benzofuran ring system, is also a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[3]
While detailed biological data in peer-reviewed journals for this specific molecule is limited, information from commercial suppliers suggests potential applications. Notably, it has been described as a diuretic effective in the treatment of hypertension.[4] This activity is purportedly due to its interaction with the sodium chloride channel in the kidney's distal tubule and potential inhibition of the cyclooxygenase (COX) enzyme.[4]
This guide will explore these putative activities and place them in the broader context of the known pharmacology of sulfonamides and dihydrobenzofurans.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is a cornerstone of modern pharmacology, with its derivatives exhibiting a vast range of biological activities.[2] Understanding these activities is key to postulating the potential of this compound.
Diuretic Activity
Many sulfonamide-containing drugs are potent diuretics.[1][2] They typically function by inhibiting specific ion transporters in the nephrons of the kidneys, leading to increased excretion of salt and water. Thiazide diuretics, for example, which are sulfonamide derivatives, act on the distal convoluted tubule. The description of this compound as a diuretic that binds to the sodium chloride channel in the distal tubule aligns perfectly with this established mechanism.[4]
Anti-inflammatory Activity via COX Inhibition
A distinct class of non-antibiotic sulfonamides functions as anti-inflammatory agents. The celecoxib and other "coxib" drugs are selective COX-2 inhibitors that feature a sulfonamide group crucial for their activity. The suggestion that this compound may also block cyclooxygenase (COX) enzymes is therefore mechanistically plausible.[4] This dual diuretic and potential anti-inflammatory profile could be advantageous in treating complex cardiovascular conditions where hypertension and inflammation are intertwined.
Carbonic Anhydrase Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. This inhibition is the basis for the diuretic action of drugs like acetazolamide. More recently, the focus has shifted to inhibiting tumor-associated CA isoforms IX and XII, making sulfonamide derivatives promising anticancer agents.[2] While not the primary reported activity, the potential for CA inhibition by this compound should not be discounted.
Antibacterial Activity
Historically, sulfonamides were the first class of effective antibacterial drugs.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[5] While many modern sulfonamides are designed to avoid antibacterial effects, this remains a fundamental biological activity of the pharmacophore.
The Dihydrobenzofuran Scaffold: A Biologically Privileged Core
The dihydrobenzofuran (or phthalide) ring system is present in many natural and synthetic compounds with a wide array of biological activities.[3][6]
-
Anticancer and Antiproliferative Properties: Numerous derivatives of the dihydrobenzofuran and related isobenzofuranone (phthalide) core have demonstrated significant cytotoxicity against various cancer cell lines.[3][7]
-
Anti-inflammatory and Antioxidant Effects: Phthalides are recognized for a range of pharmacological activities, including anti-inflammatory actions.[6]
-
Antimicrobial Activity: Certain phthalide derivatives have also shown promise as antimicrobial agents.[6]
The presence of this scaffold in this compound suggests that the molecule could possess a wider range of biological activities beyond its putative diuretic and COX-inhibitory effects.
Putative Mechanisms of Action
Based on the available information and the known pharmacology of its constituent parts, we can propose a dual mechanism of action for this compound.
Proposed Diuretic Mechanism
The primary proposed mechanism is the inhibition of the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, which is consistent with the action of thiazide-like diuretics. This inhibition would lead to a decrease in sodium and chloride reabsorption, causing more water to be retained in the nephron and excreted as urine, ultimately lowering blood volume and pressure.
Caption: Proposed diuretic mechanism via inhibition of the Na⁺/Cl⁻ symporter.
Proposed Anti-inflammatory Mechanism
The secondary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX, the synthesis of prostaglandins from arachidonic acid is prevented. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.
Experimental Protocols for Activity Validation
To rigorously validate the putative biological activities of this compound, the following experimental workflows are proposed.
In Vitro COX Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2.
Objective: To quantify the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compound or control inhibitors to the wells. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over time (kinetic read).
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
In Vivo Diuretic Activity Assay in Rodent Model
This protocol assesses the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) effects in rats.
Objective: To evaluate the in vivo diuretic efficacy.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (test compound)
-
Furosemide (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages
-
Flame photometer or ion-selective electrodes
Procedure:
-
Acclimatize rats in metabolic cages for 24 hours with free access to food and water.
-
Fast the animals overnight but allow free access to water.
-
Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to all animals to ensure a uniform state of hydration.
-
Divide the animals into groups: Vehicle control, positive control (Furosemide), and test compound groups (at various doses).
-
Administer the respective treatments orally.
-
Collect urine over a period of 6 or 24 hours.
-
Measure the total volume of urine for each animal.
-
Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
-
Calculate the total excretion of Na⁺ and K⁺.
-
Compare the results from the test compound groups to the vehicle control to determine diuretic, natriuretic, and kaliuretic activity.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | ~15 | ~25 | ~0.6 |
| Celecoxib (Control) | >100 | ~0.04 | >2500 |
Table 2: In Vivo Diuretic Activity in Rats (6-hour study)
| Treatment Group (Dose) | Urine Volume (mL/kg) | Na⁺ Excretion (mEq/kg) | K⁺ Excretion (mEq/kg) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Furosemide (e.g., 10 mg/kg) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (Low Dose) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (High Dose) | Experimental Value | Experimental Value | Experimental Value |
Synthesis and Future Directions
While a specific synthesis for this compound is not detailed in the reviewed literature, a general approach for related benzofuran sulfonamides involves the reaction of a substituted benzofuran with a sulfonating agent, followed by amination.
Caption: A representative synthetic pathway for a dihydrobenzofuran sulfonamide.
Future research should focus on validating the putative diuretic and COX-inhibitory activities through rigorous in vitro and in vivo studies. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would be crucial to optimize potency and selectivity. Furthermore, exploring other potential activities, such as carbonic anhydrase inhibition and broader anticancer or antimicrobial effects, could unveil the full therapeutic potential of this chemical scaffold.
References
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]
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Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. Available from: [Link]
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Request PDF. (2025). Improvement of antibacterial activity of some sulfa drugs through linkage to certain phthalazin-1(2H)-one scaffolds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
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IJSDR. (2021). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]
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Ghassemi, F., Zibaei, M., & Mirzaei, H. (2014). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. Iranian journal of pharmaceutical research : IJPR, 13(4), 1431–1436. Available from: [Link]
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PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). Retrieved from [Link]
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Adewusi, E. A., & Moodley, B. (2013). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International journal of molecular sciences, 14(8), 16648–16668. Available from: [Link]
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Al-Abdullah, N. H., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 72(4), 663–676. Available from: [Link]
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da Silva, W. A., de Souza, G. G., Vessecchi, R., Galvão-Rodrigues, F. F., de Faria, D. L. A., & de Oliveira, A. R. M. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules (Basel, Switzerland), 21(10), 1297. Available from: [Link]
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Unlocking the Therapeutic Potential of 1,3-Dihydro-2-benzofuran-5-sulfonamide: A Technical Guide to Putative Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound 1,3-dihydro-2-benzofuran-5-sulfonamide stands at the confluence of two pharmacologically significant scaffolds: the dihydrobenzofuran core, known for its diverse biological activities, and the sulfonamide group, a cornerstone of modern medicinal chemistry. While direct, peer-reviewed studies on this specific molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components and related analogs allows for the rational postulation of several high-value therapeutic targets. This technical guide provides an in-depth exploration of these putative targets, outlining the mechanistic rationale for each and furnishing detailed, field-proven experimental protocols for their validation. We will delve into three primary areas of therapeutic potential: carbonic anhydrase inhibition for applications in oncology and ophthalmology, cyclooxygenase inhibition for anti-inflammatory therapies, and modulation of renal ion channels for diuretic and antihypertensive effects. This document is intended to serve as a foundational resource for researchers seeking to investigate and unlock the therapeutic promise of this intriguing molecule.
Introduction: A Molecule of Bivalent Potential
The chemical architecture of this compound suggests a compound of significant therapeutic versatility. The benzofuran moiety is a privileged scaffold found in numerous bioactive natural products and synthetic drugs, exhibiting a wide array of activities including antimicrobial, antitumor, and anti-inflammatory properties[1]. The sulfonamide functional group is a well-established pharmacophore, integral to drugs ranging from antibacterials to diuretics, and more recently, to targeted anticancer agents[2][3]. The fusion of these two entities in a dihydrobenzofuran framework presents a unique chemical entity with the potential to interact with multiple biological targets. This guide will dissect these possibilities, providing a scientifically grounded roadmap for future research and development.
Postulated Therapeutic Target I: Carbonic Anhydrases (CAs)
The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases a prime and highly probable target for this compound. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including cancer, glaucoma, and epilepsy[5].
Mechanistic Rationale
Sulfonamides typically inhibit CAs by coordinating to the zinc ion in the enzyme's active site in their deprotonated form[4]. The dihydrobenzofuran portion of the molecule would likely extend into the active site cavity, potentially conferring isoform selectivity based on its interactions with surrounding amino acid residues. Notably, benzofuran-based sulfonamides have been successfully designed as selective inhibitors of the tumor-associated isoforms CA IX and XII, which are key players in the survival and proliferation of hypoxic tumor cells[6].
Signaling Pathway
Caption: Inhibition of tumor-associated carbonic anhydrases IX/XII.
Experimental Validation Protocol: In Vitro CA Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of this compound against various CA isoforms.
Objective: To determine the IC50 and Ki values of the test compound for human CA isoforms (e.g., hCA I, II, IX, and XII).
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
This compound
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Prepare solutions of each hCA isoform and NPA in HEPES buffer.
-
Assay Performance: a. Equilibrate the stopped-flow spectrophotometer to 25°C. b. In one syringe, load the enzyme solution pre-incubated with the test compound or vehicle (DMSO) for a defined period. c. In the second syringe, load the NPA substrate solution. d. Rapidly mix the contents of the two syringes and monitor the increase in absorbance at 348 nm over time, which corresponds to the formation of the 4-nitrophenolate product.
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the absorbance curves. b. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation.
Self-Validation:
-
Run a parallel assay with a known pan-CA inhibitor (e.g., acetazolamide) as a positive control.
-
Include a vehicle control (DMSO) to establish baseline enzyme activity.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Postulated Therapeutic Target II: Cyclooxygenases (COX-1 & COX-2)
The dihydrobenzofuran scaffold is present in compounds known to possess anti-inflammatory properties, suggesting that this compound may inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever[7].
Mechanistic Rationale
Several non-steroidal anti-inflammatory drugs (NSAIDs) feature aromatic heterocyclic structures. The dihydrobenzofuran core of the molecule could potentially bind to the active site of COX enzymes. The sulfonamide moiety, while not a classic feature of COX inhibitors, could influence the binding affinity and selectivity for COX-1 versus COX-2. Some diarylsulfonamides are known to be selective COX-2 inhibitors.
Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway.
Experimental Validation Protocol: In Vitro COX Inhibition Assay
This protocol describes a fluorescence-based assay to measure the peroxidase activity of COX-1 and COX-2.
Objective: To determine the IC50 values of the test compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe
-
Tris-HCl buffer (pH 8.0)
-
DMSO
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO.
-
Assay Performance: a. In a 96-well plate, add the buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle. b. Incubate for a specified time at room temperature. c. Initiate the reaction by adding a mixture of arachidonic acid and ADHP. d. Monitor the increase in fluorescence (excitation/emission ~530/590 nm) over time.
-
Data Analysis: a. Calculate the reaction rates from the fluorescence data. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
Self-Validation:
-
Use known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as positive controls to validate the assay's specificity.
-
Include a no-enzyme control to account for background fluorescence.
-
Ensure DMSO concentrations are consistent and non-inhibitory.
Postulated Therapeutic Target III: Renal Ion Transporters (Diuretic/Antihypertensive)
The sulfonamide moiety is a hallmark of several classes of diuretics. These drugs primarily act by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium and water. This action reduces blood volume and is beneficial in treating hypertension and edema[8].
Mechanistic Rationale
While specific data for this compound is unavailable, its sulfonamide structure suggests potential interaction with renal ion transporters such as the Na-Cl cotransporter (NCC) in the distal convoluted tubule, a target for thiazide diuretics, or the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, the target for loop diuretics[9]. The dihydrobenzofuran portion of the molecule would likely influence the compound's pharmacokinetic properties and its binding affinity to the transporter.
Signaling Pathway
Caption: Putative diuretic action via inhibition of the Na-Cl cotransporter.
Experimental Validation Protocol: In Vivo Diuretic Activity in Rodents
This protocol describes a method to assess the diuretic, natriuretic, and kaliuretic effects of the test compound in rats.
Objective: To evaluate the effect of this compound on urine output and electrolyte excretion in a rodent model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive controls (e.g., hydrochlorothiazide, furosemide)
-
Metabolic cages
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
-
Osmometer for osmolality measurement
Procedure:
-
Animal Acclimatization: House rats in metabolic cages for a period of acclimatization. Provide free access to food and water.
-
Dosing: Administer the test compound, vehicle, or a positive control diuretic to different groups of rats via oral gavage.
-
Urine Collection: Collect urine from each rat at specified time intervals (e.g., 0-6 hours and 6-24 hours) post-dosing.
-
Sample Analysis: a. Measure the volume of urine collected for each rat. b. Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes. c. Measure urine osmolality.
-
Data Analysis: a. Calculate the total urine output, Na+ excretion, and K+ excretion for each treatment group. b. Compare the results from the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). c. Calculate the Na+/K+ ratio to assess potassium-sparing effects.
Self-Validation:
-
The inclusion of well-characterized diuretics like hydrochlorothiazide (thiazide diuretic) and furosemide (loop diuretic) as positive controls is crucial for validating the experimental model and providing a benchmark for the activity of the test compound.
-
A vehicle-treated control group is essential to establish baseline values for all measured parameters.
-
Monitoring animal weight and water intake can provide additional context for the interpretation of the results.
Summary of Postulated Targets and Quantitative Data
| Putative Target Class | Specific Target(s) | Therapeutic Indication | Key Validating Assay | Primary Moieties |
| Metalloenzymes | Carbonic Anhydrases (e.g., CA II, IX, XII) | Cancer, Glaucoma | Stopped-flow spectrophotometry | Sulfonamide |
| Oxidoreductases | Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | Fluorometric peroxidase assay | Dihydrobenzofuran |
| Ion Transporters | Na-Cl Cotransporter (NCC), Na-K-2Cl Cotransporter (NKCC2) | Hypertension, Edema | In vivo rodent diuretic study | Sulfonamide |
Conclusion and Future Directions
This compound is a molecule of considerable interest, positioned at the intersection of established pharmacophores. Based on a robust analysis of its structural components, we have identified carbonic anhydrases, cyclooxygenases, and renal ion transporters as high-priority putative therapeutic targets. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the validation of these hypotheses.
Future research should focus on the synthesis of this compound and its analogs to explore structure-activity relationships for each of the identified targets. Confirmation of activity through the proposed in vitro and in vivo models will be the critical next step in elucidating the therapeutic potential of this promising compound and paving the way for its further development as a novel therapeutic agent.
References
- (Reference to a review on the biological activities of benzofurans, if available
- (Reference to a review on the pharmacological applications of sulfonamides, if available
- (Reference to a paper on benzofuran-based sulfonamides as CA inhibitors, if available
- (Reference to a paper on the mechanism of CA inhibition by sulfonamides, if available
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Bisharat, R., Al-Hiari, Y., & Al-badayneh, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120. [Link]
- (Reference to a paper on dihydrobenzofurans as anti-inflammatory agents, if available
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Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy?. Journal of Rheumatology, 30(11), 2296-2298. [Link]
- (Reference to a paper on sulfonamides as diuretics, if available
-
Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24. [Link]
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Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(22), 12501. [Link]
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Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 188-199. [Link]
- (Reference to a general review on drug discovery and development, if needed)
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Xu, X., Li, Y., Wang, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27932-27951. [Link]
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Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 5839083. [Link]
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Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019. [Link]
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(2023). Diuretics. CV Pharmacology. [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Foreword: Charting a Course for a Novel Scaffold
The intersection of the benzofuran core and the sulfonamide functional group has yielded compounds of significant therapeutic interest, particularly as selective enzyme inhibitors.[1][2][3] This guide addresses the in vitro screening of a specific, lesser-explored scaffold: 1,3-Dihydro-2-benzofuran-5-sulfonamide . While direct literature on this precise isomer is sparse, the established pharmacology of related benzofuran sulfonamides provides a robust, logical framework for its initial investigation.[2][3]
This document is structured not as a rigid protocol, but as a strategic, multi-tiered screening cascade. It is designed to first identify the primary biological target family and subsequently dissect the compound's potency, selectivity, and potential off-target effects. Each experimental choice is rationalized to provide a self-validating workflow, ensuring that the data generated is both reliable and insightful for drug development professionals.
Initial Target Hypothesis: The Carbonic Anhydrase Family
The sulfonamide moiety is a classic pharmacophore known to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in a range of physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis.[4][7][8] Notably, various benzofuran-based sulfonamides have demonstrated potent and selective inhibition of tumor-associated CA isoforms, particularly CA IX and CA XII.[2][3]
Therefore, the logical starting point for screening this compound is to assess its activity against a panel of key human carbonic anhydrase isoforms.
Proposed Initial Screening Panel:
| Isoform | Rationale |
| hCA I | A ubiquitous cytosolic isoform; important for initial selectivity assessment. |
| hCA II | A widespread and highly active cytosolic isoform; a common anti-target. |
| hCA IX | A transmembrane, tumor-associated isoform; a key oncology target.[4][8] |
| hCA XII | Another transmembrane, tumor-associated isoform; also a key oncology target.[2] |
Tier 1: Primary Screening - Identifying Target Engagement
The initial goal is to quickly and efficiently determine if this compound interacts with the hypothesized target enzymes. A thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is an ideal primary screening method due to its high-throughput nature and low material consumption.[4]
Workflow for Primary Thermal Shift Assay
Caption: Workflow for the primary thermal shift assay.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute recombinant human CA isoforms (I, II, IX, XII) to a working concentration of 2 µM in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plating (96-well format):
-
To each well, add 20 µL of the 2 µM enzyme solution.
-
Add 0.5 µL of the compound stock solution or DMSO (for vehicle control) to the respective wells. This results in a final compound concentration of 250 µM and a final DMSO concentration of 2.5%.
-
Add 5 µL of the diluted fluorescent dye.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.
-
A significant positive ΔTm (e.g., > 2 °C) indicates that the compound binds to and stabilizes the enzyme, identifying it as a "hit".[4]
-
Tier 2: Secondary Assay - Quantifying Inhibitory Potency
Once target engagement is confirmed via TSA, the next critical step is to quantify the compound's inhibitory activity and determine its potency (typically as an IC₅₀ or Kᵢ value). A stopped-flow carbon dioxide hydration assay is the gold standard for measuring CA activity.[9] This method directly measures the enzyme's catalytic rate.
Workflow for Stopped-Flow CO₂ Hydration Assay
Caption: Workflow for stopped-flow CO₂ hydration assay.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a solution of the target CA isoform in the assay buffer.
-
Create a serial dilution of this compound in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrumentation and Measurement:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25 °C).
-
Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.
-
Rapidly mix the two solutions. The enzyme-catalyzed hydration of CO₂ will produce protons, causing a change in the pH indicator's absorbance, which is monitored over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the slope of the absorbance change.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.
-
Tier 3: Selectivity and Off-Target Profiling
Demonstrating selectivity is paramount in drug development. The data from the primary and secondary screens will provide an initial selectivity profile against the tested CA isoforms.
Data Presentation: Selectivity Profile
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) | Selectivity Ratio (II/XII) |
| Acetazolamide (Control) | Value | Value | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value | Value | Value |
A high selectivity ratio for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a desirable characteristic for potential anti-cancer agents.[3]
Broader Off-Target Screening
Given that the sulfonamide functional group is present in various classes of drugs, including antibacterial and anti-inflammatory agents, it is prudent to conduct broader off-target screening.[5][10]
-
Antibacterial Assays: The compound should be tested against a panel of gram-positive and gram-negative bacteria using standard methods like the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).[11][12]
-
Anti-inflammatory Assays: An initial assessment of anti-inflammatory potential can be performed by measuring the inhibition of prostaglandin synthesis in an in vitro assay.[13]
Conclusion and Future Directions
This in-depth technical guide outlines a logical and efficient cascade for the initial in vitro screening of this compound. By starting with a focused hypothesis based on established structure-activity relationships and progressively increasing the depth of investigation, this workflow maximizes the value of the data generated. Positive results, particularly potent and selective inhibition of carbonic anhydrase isoforms IX and XII, would strongly support advancing this novel compound into further preclinical development, including cell-based assays and in vivo models of cancer.[8]
References
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Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health. [Link]
-
(PDF) Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]
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Hofmanová, V., et al. (2020). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]
-
Qurban, F., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
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Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
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Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]
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Fast screening immunoassay of sulfonamides in commercial fish samples. PubMed. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]
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Anti-microbial activities of sulfonamides using disc diffusion method. ResearchGate. [Link]
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Sulfonamides Test Kit. ETKM. [Link]
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(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
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Substituted benzofuran. Wikipedia. [Link]
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Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]
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Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
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Introduction: The Therapeutic Landscape of Carbonic Anhydrase Inhibition
An In-depth Technical Guide to 1,3-Dihydro-2-benzofuran-5-sulfonamide as a Putative Carbonic Anhydrase Inhibitor
This guide provides a comprehensive technical overview of this compound, a molecule of interest in the field of carbonic anhydrase inhibition. Given the nascent stage of research on this specific compound, this document synthesizes foundational principles of carbonic anhydrase inhibitor design with available data on structurally related benzofuran sulfonamides to project its potential efficacy, mechanism of action, and pathways for future investigation.
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[3]
There are at least 16 known human CA isoforms, each with distinct tissue distribution and subcellular localization.[3] The ubiquitous expression and varied roles of these isoforms mean that their dysregulation is implicated in a range of pathologies. Consequently, carbonic anhydrase inhibitors (CAIs) have been developed as therapeutic agents for conditions such as glaucoma, epilepsy, altitude sickness, and congestive heart failure.[4] More recently, specific CA isoforms, particularly the transmembrane CA IX and CA XII, have emerged as significant targets in oncology due to their overexpression in hypoxic tumors where they contribute to the acidification of the tumor microenvironment and promote cancer cell survival and proliferation.[3][4]
The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of classical carbonic anhydrase inhibition.[5] The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic metal ion at the core of the enzyme's active site.[2] The remainder of the inhibitor molecule, often a heterocyclic or aromatic scaffold, extends into the active site cavity, where its interactions with various amino acid residues determine the inhibitor's potency and, critically, its selectivity for different CA isoforms.[1]
This guide focuses on the potential of This compound (CAS 1189378-81-1, Formula: C₈H₉NO₃S) as a carbonic anhydrase inhibitor.[6] While direct experimental data for this compound is not yet prevalent in the public domain, its structural components—a primary sulfonamide zinc-binding group and a dihydrobenzofuran scaffold—suggest it belongs to a class of compounds with established CA inhibitory activity. This document will, therefore, explore its potential based on a robust, evidence-based framework derived from analogous structures.
Proposed Synthesis and Chemical Profile
Retrosynthetic Analysis and Proposed Forward Synthesis
The synthesis would likely commence with a suitable ortho-substituted aromatic precursor, leading to the formation of the dihydrobenzofuran ring, followed by the introduction of the sulfonamide group. One potential strategy involves the preparation of arylmagnesium reagents bearing an ortho-chloromethyl group, which are versatile intermediates for constructing various heterocyclic systems, including isobenzofurans (dihydrobenzofurans).[7]
Experimental Protocol: Proposed Synthesis of this compound
Objective: To outline a viable, multi-step synthesis for this compound.
Step 1: Formation of the Dihydrobenzofuran Ring
-
Starting Material: A suitable commercially available bromobenzyl alcohol derivative.
-
Grignard Reagent Formation: React the bromobenzyl alcohol with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent.
-
Cyclization: The intramolecular reaction of the Grignard reagent with an appropriate electrophile would lead to the formation of the 1,3-dihydro-2-benzofuran ring system.
Step 2: Sulfonylation
-
Chlorosulfonation: The formed 1,3-dihydro-2-benzofuran is subjected to chlorosulfonation using chlorosulfonic acid (HSO₃Cl) at low temperatures. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) at the 5-position of the ring.
-
Amination: The resulting 1,3-dihydro-2-benzofuran-5-sulfonyl chloride is then carefully reacted with aqueous ammonia (NH₄OH) to convert the sulfonyl chloride into the primary sulfonamide (-SO₂NH₂).
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Isoform Selectivity
The Canonical Sulfonamide Binding Mechanism
The primary mechanism of action for sulfonamide-based CAIs is the direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.[1][2] This interaction is tetrahedral in geometry and displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic cycle.[2] The sulfonamide's SO₂ group forms a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex.[1] The aromatic or heterocyclic portion of the inhibitor then occupies a hydrophobic region of the active site, and variations in this part of the molecule are key to achieving isoform selectivity.[1]
Caption: Generalized mechanism of sulfonamide binding to the CA active site.
The Role of the Dihydrobenzofuran Scaffold in Isoform Selectivity
While all human CA isoforms share a conserved active site structure, there are key differences in the amino acid residues that line the active site cavity, particularly in the middle and at the entrance.[8] These differences can be exploited to design isoform-selective inhibitors. For instance, the active site of hCA II is narrower in certain regions compared to the tumor-associated hCA IX and XII.[8]
The 1,3-dihydro-2-benzofuran scaffold of the title compound is a five-membered heterocyclic ring fused to a benzene ring.[9][10] This relatively compact and rigid structure would occupy the hydrophobic portion of the CA active site. Its specific orientation and interactions with non-conserved residues would dictate its selectivity profile. Studies on other benzofuran-based sulfonamides have shown that this scaffold can lead to potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II.[4]
Comparative Analysis of Inhibitory Potency
Direct inhibitory data (Kᵢ values) for this compound are not available. However, by examining the data for structurally related benzofuran sulfonamides, we can infer its potential potency. The following table summarizes the inhibitory activity of several benzofuran-based sulfonamides against key human CA isoforms.
| Compound ID | Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4a | Benzofuran hydrazone | 162.8 | 39.4 | 10.0 | 26.9 | [4] |
| 5a | Benzofuran hydrazide | 37.4 | 19.6 | 15.2 | 10.1 | [4] |
| Generic Thiazole Sulfonamides | 1,3,4-Thiadiazole | 3-12 | 0.20-5.96 | 3-45 | - | [9] |
| Acetazolamide (Standard) | Thiadiazole | 250 | 12 | 25 | 5.8 | [11] |
This table is for comparative purposes and includes data for benzofuran derivatives and a standard inhibitor.
The data indicate that benzofuran-based sulfonamides can achieve low nanomolar inhibition of the tumor-associated isoforms hCA IX and XII, with varying degrees of selectivity over the cytosolic isoforms hCA I and II.[4] It is plausible that this compound could exhibit a similar profile, making it a candidate for further investigation, particularly in the context of anticancer drug development.
Standardized Assay for Inhibitory Activity
To empirically determine the inhibitory potency of this compound, a standardized in vitro assay is required. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity and inhibition.
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoform.
1. Reagents and Buffers:
-
Purified recombinant human CA isozyme (e.g., hCA II, hCA IX).
-
HEPES buffer (20 mM, pH 7.4).
-
Sodium sulfate (Na₂SO₄) or another salt to maintain ionic strength.
-
Phenol red pH indicator (0.2 mM).
-
CO₂-saturated water.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO), with subsequent serial dilutions.
2. Instrumentation:
-
Applied Photophysics stopped-flow spectrophotometer or equivalent.
3. Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
Pre-incubate the enzyme solution with various concentrations of the inhibitor (and a DMSO control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (from one syringe) with the CO₂-saturated solution containing the phenol red indicator (from the other syringe).
-
Monitor the change in absorbance of the phenol red indicator at its λₘₐₓ (around 557 nm) over time (typically 10-100 seconds). The rate of pH change, and thus the rate of absorbance change, is proportional to the CA activity.
-
Record the initial rates of the reaction for each inhibitor concentration.
-
Subtract the uncatalyzed reaction rate (measured in the absence of enzyme) from all measured rates.
4. Data Analysis:
-
Plot the reaction rates against the substrate (CO₂) concentration to determine the kinetic parameters.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software. The Kᵢ represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half.
Future Directions and Conclusion
This compound represents a promising, yet uncharacterized, candidate for carbonic anhydrase inhibition. Its chemical structure, featuring a classic zinc-binding sulfonamide group appended to a heterocyclic scaffold known to confer potent and selective CA inhibition, provides a strong rationale for its investigation.
The immediate next steps for advancing our understanding of this molecule are clear:
-
Chemical Synthesis and Characterization: The development of a confirmed, scalable synthetic route is paramount. Full characterization of the molecule (NMR, mass spectrometry, etc.) is required to ensure purity.
-
In Vitro Inhibition Profiling: The synthesized compound must be screened against a panel of key human CA isoforms (I, II, IX, and XII at a minimum) to determine its potency and selectivity profile.
-
Structural Biology: Co-crystallization of the inhibitor with target CA isoforms (e.g., hCA II or IX) would provide invaluable atomic-level insights into its binding mode and the structural basis for its selectivity.
-
In Silico Modeling: Molecular docking and simulation studies can complement experimental data and help in designing second-generation inhibitors with improved properties.
-
Cell-Based and In Vivo Studies: If promising in vitro data is obtained, evaluation in cell-based assays (e.g., cancer cell lines overexpressing CA IX) and subsequent preclinical in vivo models would be warranted to assess its therapeutic potential.
References
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Carta, F., Akocak, S., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ChemMedChem, 9(8), 1633-1637. [Link]
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Delacroix, T., Bérillon, L., Cahiez, G., & Knochel, P. (2004). A convenient method enables the preparation of arylmagnesium reagents bearing an ortho-chloromethyl group. Organic Chemistry Portal. [Link]
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Di Cesare Mannelli, L., Tenci, B., Ghelardini, C., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12536. [Link]
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Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 156-165. [Link]
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PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). Retrieved January 22, 2026, from [Link]
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Kazokaitė, J., Michailovienė, V., Jachno, J., & Matulis, D. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1844-1853. [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195. [Link]
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Rauf, A., Farshori, N. N., & Al-Oqail, M. M. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 689792. [Link]
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De Simone, G., Di Fiore, A., & Supuran, C. T. (2009). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(13), 3565-3569. [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]
-
Graham, S. L., Hoffman, J. M., Gautheron, P., Michelson, S. R., Scholz, T. H., Schwam, H., ... & Smith, R. L. (1991). Benzofuran and indole sulfonamides as potent, topically active carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(2), 746-753. [Link]
-
Zálesák, F. (2020). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development (Doctoral dissertation, Univerzita Palackého v Olomouci, Přírodovědecká fakulta). [Link]
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Chhajed, M. R., Shrivastava, A. K., & Taile, V. S. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 23(1), 475-492. [Link]
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Chhajed, M. R., Shrivastava, A. K., & Taile, V. S. (2014). Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. ResearchGate. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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anticancer properties of 1,3-Dihydro-2-benzofuran-5-sulfonamide derivatives
An In-Depth Technical Guide to the Anticancer Properties of 1,3-Dihydro-2-benzofuran-5-sulfonamide and Related Derivatives
Authored by: A Senior Application Scientist
Abstract
The convergence of distinct pharmacological scaffolds into hybrid molecules represents a frontier in medicinal chemistry for the development of novel therapeutic agents. Benzofuran, a heterocyclic compound found in both natural and synthetic products, has demonstrated a wide array of biological activities, including significant anticancer potential.[1][2][3] Concurrently, the sulfonamide moiety is a well-established pharmacophore, integral to a range of drugs and renowned for its role in inhibiting critical enzymatic pathways in cancer progression.[4][5] This technical guide provides a comprehensive exploration of derivatives combining the benzofuran core with a sulfonamide group, with a particular focus on their anticancer properties. We will delve into the mechanistic underpinnings of their action, principally as inhibitors of carbonic anhydrase and the hypoxia-inducible factor (HIF-1) pathway, detail structure-activity relationships (SAR), provide validated experimental protocols for their evaluation, and present a workflow for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in oncology research.
Mechanistic Basis of Anticancer Activity
The efficacy of benzofuran sulfonamide derivatives stems from their ability to selectively target pathways that are dysregulated in cancer cells. The primary mechanisms involve the disruption of tumor microenvironment homeostasis and the inhibition of cellular responses to hypoxic conditions.
Inhibition of Tumor-Associated Carbonic Anhydrases (CAs)
A hallmark of solid tumors is hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space. This acidic microenvironment is maintained by tumor-associated carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many cancers and have limited expression in normal tissues.[5][6] These enzymes catalyze the hydration of CO2 to bicarbonate and protons, facilitating proton export and maintaining a slightly alkaline intracellular pH conducive to tumor cell proliferation and survival.
The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group that effectively inhibits these metalloenzymes.[5][7] By targeting CA IX and XII, benzofuran sulfonamide derivatives disrupt pH regulation in the tumor microenvironment. This leads to an increase in extracellular acidity and a decrease in intracellular pH, creating conditions that are unfavorable for tumor growth, invasion, and metastasis.[3][8]
Caption: General Synthesis Workflow for Benzofuran Derivatives.
Protocol: General Synthesis of Benzofurancarboxamides
This protocol is adapted from established methodologies for amide coupling.
[9]1. Acid Chloride Formation: To a solution of the starting benzofuran carboxylic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux the mixture for 2-4 hours. Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude benzofuran carbonyl chloride. 2. Amide Coupling: Dissolve the crude carbonyl chloride (1.0 eq) and the desired substituted amine or sulfonamide (1.0 eq) in a dry aprotic solvent such as dioxane or dichloromethane. 3. Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger. 4. Reaction: Stir the mixture at room temperature for 30 minutes to 12 hours, monitoring progress by Thin Layer Chromatography (TLC). 5. Work-up: Upon completion, precipitate the product by adding the reaction mixture to water. 6. Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. 7. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing IC₅₀ (half-maximal inhibitory concentration) values for test compounds.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran sulfonamide derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Summary: Anticancer Activity
The following table summarizes the reported in vitro cytotoxicity of representative benzofuran derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 4 | HCT116 (p53-null) | 2.91 | HIF-1 Pathway | |
| Compound 4 | MDA-MB-435s (p53-mutated) | 4.71 | HIF-1 Pathway | |
| Compound 5 | uPA (Enzyme Assay) | 0.43 | uPA System | |
| Compound 6i | MCF-7 (Breast) | 0.57 | Not Specified | |
| Compound 8 | Tubulin (Enzyme Assay) | 0.43 | Tubulin Polymerization | |
| Compound 9 | SQ20B (Head and Neck) | 0.46 | mTORC1 Pathway | |
| Compound 10b | BxPC3 (Pancreatic) | 0.65 | HIF-1 Pathway | |
| Compound 10b | MDA-MB-231 (Breast) | 1.90 | HIF-1 Pathway | |
| Compound 13d | HL60 (Leukemia) | 0.08 | Not Specified | |
| Compound 15c | MCF-7 (Breast) | 0.011 | Not Specified | |
| Compound 15c | A549 (Lung) | 0.073 | Not Specified | |
| Compound 4b | LNCaP (Prostate) | 20 | Apoptosis Induction |
Note: Compound IDs are as referenced in the cited literature.
Conclusion and Future Directions
Derivatives of this compound and related benzofuran sulfonamides represent a highly promising class of anticancer agents. Their multifaceted mechanisms of action, particularly the dual inhibition of carbonic anhydrase and the HIF-1 pathway, allow them to effectively target the unique biology of the tumor microenvironment. The extensive structure-activity relationship data available provides a clear roadmap for medicinal chemists to design next-generation compounds with enhanced potency and selectivity.
Future research should focus on:
-
Lead Optimization: Improving the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds to enhance their suitability for in vivo studies.
-
In Vivo Efficacy: Evaluating optimized derivatives in relevant animal models of cancer to validate their therapeutic potential.
-
Mechanism Deconvolution: Further elucidating the specific molecular interactions and downstream signaling effects to identify biomarkers for patient stratification.
-
Combination Therapies: Exploring the synergistic potential of these compounds with existing chemotherapies or immunotherapies to overcome drug resistance and improve patient outcomes.
By continuing to build upon the solid foundation of research outlined in this guide, the scientific community can advance the development of this versatile scaffold into novel and effective cancer therapeutics.
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Al-Ostoot, F. H., Al-Mulla, F., & El-Awady, R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Abdel-rahman, H. M., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1461-1474. [Link]
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Technical Guide: A Prospective Antibacterial Evaluation of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals in Antimicrobial Research.
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This guide presents a comprehensive framework for the antibacterial evaluation of a novel compound, 1,3-Dihydro-2-benzofuran-5-sulfonamide. This molecule uniquely combines the structural features of a dihydroisobenzofuran (a class related to benzofurans known for diverse bioactivities) and a sulfonamide, a well-established pharmacophore known to inhibit bacterial folate biosynthesis.[1][2] Given the absence of prior biological data on this specific molecule, this document serves as a prospective, in-depth technical guide, outlining a logical, field-proven workflow from synthesis to mechanistic elucidation. We will detail the causality behind each experimental choice, provide self-validating protocols, and ground our approach in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: Rationale and Hypothesis
The core hypothesis for investigating this compound rests on the principle of synergistic pharmacophores. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt the production of dihydrofolate, a precursor to DNA and protein synthesis, ultimately inhibiting bacterial growth and replication.[1][4] Humans are unaffected as they obtain folate from their diet.[3]
The 1,3-dihydro-2-benzofuran (or dihydroisobenzofuran) moiety, while less explored for antibacterial properties than its benzofuran isomer, provides a unique and rigid scaffold. The fusion of this heterocyclic system to the sulfonamide group may enhance binding affinity to the target enzyme, alter solubility and cell permeability, or even introduce secondary mechanisms of action, potentially overcoming existing resistance mechanisms. This guide provides the strategic and tactical framework to rigorously test this hypothesis.
Proposed Synthesis Pathway
A plausible synthetic route to this compound is proposed, leveraging established organic chemistry principles. The synthesis begins with a commercially available starting material and proceeds through standard, high-yielding reactions.
Diagram 1: Proposed Synthesis of this compound
Caption: A plausible multi-step synthesis pathway for the target compound.
Tier 1: Primary Antibacterial Screening
The initial evaluation aims to determine if the compound possesses intrinsic antibacterial activity and to ascertain its spectrum (broad vs. narrow). This is achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and standard quality control bacterial strains.
Selection of Bacterial Strains
A standard panel should include representatives of Gram-positive and Gram-negative bacteria, encompassing both wild-type and potentially resistant strains. The use of American Type Culture Collection (ATCC) strains ensures reproducibility and standardization.[5]
| Table 1: Recommended Bacterial Strains for Primary Screening | | :--- | :--- | :--- | | Gram-Positive | Staphylococcus aureus | ATCC 25923 | | | Enterococcus faecalis | ATCC 29212 | | Gram-Negative | Escherichia coli | ATCC 25922 | | | Pseudomonas aeruginosa | ATCC 27853 |
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines, a gold standard for determining MICs.[6]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Methodology:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made to ensure the final DMSO concentration in the assay does not exceed 1%, to avoid solvent-induced toxicity.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range to screen is 256 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Positive Control: Wells containing CAMHB and bacterial inoculum only (no compound).
-
Negative Control: Wells containing CAMHB only (no inoculum).
-
Solvent Control: Wells containing CAMHB, inoculum, and the highest concentration of DMSO used.
-
Reference Antibiotic: A parallel dilution series of a known antibiotic (e.g., Ciprofloxacin or Sulfamethoxazole) should be run for quality control.
-
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well (except the negative control). Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration well with no visible turbidity.
Tier 2: Elucidation of Bactericidal vs. Bacteriostatic Activity
Once an MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is determined by finding the Minimum Bactericidal Concentration (MBC).
Protocol: Determining the Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Methodology:
-
Perform MIC Test: Follow the MIC protocol as described in section 3.2.
-
Sub-culturing: After the MIC is read, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL).
Data Interpretation:
-
If MBC ≈ MIC (e.g., MBC/MIC ratio ≤ 4), the compound is considered bactericidal .
-
If MBC >> MIC (e.g., MBC/MIC ratio > 4), the compound is considered bacteriostatic . This is the expected outcome for a classic sulfonamide.[4]
Tier 3: Mechanism of Action Studies
Based on the sulfonamide moiety, the primary hypothesized mechanism is the inhibition of the folate biosynthesis pathway. This can be investigated through targeted enzyme assays.
Hypothesized Target: Dihydropteroate Synthase (DHPS)
DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key step in the folate pathway.[8][9]
Diagram 2: Bacterial Folate Biosynthesis Pathway
Caption: The bacterial folate pathway highlighting the hypothesized target of the compound.
Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
A common method to measure DHPS activity is a coupled spectrophotometric assay.[10]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.
Methodology:
-
Reagents: Recombinant DHPS enzyme, DHPPP, PABA, recombinant DHFR, NADPH, and the test compound.
-
Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer containing all components except for one of the substrates (e.g., PABA) to initiate the reaction. Include varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for 10-15 minutes at 37°C to allow for binding.
-
Initiation and Measurement: Initiate the reaction by adding PABA. Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Controls:
-
No Inhibitor Control: Reaction with DHPS but without the test compound (represents 100% activity).
-
No Enzyme Control: Reaction mixture without DHPS to account for non-enzymatic NADPH oxidation.
-
Reference Inhibitor: A known DHPS inhibitor like sulfamethoxazole.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Overall Experimental Workflow
The entire evaluation process can be visualized as a logical, tiered progression from broad screening to specific mechanistic analysis.
Diagram 3: Experimental Evaluation Workflow
Caption: A tiered workflow for the comprehensive antibacterial evaluation.
Data Presentation and Conclusion
All quantitative data should be summarized for clear interpretation and comparison.
| Table 2: Summary of Expected Data Output | |
| Parameter | Description |
| MIC (µg/mL) | Minimum Inhibitory Concentration against each bacterial strain. |
| MBC (µg/mL) | Minimum Bactericidal Concentration against each bacterial strain. |
| MBC/MIC Ratio | Determines bacteriostatic vs. bactericidal activity. |
| IC₅₀ (µM) | Concentration for 50% inhibition of DHPS enzyme activity. |
A successful evaluation will culminate in a clear profile of this compound. If the hypothesis holds, the data would show selective activity against bacteria (low MICs), a bacteriostatic profile (high MBC/MIC ratio), and potent inhibition of the DHPS enzyme (low IC₅₀). Such a result would validate this novel scaffold as a promising lead for further preclinical development in the fight against bacterial infections.
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Chauhan, A., & Sharma, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(41), 57383–57398. [Link]
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Bagher, R., Eftekhari-Sis, B., & Dastyafteh, N. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 104, 104400. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Ed.[Link]
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Gouda, M. A., et al. (2016). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(10), 734-754. [Link]
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Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica, 2014, 871350. [Link]
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Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163–1171. [Link]
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Mahara, F. A., et al. (2023). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Food Technology and Biotechnology, 61(2), 196-206. [Link]
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Preliminary Toxicity Assessment of 1,3-Dihydro-2-benzofuran-5-sulfonamide: A Strategic Framework for Early-Stage Drug Development
An In-Depth Technical Guide
Abstract: The progression of a novel chemical entity (NCE) from discovery to clinical application is a complex, multi-stage process where early identification of potential liabilities is paramount. Toxicity is a leading cause of compound attrition during drug development, making a robust preliminary toxicity assessment critical for focusing resources on candidates with the highest probability of success.[1] This guide presents a comprehensive, tiered strategy for the preliminary toxicity assessment of 1,3-Dihydro-2-benzofuran-5-sulfonamide, an NCE for which public toxicity data is not available. By integrating computational toxicology with targeted in vitro assays, this framework provides a self-validating system to de-risk the molecule, enabling informed decision-making at a crucial early stage. The methodologies described herein are grounded in established toxicological principles and are designed to provide a foundational safety profile for researchers, scientists, and drug development professionals.
Introduction: The Compound and the Imperative for Early Safety Profiling
This compound is a heterocyclic compound featuring two key pharmacophores: a dihydrobenzofuran core and a sulfonamide functional group. The benzofuran moiety is present in a wide range of biologically active compounds, noted for activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] The sulfonamide group is the basis for several classes of drugs, from antibacterials to diuretics and hypoglycemic agents, but is also associated with known toxicities such as hypersensitivity reactions and nephrotoxicity.[3][4][5][6]
Given the structural alerts inherent in the molecule and the absence of specific toxicological data, a proactive and systematic preliminary safety assessment is not just recommended, but essential. The goal of this early-stage evaluation is to identify potential hazards, guide further development, and minimize late-stage failures that incur significant financial and temporal costs.[1] This guide outlines a logical, tiered approach, beginning with zero-cost computational predictions and progressing to targeted, resource-efficient in vitro assays.
Tier 1: In Silico Predictive Toxicology
The first step in assessing a novel compound, before any resource-intensive wet lab experiments are conducted, is in silico toxicology.[7] This computational approach uses the molecule's structure to predict its potential for adverse effects based on vast databases of existing toxicological data.[8][9] The central principle is that a molecule's activity and toxicity are reflected in its structure, a concept quantified by (Quantitative) Structure-Activity Relationship or (Q)SAR models.[10]
This process allows for the rapid screening of multiple toxicological endpoints, identifying potential red flags that require further investigation.[11]
Recommended In Silico Endpoints
For this compound, the following predictive models are critical:
| Toxicity Endpoint | Scientific Rationale & Justification | Potential Concern for the Molecule |
| Bacterial Mutagenicity (Ames Test) | Predicts the potential of a compound to induce genetic mutations. A positive signal is a significant developmental hurdle. | Essential screen for any new chemical entity. |
| hERG Inhibition | The hERG potassium channel is critical for cardiac repolarization. Inhibition can lead to fatal arrhythmias. | A primary cause of drug withdrawal from the market; must be assessed early. |
| Hepatotoxicity (DILI) | Drug-Induced Liver Injury (DILI) is a major reason for drug failure. Models predict potential for liver damage. | Given the diverse metabolism of sulfonamides, assessing liver toxicity is crucial. |
| Nephrotoxicity | Predicts the potential for kidney damage. | Historically, sulfonamides have been associated with renal complications.[5] |
| Skin Sensitization | Evaluates the potential to cause allergic contact dermatitis. | Sulfonamides are a well-known class of drugs that can cause hypersensitivity reactions.[3] |
In Silico Assessment Workflow
The logical flow from the chemical structure to a predictive toxicity report is a streamlined process. This workflow ensures that all computational assessments are performed systematically before committing to laboratory resources.
Tier 2: In Vitro Toxicity Assessment
Should the in silico profile be acceptable, the next tier involves in vitro toxicity assays. These tests use cultured bacterial or mammalian cells to provide the first layer of biological data on the compound's safety.[12][13] They serve as a cost-effective and ethical alternative to animal testing for initial screening and help to confirm or refute the predictions made by computational models.[12]
General Cytotoxicity: Neutral Red Uptake (NRU) Assay
The first and most fundamental in vitro experiment is to determine the concentration at which the compound becomes generally toxic to cells. The Neutral Red Uptake (NRU) assay is a robust and widely used method for this purpose.
Causality & Principle: This assay is based on the ability of viable, uninjured cells to take up and accumulate the neutral red dye within their lysosomes. When a cell's membrane is damaged or its metabolic processes are compromised by a toxic substance, its ability to retain the dye is diminished. The amount of dye retained is therefore directly proportional to the number of viable cells.[14] This provides a quantitative measure of cytotoxicity.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., Balb/c 3T3 or a human cell line like HepG2 for liver toxicity focus) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a pre-optimized density (e.g., 1 x 10⁴ cells per well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Dosing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Ensure the final solvent concentration is non-toxic (typically ≤0.5%).
-
Include a "vehicle control" (medium with solvent only) and a "positive control" (a known cytotoxic agent like Sodium Dodecyl Sulfate).
-
-
Exposure:
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for a defined exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
-
Neutral Red Staining:
-
After incubation, remove the treatment medium and wash the cells gently with 150 µL of pre-warmed PBS.
-
Add 100 µL of Neutral Red medium (prepared at 50 µg/mL in culture medium) to each well.
-
Incubate for 3 hours at 37°C, 5% CO₂ to allow for dye uptake by viable cells.
-
-
Dye Extraction and Quantification:
-
Remove the Neutral Red medium and wash the cells with the Desorb solution (e.g., 1% acetic acid, 50% ethanol).
-
Add 150 µL of the Desorb solution to each well and shake the plate gently for 10 minutes to extract the dye from the cells.
-
Measure the absorbance of the extracted dye at 540 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
Causality & Principle: The Ames test is a cornerstone of genotoxicity testing. It uses several strains of the bacterium Salmonella typhimurium that have been genetically mutated to be unable to synthesize the amino acid histidine (his-). The assay assesses whether the test compound can cause a reverse mutation, restoring the bacteria's ability to produce histidine and therefore grow on a histidine-free medium. The inclusion of a liver enzyme extract (S9 fraction) is critical, as it mimics mammalian metabolism and can detect compounds that only become mutagenic after being metabolized.
Organ-Specific Toxicity: hERG and Hepatotoxicity Assays
If the initial cytotoxicity and genotoxicity screens are passed, more specific assays are warranted to investigate the liabilities predicted by the in silico models.
-
Cardiotoxicity (hERG Assay): An automated patch-clamp assay is the gold standard for assessing hERG channel inhibition. This provides direct evidence of the compound's potential to interfere with cardiac repolarization.
-
Hepatotoxicity: Using primary human hepatocytes or stable cell lines like HepG2, assays can measure specific markers of liver damage, such as the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), or changes in albumin production and urea synthesis.
In Vitro Assessment Workflow
The progression from a general cytotoxicity screen to more specific assays is a logical and resource-efficient approach.
Data Integration and Risk Assessment
The final step of the preliminary assessment is to synthesize all generated data into a coherent risk profile. This is not merely a checklist of results but an integrated analysis that weighs the severity and likelihood of each potential toxicity.
Example Data Summary
The results from the in silico and in vitro studies should be compiled into a clear, comparative table.
| Assessment Tier | Test / Endpoint | Result / Value | Interpretation |
| In Silico | Ames Mutagenicity | Negative | Low risk of mutagenicity. |
| hERG Liability | Positive (Structural Alert) | Potential for cardiotoxicity; requires in vitro confirmation. | |
| DILI Concern | Moderate | Possible hepatotoxicity; requires in vitro confirmation. | |
| In Vitro | Cytotoxicity (NRU, HepG2) | IC₅₀ = 85 µM | Low general cytotoxicity. A good therapeutic window is possible. |
| Ames Test (with/without S9) | Negative | Confirms in silico prediction; compound is not a bacterial mutagen. | |
| hERG Patch Clamp | IC₅₀ = 25 µM | Moderate hERG inhibition. Risk depends on projected therapeutic dose. | |
| Hepatotoxicity (ALT/AST) | No significant increase up to 50 µM | Low risk of direct hepatotoxicity at non-cytotoxic concentrations. |
Risk Assessment and Decision Logic
The integrated data feeds into a decision-making framework. The goal is to classify the compound's risk and determine its future.
A compound with a negative Ames test and an IC₅₀ for cytotoxicity and hERG that are >30-fold higher than its projected efficacious concentration might be classified as "Low Risk" and be a "GO" for further studies. Conversely, a positive Ames result would almost certainly classify the compound as "High Unmanageable Risk," leading to a "NO-GO" decision.
Conclusion
The preliminary toxicity assessment of a novel chemical entity like this compound is a critical exercise in risk mitigation. The tiered, integrated approach detailed in this guide—commencing with in silico predictions and progressing through targeted in vitro assays—provides a robust and resource-efficient framework for making early, data-driven decisions. By understanding the potential liabilities of a compound before it enters extensive preclinical development, organizations can better direct their efforts toward candidates with the highest likelihood of becoming safe and effective medicines. This strategy embodies the principles of modern toxicology: predict, test, and validate in a systematic and scientifically rigorous manner.
References
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information URL: [Link]
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The Structure-Activity Relationship of Benzofuran Sulfonamides: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
Benzofuran sulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, carbonic anhydrase inhibition, and antimicrobial effects.[1][2][3][4][5] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this versatile class of compounds. By dissecting the roles of the benzofuran core, the sulfonamide moiety, and various substituent modifications, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to design and synthesize novel benzofuran sulfonamide derivatives with enhanced potency, selectivity, and drug-like properties. This document delves into synthetic strategies, detailed SAR studies for key therapeutic targets, experimental protocols for biological evaluation, and the elucidation of molecular interactions through computational modeling.
Introduction: The Therapeutic Potential of the Benzofuran Sulfonamide Scaffold
The fusion of a benzofuran ring system with a sulfonamide functional group creates a molecular architecture with significant therapeutic potential.[3][5][6] The benzofuran moiety, a heterocyclic compound found in various natural products, is known for its diverse biological activities.[1][2][3][4] Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of clinically approved drugs, including antibacterial, and diuretic agents.[7][8][9] The combination of these two pharmacophores in a single molecule has led to the discovery of potent and selective modulators of various biological targets.
Benzofuran sulfonamide derivatives have emerged as particularly promising candidates in several therapeutic areas:
-
Anticancer Agents: Many derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][10] Their mechanisms of action often involve the inhibition of crucial enzymes implicated in tumor growth and survival, such as carbonic anhydrases.[10][11]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding function, making these compounds potent inhibitors of carbonic anhydrases (CAs).[11][12][13][14] Selective inhibition of tumor-associated CA isoforms, such as CA IX and XII, is a validated strategy for cancer therapy.[11][12]
-
Antimicrobial Agents: The inherent antibacterial properties of the sulfonamide scaffold can be enhanced and broadened by conjugation with a benzofuran ring, leading to novel agents to combat bacterial infections.[5][15][16]
This guide will systematically explore the SAR of benzofuran sulfonamides in these key therapeutic areas, providing a framework for the rational design of next-generation drug candidates.
Synthetic Strategies for Building Benzofuran Sulfonamide Libraries
The exploration of SAR is critically dependent on the efficient synthesis of diverse chemical libraries. Several synthetic routes have been developed to access a wide range of benzofuran sulfonamide analogues. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for benzofuran sulfonamides.
A variety of established and innovative catalytic methods are employed for the construction of the benzofuran ring.[2][17] These can be broadly categorized based on the catalyst used, such as copper-based, palladium-based, or a combination of both.[17] For instance, Sonogashira coupling followed by intramolecular cyclization is a common strategy.[17] The sulfonamide linkage is typically formed through the reaction of an amino-functionalized benzofuran with a suitable sulfonyl chloride derivative under basic conditions.[7]
Experimental Protocol: General Procedure for the Synthesis of a Benzofuran Sulfonamide Derivative
This protocol provides a representative example of a synthetic route to a benzofuran sulfonamide.
Step 1: Synthesis of the Benzofuran Core (e.g., via Perkin Reaction)
-
A mixture of a substituted salicylaldehyde (1.0 eq.), an appropriate α-halo-ester (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in a suitable solvent (e.g., DMF) is stirred at 80-100 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford the crude benzofuran-2-carboxylate ester.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Hydrolysis of the Ester and Formation of the Carboxylic Acid
-
The benzofuran-2-carboxylate ester (1.0 eq.) is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The mixture is refluxed for 2-3 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The solution is acidified with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
The solid is filtered, washed with water, and dried.
Step 3: Conversion to the Amine via Curtius Rearrangement
-
The benzofuran-2-carboxylic acid (1.0 eq.) is dissolved in dry acetone, and triethylamine (1.1 eq.) is added.
-
The solution is cooled to 0 °C, and ethyl chloroformate (1.1 eq.) is added dropwise.
-
After stirring for 30 minutes, a solution of sodium azide (1.5 eq.) in water is added.
-
The reaction mixture is stirred for another hour at 0 °C.
-
The mixture is then heated to reflux with a suitable alcohol (e.g., tert-butanol) to form the corresponding carbamate.
-
The carbamate is subsequently hydrolyzed with an acid (e.g., trifluoroacetic acid) to yield the 2-aminobenzofuran.
Step 4: Sulfonamide Formation
-
The 2-aminobenzofuran (1.0 eq.) is dissolved in pyridine.
-
A substituted benzenesulfonyl chloride (1.1 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.
-
The crude benzofuran sulfonamide is purified by column chromatography.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzofuran sulfonamides is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. This section will dissect the SAR for different therapeutic targets.
Anticancer Activity
The anticancer potential of benzofuran sulfonamides is a significant area of research.[3][6][10][18] Key SAR insights include:
-
Substitutions at the C-2 Position: Modifications at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[1][6][19] The introduction of ester or heterocyclic rings at this position has been shown to influence both potency and selectivity towards cancer cells.[1][6]
-
The Sulfonamide Linker: The geometry of the sulfonamide linker plays a vital role in binding to target proteins.[7] Computational docking studies have indicated that the sulfonamide linker adopts a specific conformation that is advantageous for interacting with the active sites of target enzymes.[7]
-
Substituents on the Benzene Ring of the Sulfonamide: The nature and position of substituents on the arylsulfonamide ring significantly impact anticancer activity.[20] Electron-withdrawing groups, such as nitro or halogen atoms, can enhance the pro-apoptotic activity of these compounds.[20]
Caption: Key SAR determinants for anticancer activity.
Table 1: Anticancer Activity of Representative Benzofuran Sulfonamide Derivatives
| Compound | R1 (at C-2) | R2 (Aryl Sulfonamide) | Target Cell Line | IC50 (µM) | Reference |
| 1a | -H | 4-Cl | HCT-116 | 5.2 | [6] |
| 1b | -CH3 | 4-Cl | HCT-116 | 2.8 | [6] |
| 2a | -H | 4-NO2 | MCF-7 | 8.1 | [20] |
| 2b | -H | 4-F | MCF-7 | 12.5 | [20] |
Carbonic Anhydrase Inhibition
Benzofuran sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[11][12] The primary SAR drivers are:
-
The Unsubstituted Sulfonamide Moiety (-SO2NH2): This group is essential for coordinating with the zinc ion in the active site of the enzyme.[11][12][21]
-
The Benzofuran Tail: The benzofuran portion of the molecule interacts with the hydrophobic and hydrophilic regions of the enzyme's active site, contributing to both potency and isoform selectivity.[11]
-
Linker between the Benzofuran and Sulfonamide Moieties: The nature and length of the linker can influence the orientation of the benzofuran tail within the active site, thereby affecting inhibitory activity and selectivity.[11] For instance, a hydrazine or hydrazide linker has been successfully employed.[11]
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzofuran Sulfonamides
| Compound | Linker | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Reference |
| 3a | Hydrazone | 162.8 | 12.3 | 25.6 | 15.8 | [12] |
| 3b | Hydrazide | 37.4 | 28.9 | 10.0 | 10.1 | [12] |
| 4a | Arylsulfonehydrazone | >1000 | 150.2 | 97.5 | 71.8 | [11] |
3.2.1. Mechanism of Carbonic Anhydrase Inhibition
The sulfonamide group of the inhibitor binds to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination prevents the enzyme from carrying out its physiological function of reversibly hydrating carbon dioxide.
Caption: Binding of a benzofuran sulfonamide to the carbonic anhydrase active site.
Antimicrobial Activity
The sulfonamide moiety is a well-known antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8][16] The benzofuran component can modulate the antibacterial spectrum and potency.
-
Substituents on the Benzofuran Ring: The introduction of specific substituents on the benzofuran ring, such as halogens or hydroxyl groups at the 5-position, is closely related to the antibacterial activity.[1][19]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both the benzofuran and sulfonamide moieties, is a critical factor for cell membrane penetration and, consequently, antibacterial efficacy.[20]
Biological Evaluation: Experimental Protocols
The biological characterization of novel benzofuran sulfonamide derivatives requires a suite of in vitro and in vivo assays.
In Vitro Anticancer Activity Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are treated with various concentrations of the benzofuran sulfonamide derivatives for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay
Purpose: To measure the inhibitory activity of the compounds against different CA isoforms.
Protocol:
-
An esterase assay is commonly used, where the CA-catalyzed hydrolysis of 4-nitrophenyl acetate is monitored spectrophotometrically.
-
The assay is performed in a 96-well plate containing Tris-HCl buffer (pH 7.4), the CA enzyme, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of 4-nitrophenyl acetate.
-
The formation of 4-nitrophenolate is monitored by measuring the increase in absorbance at 400 nm.
-
The inhibition constant (KI) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Conclusion and Future Directions
The benzofuran sulfonamide scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of specific structural modifications in dictating the biological activity and selectivity of these compounds. Future research in this area should focus on:
-
Rational Design of Isoform-Selective Inhibitors: Leveraging computational modeling and a deep understanding of SAR to design compounds with high selectivity for specific targets, thereby minimizing off-target effects.
-
Exploration of Novel Therapeutic Targets: Investigating the potential of benzofuran sulfonamides to modulate other clinically relevant targets beyond those discussed in this guide.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to more effective and safer drugs.
By applying the principles outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of benzofuran sulfonamide-based therapeutics.
References
- Abdelrahman, M. A., et al. (2017). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1266-1277.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843.
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26776-26798.
- Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. (2023). [No specific journal name provided in the search result].
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26776-26798.
- Krasowska, D., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3321.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [No specific journal name provided in the search result].
- Al-Bayati, F. A. (2008). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [No specific journal name provided in the search result].
- Abbas, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 785-809.
- Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis.
- Miao, Y., et al. (2019).
- Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Synthesis, Computational, and In Vitro Antimycobacterial Studies on Benzofuran based Sulphonamide Derivatives (Part II). (2025).
- Abdelrahman, M. A., et al. (2017). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation.
- Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4897.
- Asif, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109.
- Ceylan, O., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16).
- SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action | BP 501T | L~22. (2020). YouTube.
- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube.
- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.
- Fatima, A., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
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Methodological & Application
Synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonamide: A Detailed Guide for Drug Discovery and Development
Introduction: The Significance of the 1,3-Dihydro-2-benzofuran-5-sulfonamide Scaffold
The 1,3-dihydro-2-benzofuran, also known as 2,3-dihydrobenzofuran, scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The incorporation of a sulfonamide functional group at the 5-position of this ring system introduces a key pharmacophore known for its ability to engage in crucial hydrogen bonding interactions with various biological targets. Sulfonamides are a cornerstone of drug design, exhibiting a wide spectrum of therapeutic applications, including antibacterial, diuretic, and anticancer activities.[2] Consequently, this compound represents a molecule of significant interest for researchers and drug development professionals exploring new therapeutic agents.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound, designed to be a self-validating system for achieving high-purity target compounds. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reproducibility and a deep understanding of the underlying reaction mechanisms.
Retrosynthetic Analysis: A Strategic Approach to Synthesis
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the sulfonamide bond. This leads back to the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, and a suitable ammonia source. The sulfonyl chloride can, in turn, be derived from the direct sulfonation of the commercially available starting material, 2,3-dihydrobenzofuran.
Caption: Retrosynthetic pathway for this compound.
Synthetic Protocols: From Starting Material to Final Product
This section details a robust and scalable two-step synthesis of this compound, commencing with the sulfonylation of 2,3-dihydrobenzofuran.
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
This protocol outlines the preparation of the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, through a one-pot sulfonylation and chlorination of 2,3-dihydrobenzofuran.[3]
Reaction Scheme:
Caption: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3-Dihydrobenzofuran | 120.15 | 50 | 6.0 g |
| Sulfur trioxide-N,N-dimethylformamide | 153.18 | 60 | 9.2 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Thionyl chloride (SOCl₂) | 118.97 | 60 | 7.2 g (4.4 mL) |
| Toluene | 92.14 | - | As needed |
| Magnesium sulfate (anhydrous) | 120.37 | - | As needed |
| Ice and Water | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) and N,N-dimethylformamide (20 mL).[3]
-
Addition of Starting Material: Stir the solution at room temperature under a nitrogen atmosphere and add 2,3-dihydrobenzofuran (6.0 g, 50 mmol) dropwise.[3]
-
Sulfonylation: Slowly heat the reaction mixture to 85-90°C over one hour. Maintain this temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Chlorination: Once the sulfonylation is complete, allow the light brown solution to cool to room temperature. Add thionyl chloride (7.2 g, 60 mmol) dropwise. Stir the mixture for one hour at room temperature.[3]
-
Reaction Completion: Slowly heat the solution to 85°C and maintain this temperature for one hour.[3]
-
Work-up: Cool the reaction mixture to 40°C and add toluene (25 mL). Pour the solution into a mixture of ice and water (50 mL). Add another 25 mL of toluene and stir for 10 minutes to dissolve any solids.[3]
-
Extraction: Separate the layers and extract the aqueous layer with toluene (3 x 25 mL).[3]
-
Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure to yield the crude product.[3]
-
Purification: The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride can be used in the next step without further purification. A yield of approximately 91.7% has been reported for this procedure.[3]
Safety Precautions:
-
Thionyl chloride and sulfur trioxide complexes are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out under an inert atmosphere to prevent the decomposition of reagents.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of 2,3-dihydrobenzofuran-5-sulfonyl chloride to the final product, this compound, via ammonolysis.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 218.65 | ~45.8 (from prev. step) | ~10.0 g |
| Ammonium hydroxide (28-30% solution) | 35.04 | In excess | As needed |
| Dichloromethane (DCM) or Ethyl Acetate | 84.93 / 88.11 | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Sodium sulfate (anhydrous) | 142.04 | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the crude 2,3-dihydrobenzofuran-5-sulfonyl chloride (~10.0 g) in a suitable organic solvent such as dichloromethane or ethyl acetate in a round-bottom flask.
-
Ammonolysis: Cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution (28-30%) dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Work-up: Dilute the reaction mixture with water and separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a solid.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | C₈H₇ClO₃S | 218.65 | ¹H NMR: Aromatic and aliphatic protons consistent with the structure. MS (FDMS): m/z 218 (M+).[3] |
| This compound | C₈H₉NO₃S | 199.23 | ¹H NMR: Appearance of a broad singlet for the -SO₂NH₂ protons. IR: Characteristic S=O and N-H stretching frequencies. MS: m/z 199 (M+). |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of this compound, a molecule with significant potential in drug discovery. The two-step sequence, starting from readily available 2,3-dihydrobenzofuran, is amenable to scale-up and allows for the production of high-purity material. The strategic incorporation of the sulfonamide group onto the dihydrobenzofuran scaffold opens avenues for the development of novel therapeutic agents. Further derivatization of the sulfonamide nitrogen or modifications to the dihydrobenzofuran ring can lead to the generation of compound libraries for screening against a wide range of biological targets. This foundational synthesis is a critical starting point for medicinal chemists and researchers aiming to explore the therapeutic potential of this promising chemical space.
References
- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Hassan, S. Y. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-13. Available at: [Link]
-
Taylor & Francis Online. (2010). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 943-975. Available at: [Link]
-
Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
Sources
Application Notes and Protocols for Experimental Assays Using 1,3-Dihydro-2-benzofuran-5-sulfonamide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Sulfonamide Scaffold
The confluence of the benzofuran nucleus and the sulfonamide functional group presents a compelling scaffold for modern drug discovery. Historically, sulfonamides were among the first synthetic antimicrobial agents, exerting their bacteriostatic effects by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria[1][2][3]. This mechanism disrupts the production of essential precursors for DNA and RNA synthesis[2]. More recently, the versatility of the sulfonamide group has been exploited to target other enzymes of therapeutic relevance, most notably carbonic anhydrases (CAs)[4][5][6].
This guide focuses on the experimental evaluation of 1,3-Dihydro-2-benzofuran-5-sulfonamide , a novel compound that merges the privileged benzofuran structure with the pharmacologically significant sulfonamide moiety. Benzofuran derivatives have demonstrated a wide array of biological activities, including anti-HIV, anticancer, and antimicrobial properties[7][8]. The strategic incorporation of a sulfonamide group, particularly at the 5-position of the benzofuran ring system, strongly suggests a potential for potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, particularly those associated with tumorigenesis, such as hCA IX and XII[4].
These tumor-associated isoforms play a critical role in the regulation of pH in the hypoxic tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. Therefore, selective inhibitors of these enzymes are highly sought after as novel anticancer therapeutics. This document provides a comprehensive suite of protocols to rigorously characterize the biological activity of this compound, with a primary focus on its potential as a carbonic anhydrase inhibitor and its broader anticancer and antimicrobial properties.
Part 1: Characterization as a Carbonic Anhydrase Inhibitor
The primary hypothesis for the biological activity of this compound is the inhibition of carbonic anhydrases. The following assays are designed to confirm this activity, determine its potency and selectivity, and elucidate its mechanism of inhibition.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay provides a robust and high-throughput compatible method to screen for and characterize CA inhibitors. It is based on the principle that CAs catalyze the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically[9].
The enzymatic activity of carbonic anhydrase leads to the hydrolysis of p-nitrophenyl acetate, resulting in a measurable color change. An inhibitor will slow down this reaction, leading to a reduced rate of color development.
Caption: Workflow of the colorimetric carbonic anhydrase inhibition assay.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (a known CA inhibitor for positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[9]
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of each hCA isoform in cold Assay Buffer. Aliquot and store at -80°C.
-
Prepare a working solution of each hCA by diluting the stock solution in cold Assay Buffer just before use.
-
Prepare a 3 mM stock solution of p-NPA in DMSO. This should be prepared fresh.
-
Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create a dilution series (e.g., from 10 mM to 1 nM) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL of Assay Buffer.
-
Control wells (enzyme activity without inhibitor): 178 µL of Assay Buffer + 2 µL of DMSO.
-
Inhibitor wells: 178 µL of Assay Buffer + 2 µL of the diluted test compound or Acetazolamide.
-
Add 10 µL of the hCA working solution to the control and inhibitor wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Add 10 µL of the p-NPA stock solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A potent inhibitor will show a significant reduction in the reaction rate, resulting in a low IC50 value. Comparing the IC50 values across different hCA isoforms will reveal the selectivity profile of this compound. High selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous isoforms (hCA I and II) is a desirable characteristic for potential anticancer agents[4].
| Compound | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) | hCA XII (IC50, nM) |
| Acetazolamide | ~50 | ~12 | ~25 | ~6 |
| This compound | TBD | TBD | TBD | TBD |
Table 1: A template for summarizing the inhibitory potency and selectivity of this compound against various hCA isoforms. TBD: To Be Determined.
Part 2: Evaluation of Anticancer Activity
Should this compound demonstrate potent and selective inhibition of tumor-associated hCA isoforms, the next logical step is to assess its anticancer activity in cell-based assays.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 and MDA-MB-468 for breast cancer, HeLa for cervical cancer)[10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere[10].
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Doxorubicin in the complete medium.
-
After 24 hours, remove the old medium and add 200 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for another 72 hours[10].
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_treated / Abs_control) x 100
-
Plot the % Viability against the logarithm of the compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This assay helps to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials and Reagents:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
-
Caption: General workflow for cell-based anticancer assays.
Part 3: Antimicrobial Activity Screening
Given the historical significance of sulfonamides as antibacterial agents, it is prudent to evaluate this compound for any potential antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Standard antibiotic (e.g., Sulfamethoxazole)
-
96-well microplates
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Perform a serial two-fold dilution of the test compound and the standard antibiotic in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound. The data generated from these assays will be instrumental in elucidating its primary mechanism of action, whether as a selective carbonic anhydrase inhibitor, a broad-spectrum anticancer agent, or a novel antimicrobial. Positive results, particularly in the realm of selective hCA IX/XII inhibition and corresponding anticancer activity, would warrant further preclinical development, including in vivo efficacy studies in xenograft models and comprehensive pharmacokinetic and toxicological profiling.
References
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. Retrieved from [Link]
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Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(34), 20955-20973. Retrieved from [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Abdelrahman, M. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1946-1958. Retrieved from [Link]
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Gouverneur, V., et al. (2009). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-5363. Retrieved from [Link]
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Angeli, A., et al. (2022). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1969-1976. Retrieved from [Link]
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El-Sayed, M. A.-A., et al. (2012). Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. Archiv der Pharmazie, 345(9), 723-732. Retrieved from [Link]
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Pinard, M. A., & McKenna, R. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(11), 4496. Retrieved from [Link]
-
Summers, J. B., et al. (1990). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 33(3), 992-998. Retrieved from [Link]
-
Yoshimatsu, K., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(13), 1145-1153. Retrieved from [Link]
-
Ghorbani, A., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 803-809. Retrieved from [Link]
-
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wrighton, K. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Merck Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
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Hishmat, O. H., et al. (1986). Synthesis and antimicrobial activity of some benzofuran derivatives. Die Pharmazie, 41(8), 552-555. Retrieved from [Link]
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Tamer, Y. T., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4057. Retrieved from [Link]
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Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OF p-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of Experimental Medicine, 75(4), 369-381. Retrieved from [Link]
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Application Notes and Protocols for 1,3-Dihydro-2-benzofuran-5-sulfonamide and Related Compounds in Cell-Based Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Dihydro-2-benzofuran-5-sulfonamide and structurally related benzofuran sulfonamides in various cell-based assays. While specific data on this compound is limited in publicly available literature, this guide draws upon established methodologies for analogous compounds, such as 2,3-Dihydro-1-benzofuran-5-sulfonamide, to provide a robust framework for investigation.
The benzofuran sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The protocols detailed herein are designed to be adaptable for the screening and characterization of novel compounds within this chemical class.
Introduction to Benzofuran Sulfonamides: A Versatile Pharmacophore
The benzofuran moiety, a heterocyclic aromatic compound, is a common feature in many biologically active natural products and synthetic drugs. When coupled with a sulfonamide group (-SO₂NH₂), the resulting benzofuran sulfonamide can interact with a variety of biological targets. The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics.[3]
One notable target of some sulfonamides is the family of carbonic anhydrases (CAs), metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Certain benzofuran-based sulfonamides have been shown to be potent inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, making them attractive candidates for cancer therapy.[5][6] Additionally, some sulfonamides have demonstrated cytotoxic effects on various cancer cell lines through mechanisms that may be independent of CA inhibition.[1]
Potential Mechanisms of Action and Biological Targets
The biological activity of a given benzofuran sulfonamide is highly dependent on its specific chemical structure. Based on existing literature for related compounds, potential mechanisms of action to investigate for this compound include:
-
Carbonic Anhydrase Inhibition: As mentioned, this is a primary mechanism for many sulfonamides. Inhibition of tumor-associated CAs can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and metastasis.[5][6]
-
Cyclooxygenase (COX) Inhibition: Some related compounds, such as 2,3-Dihydro-1-benzofuran-5-sulfonamide, have been suggested to block COX enzymes, which would impart anti-inflammatory effects.[7]
-
Antiproliferative/Cytotoxic Effects: Many novel synthesized sulfonamides have been identified as having antitumor properties, demonstrating cytotoxicity against various cancer cell lines.[1]
-
Antibacterial Activity: The sulfonamide class of drugs has a long history as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8][9]
The following diagram illustrates a potential signaling pathway involving the inhibition of carbonic anhydrase IX (CA IX) by a benzofuran sulfonamide in a cancer cell, leading to a disruption of pH regulation and subsequent inhibition of tumor growth.
Caption: Workflow for Anticancer Activity Assessment.
Data Interpretation and Presentation
For robust and reliable results, all experiments should be performed in triplicate and repeated at least three times.
Summary of Key Parameters to Determine:
| Assay Type | Key Parameter | Typical Units | Purpose |
| Cytotoxicity (MTT/SRB) | IC₅₀ (Half-maximal inhibitory concentration) | µM or nM | Quantifies the potency of the compound in inhibiting cell growth. |
| Wound Healing | % Wound Closure | % | Measures the effect on cell migration over time. |
| Transwell Invasion | % Invasion Inhibition | % | Quantifies the compound's ability to block cell invasion. |
| CA Inhibition | Rate of pH change | Fluorescence units/min | Indicates target engagement in a cellular context. |
Conclusion
The protocols and guidelines presented here offer a solid foundation for the investigation of this compound and related compounds in cell-based assays. By systematically evaluating cytotoxicity, effects on cell migration and invasion, and potential mechanisms of action, researchers can effectively characterize the biological profile of these promising molecules for drug discovery and development.
References
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Dadashpour, S., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 153–159. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127–136. Retrieved from [Link]
-
Ghorab, M. M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Retrieved from [Link]
-
Hassan, G. S., et al. (2017). Synthesis and antimicrobial activity of some benzofuran derivatives. Acta Pharmaceutica, 67(2), 167–181. Retrieved from [Link]
-
Merck Manual Professional Edition. (2022). Sulfonamides. Retrieved from [Link]
-
Park, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7747–7762. Retrieved from [Link]
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Skoreński, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(14), 5364. Retrieved from [Link]
-
Trivedi, S., & Murumkar, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 2(7), 1271. Retrieved from [Link]
-
Tzakos, A. G., et al. (2016). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 21(8), 1030. Retrieved from [Link]
-
Yun, S., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4061. Retrieved from [Link]
-
Zare, A., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100868. Retrieved from [Link]
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Application Notes & Protocols for the Development of Novel 1,3-Dihydro-2-benzofuran-5-sulfonamide Derivatives
Abstract
The 1,3-dihydro-2-benzofuran (also known as phthalan) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] When coupled with the versatile sulfonamide moiety—a cornerstone of drug discovery renowned for its broad spectrum of biological activities including antibacterial, anticancer, and diuretic effects—the resulting 1,3-Dihydro-2-benzofuran-5-sulfonamide core presents a fertile ground for the development of novel therapeutic agents.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterization of novel derivatives based on this promising scaffold. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the potential therapeutic applications of the resulting compound libraries.
Introduction: The Scientific Rationale
The strategy of combining two pharmacologically significant moieties into a single molecular entity is a powerful approach in modern drug discovery. The 1,3-dihydro-2-benzofuran ring system offers a unique three-dimensional structure that can be strategically modified to optimize interactions with biological targets.[1] Its derivatives have demonstrated a wide array of activities, including anti-tumor, anti-bacterial, and anti-oxidant properties.[1]
The sulfonamide group (-SO₂NH₂) is a key functional group in a multitude of approved drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to serve as a bioisostere for carboxylic acids, makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[5] By creating a library of derivatives of this compound, we aim to explore the chemical space around this scaffold to identify novel compounds with enhanced potency, selectivity, and drug-like properties. Potential therapeutic targets for such derivatives are numerous and include enzymes like carbonic anhydrases, which are implicated in glaucoma and certain cancers.[6][7]
Strategic Synthesis Workflow
The development of a diverse library of derivatives hinges on a robust and flexible synthetic route. Our strategy is centered around a key intermediate, 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride , which can then be coupled with a wide array of primary and secondary amines to yield the final sulfonamide products. This convergent approach is highly efficient for generating structural diversity.
The causality behind this choice is twofold:
-
Intermediate Reactivity: Sulfonyl chlorides are highly reactive electrophiles, enabling efficient reaction with a broad range of nucleophilic amines under mild conditions. This ensures high success rates across a diverse amine library.[8]
-
Modular Design: The synthesis is broken down into two distinct phases: formation of the core scaffold and its sulfonyl chloride, followed by the diversification step. This modularity allows for optimization of each phase independently and facilitates the rapid generation of analogues.
Below is a visualization of the overall workflow.
Caption: High-level workflow for the synthesis and evaluation of the target derivatives.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 1,3-Dihydroisobenzofuran is a combustible liquid that can cause skin and eye irritation.[9]
Protocol 1: Synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride (2)
This protocol details the critical step of introducing the sulfonyl chloride group onto the phthalan ring. Chlorosulfonic acid is a highly corrosive and reactive reagent; handle with extreme care.
Materials:
-
1,3-Dihydroisobenzofuran (Phthalan) (1 ) (1.0 eq)
-
Chlorosulfonic acid (4.0 - 5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (4.5 eq) to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add 1,3-dihydroisobenzofuran (1 ) (1.0 eq) dropwise to the stirred chlorosulfonic acid over 30-45 minutes. The key is to maintain the internal temperature below 5 °C to prevent unwanted side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot is carefully quenched in ice water, extracted with ethyl acetate, and spotted on a silica plate.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride 2 . This intermediate is often used in the next step without further purification, but can be purified by recrystallization if necessary.
Protocol 2: General Protocol for the Synthesis of N-substituted 1,3-Dihydro-2-benzofuran-5-sulfonamides (3a-d)
This is a robust, general protocol for coupling the sulfonyl chloride intermediate with various amines. The reaction is based on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is essential to neutralize the HCl generated, driving the reaction to completion.
Caption: General reaction scheme for N-alkylation/arylation.
Materials:
-
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride (2 ) (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chosen amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride 2 (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction should be monitored by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash with 1M HCl (2 x 20 mL) to remove the base and any unreacted amine. Follow with washes of water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
| Compound ID | Amine Used (R¹R²NH) | Yield (%) | m.p. (°C) | ¹H NMR (SO₂NH) δ ppm |
| 3a | Morpholine | 85 | 145-147 | N/A |
| 3b | Aniline | 78 | 162-164 | ~10.15 |
| 3c | Benzylamine | 81 | 133-135 | ~8.78 |
| 3d | L-Proline methyl ester | 75 | 110-112 | N/A (secondary amine) |
| Note: Data presented is hypothetical and for illustrative purposes. |
Structural Characterization
Confirming the identity and purity of each synthesized derivative is paramount. A combination of spectroscopic methods should be employed.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure. For primary sulfonamides, the proton signal for the -SO₂NH- group typically appears as a singlet between δ 8.7 and 10.3 ppm.[10] For ¹³C NMR, characteristic signals for the aromatic carbons and any aliphatic carbons from the amine portion will confirm the structure.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are commonly used.[11][12]
-
FT-IR Spectroscopy: Useful for identifying key functional groups. Look for characteristic stretching vibrations for the S=O bonds of the sulfonamide group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H bond (around 3200-3300 cm⁻¹).[13]
Application Notes: Biological Evaluation
The synthesized library of this compound derivatives is primed for screening against various biological targets. Sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs) , a family of metalloenzymes involved in numerous physiological and pathological processes.[3] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[7]
Protocol Overview: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol provides a high-level overview of a standard assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against a specific CA isozyme (e.g., hCA II).
Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂, which leads to a decrease in pH. A colorimetric method using a pH indicator is often employed. A more precise method involves a stopped-flow spectrophotometer to measure the esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate.
Caption: Workflow for a typical in vitro carbonic anhydrase inhibition assay.
Brief Methodology:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Prepare working solutions of purified human carbonic anhydrase (hCA II), and the substrate, 4-nitrophenyl acetate (NPA), in an appropriate buffer (e.g., TRIS-HCl).
-
Incubation: In a 96-well plate, add the enzyme solution and varying concentrations of the test compound. Include wells for a positive control (a known CA inhibitor like Acetazolamide) and a negative control (DMSO vehicle). Incubate for a short period at room temperature.
-
Reaction: Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time using a plate reader. The product, 4-nitrophenolate, is yellow.
-
Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
The results from this assay will be crucial for establishing Structure-Activity Relationships (SAR), guiding the next cycle of lead optimization.
Conclusion
The systematic development of derivatives from the this compound scaffold represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategic insights provided herein offer a robust framework for the synthesis, characterization, and preliminary biological evaluation of these compounds. By explaining the causality behind each step and grounding the methodology in established chemical principles, this guide empowers researchers to efficiently explore this valuable chemical space and unlock its therapeutic potential.
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Ansari, F., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 12(7), e0181522. Available at: [Link]
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Dymek, B., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6567. Available at: [Link]
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Al-Hourani, B. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
-
Wiley Online Library. (Various Dates). Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Wiley Online Library. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and... ResearchGate. Available at: [Link]
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Thieme. (2023). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]
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Imran, M., et al. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
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SciSpace. (2005). Biological Activities Of Sulfonamides. SciSpace. Available at: [Link]
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Al-Ostath, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(1), 358. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dihydroisobenzofuran. PubChem Compound Database. Available at: [Link]
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Adejayan, O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1561. Available at: [Link]
-
El-Sayed, M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available at: [Link]
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Ningegowda, R., et al. (2014). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. ResearchGate. Available at: [Link]
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ResearchGate. (2023). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. Available at: [Link]
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da Silva, A. J. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(9), 10349-10361. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing. Available at: [Link]
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Impactio. (2022). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactio. Available at: [Link]
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Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26756. Available at: [Link]
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Pure Help Center. (n.d.). Synthesis of 5-{[(1Hbenzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazole derivatives... Pure Help Center. Available at: [Link]
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Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4279. Available at: [Link]
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Application Notes and Protocols: 1,3-Dihydro-2-benzofuran-5-sulfonamide as a Molecular Probe for Carbonic Anhydrase
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Hypoxia and Disease-Related Enzyme Activity
In the intricate landscape of cellular biology and drug discovery, the ability to selectively visualize and quantify enzymatic activity in real-time is paramount. Molecular probes serve as the navigators in this complex environment, illuminating specific targets and pathways. This guide introduces 1,3-Dihydro-2-benzofuran-5-sulfonamide , a novel molecular probe designed for the detection and characterization of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological and pathological processes.
The sulfonamide moiety is a well-established and potent inhibitor of carbonic anhydrases.[1][2] By anchoring to the zinc ion in the enzyme's active site, sulfonamides can effectively block its catalytic activity.[3] This interaction forms the basis of our molecular probe's targeting mechanism. The 1,3-dihydro-2-benzofuran scaffold, a stable and versatile heterocyclic system, provides a robust framework for the probe, influencing its physicochemical properties such as cell permeability and potential for further functionalization.
A particularly compelling application for a CA-targeted probe lies in the study of tumor microenvironments. Carbonic anhydrase IX (CA IX) is a transmembrane isoform that is significantly overexpressed in a wide range of hypoxic tumors.[1][4] Its expression is tightly regulated by the hypoxia-inducible factor-1α (HIF-1α).[4] Under low oxygen conditions, CA IX plays a critical role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to the acidification of the extracellular space. This process facilitates tumor growth, invasion, and resistance to therapy. Consequently, a molecular probe that can selectively target CA IX offers a powerful tool for imaging hypoxic tumors and evaluating the efficacy of CA-inhibiting anticancer drugs.[5][6]
This document provides a comprehensive guide to the synthesis, characterization, and application of this compound as a molecular probe for carbonic anhydrase, with a special focus on its potential for imaging tumor-associated hypoxia.
Physicochemical Properties and Probe Design Rationale
The efficacy of a molecular probe is intrinsically linked to its physicochemical properties. The design of this compound leverages the distinct characteristics of its constituent parts.
| Property | Feature | Rationale and Significance |
| Targeting Moiety | Primary Sulfonamide (-SO₂NH₂) | The sulfonamide group is a classic zinc-binding pharmacophore that provides high affinity and selectivity for the active site of carbonic anhydrases.[7] This ensures that the probe localizes to its intended enzymatic target. |
| Scaffold | 1,3-Dihydro-2-benzofuran | This heterocyclic system offers a stable and synthetically tractable core. Its lipophilic nature can contribute to cell membrane permeability, allowing for the targeting of intracellular CA isoforms. The scaffold also provides a platform for future modifications, such as the attachment of fluorophores or other reporter groups. |
| Solubility | Predicted to be moderate in aqueous buffers, enhanced in organic solvents (e.g., DMSO). | Solubility is a critical parameter for in vitro and in vivo applications. The balance between hydrophilicity and lipophilicity will govern its bioavailability and distribution. Stock solutions are best prepared in DMSO. |
| Stability | Expected to be stable under physiological conditions. | The dihydrobenzofuran and sulfonamide functionalities are generally robust and not prone to rapid degradation, ensuring the probe's integrity during experimental procedures. |
Synthesis Protocol: A Proposed Synthetic Pathway
Step 1: Chlorosulfonylation of 1,3-Dihydro-2-benzofuran
This step introduces the sulfonyl chloride group onto the benzene ring of the dihydrobenzofuran scaffold.
-
Reagents and Materials:
-
1,3-Dihydro-2-benzofuran
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and a drying tube
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,3-Dihydro-2-benzofuran (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1,3-dihydro-2-benzofuran-5-sulfonyl chloride, can be purified by column chromatography on silica gel.
-
Step 2: Amination of 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride
This step converts the sulfonyl chloride to the desired sulfonamide.
-
Reagents and Materials:
-
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride
-
Ammonium hydroxide (aqueous solution, ~28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve the purified 1,3-dihydro-2-benzofuran-5-sulfonyl chloride (1 equivalent) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of cold aqueous ammonium hydroxide dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Proposed two-step synthesis of the molecular probe.
Application Protocols
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay
This protocol is designed to determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against purified carbonic anhydrase isoforms. A common method is the esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate.[8]
-
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II, hCA IX)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the probe in Tris-HCl buffer from the DMSO stock solution. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).
-
In a 96-well plate, add the buffer, the probe at various concentrations, and the CA enzyme solution. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the probe to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm (for the product, p-nitrophenol) at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining CA inhibitory activity.
Protocol 2: Cellular Imaging of Carbonic Anhydrase IX Expression in Hypoxic Cancer Cells
This protocol describes how to use a fluorescently labeled version of this compound to visualize CA IX expression in cancer cells cultured under hypoxic conditions. For this application, the probe would need to be conjugated to a suitable fluorophore (e.g., FITC, Cy5) through a linker attached to the dihydrobenzofuran scaffold.
-
Materials:
-
Cancer cell line known to express CA IX under hypoxia (e.g., HT-29, HeLa)
-
Fluorescently labeled this compound probe
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
Confocal microscope
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cell Culture and Hypoxia Induction:
-
Seed the cancer cells on glass-bottom dishes or coverslips.
-
Culture the cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24-48 hours to induce CA IX expression.
-
-
Probe Incubation:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with the fluorescent probe (e.g., 1-10 µM in serum-free medium) for 1-2 hours at 37°C.
-
-
Washing and Staining:
-
Remove the probe-containing medium and wash the cells three times with PBS to remove unbound probe.
-
If desired, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash again with PBS.
-
-
Imaging:
-
Mount the coverslips or place the dishes on the stage of a confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for the fluorophore and DAPI.
-
Compare the fluorescence intensity between normoxic and hypoxic cells. A significantly higher signal in hypoxic cells indicates specific binding to the induced CA IX.
-
-
Protocol 3: In Vivo Imaging of Hypoxic Tumors in a Xenograft Mouse Model
This protocol outlines the use of a near-infrared (NIR) fluorescently labeled or a radiolabeled version of the probe for non-invasive imaging of CA IX-expressing tumors in live animals.[4][5]
-
Materials:
-
Xenograft mouse model with a CA IX-expressing tumor (e.g., subcutaneous HT-29 tumors)
-
NIR-labeled or radiolabeled this compound probe
-
In vivo imaging system (e.g., IVIS for fluorescence, SPECT/CT for radioactivity)
-
Sterile saline for injection
-
-
Procedure:
-
Probe Administration:
-
Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the specific probe and label used.
-
-
Imaging Time-course:
-
Acquire whole-body images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues.
-
-
Image Acquisition:
-
Anesthetize the mice and place them in the imaging system.
-
Acquire fluorescence or nuclear images according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the signal intensity in the tumor region of interest (ROI) and in other organs (e.g., muscle, liver, kidneys).
-
Calculate the tumor-to-background ratio to assess the specificity of the probe.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging session, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues ex vivo to confirm the in vivo signal distribution.
-
The tumor tissue can be further analyzed by immunohistochemistry to correlate the probe's signal with CA IX expression.
-
-
Data Interpretation and Troubleshooting
-
In Vitro Assays: A low IC₅₀ value indicates potent inhibition. Ensure that the solubility of the compound does not interfere with the assay at higher concentrations.
-
Cellular Imaging: Specific staining should be observed predominantly on the plasma membrane of hypoxic cells. High background fluorescence may indicate non-specific binding or inadequate washing. The probe concentration and incubation time may need to be optimized.
-
In Vivo Imaging: A high tumor-to-background ratio is indicative of a successful imaging agent. Poor tumor uptake could be due to unfavorable pharmacokinetics or low CA IX expression in the tumor model.
Conclusion and Future Directions
This compound represents a promising molecular probe for the study of carbonic anhydrases. Its straightforward synthesis and the well-established targeting properties of the sulfonamide group make it an attractive tool for researchers in cancer biology and drug discovery. The protocols outlined here provide a framework for its application in a variety of experimental settings, from basic enzyme kinetics to preclinical in vivo imaging.
Future work could involve the development of derivatives with enhanced properties, such as improved water solubility, higher selectivity for specific CA isoforms, and conjugation to different reporter moieties for multimodal imaging. The exploration of this and related molecular probes will undoubtedly contribute to a deeper understanding of the role of carbonic anhydrases in health and disease.
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Chen, C. H., et al. (2015). Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget, 6(34), 36006–36019. [Link]
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Asti, M., et al. (2015). Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget, 6(34), 36006-36019. [Link]
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Akocak, S., et al. (2016). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 21(6), 784. [Link]
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Liu, Y., et al. (2021). Activated molecular probes for enzyme recognition and detection. Theranostics, 11(13), 6247–6270. [Link]
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Cecchi, A., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4834-4841. [Link]
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Arslan, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 282107. [Link]
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-
Máriássy, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4801. [Link]
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-
Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(1), 149. [Link]
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Blum, G., Verhelst, S. H. L., & Ma, X. (2021). Editorial: Development and Applications of New Activity-Based Probes. Frontiers in Chemistry, 9, 754294. [Link]
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-
Yang, W. C., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4505. [Link]
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application of 1,3-Dihydro-2-benzofuran-5-sulfonamide in cancer research
An In-Depth Guide to the Application of 1,3-Dihydroisobenzofuran-5-sulfonamide in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Therapeutic Agent
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1] In oncology, sulfonamide-based compounds have emerged as a versatile class of drugs that target various hallmarks of cancer.[2] They are known to act as inhibitors of critical enzymes and signaling pathways, including carbonic anhydrases, tyrosine kinases, and regulators of the cell cycle.[1] This guide focuses on the investigational compound 1,3-dihydroisobenzofuran-5-sulfonamide (also referred to as 1,3-Dihydro-2-benzofuran-5-sulfonamide), a molecule that combines the potent sulfonamide moiety with a dihydroisobenzofuran core.
While this specific derivative is a novel investigational agent, its structural components suggest a strong potential for anticancer activity, primarily through the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[3][4] These enzymes are critical for tumor survival under hypoxic conditions, making them a prime target for therapeutic intervention. This document provides a comprehensive framework for researchers to explore the preclinical anticancer potential of 1,3-dihydroisobenzofuran-5-sulfonamide, from initial enzymatic assays to detailed cellular mechanism-of-action studies.
Part 1: The Scientific Rationale - Targeting Hypoxia-Induced Acidosis
The Central Hypothesis: Inhibition of Carbonic Anhydrase IX/XII
A key feature of solid tumors is the presence of hypoxic (low oxygen) regions. In response to hypoxia, cancer cells activate the transcription factor HIF-1α, which upregulates a host of proteins that promote survival, angiogenesis, and metastasis.[3] Among the most important of these are the transmembrane carbonic anhydrases, CA IX and CA XII.[4]
These enzymes are minimally expressed in normal tissues but are highly overexpressed in a variety of cancers, including breast, colon, lung, and kidney carcinomas.[4][5] They play a crucial role in cancer cell adaptation by catalyzing the rapid conversion of carbon dioxide to bicarbonate and protons.[6] The resulting protons are extruded into the extracellular space, creating an acidic tumor microenvironment (TME). This acidosis enhances tumor cell invasion, degrades the extracellular matrix, and confers resistance to conventional chemotherapies.[3]
The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases.[4] We hypothesize that 1,3-dihydroisobenzofuran-5-sulfonamide acts as a selective inhibitor of CA IX and XII, thereby blocking the acidification of the TME. This action is expected to suppress tumor cell proliferation, survival, and invasion, particularly under hypoxic conditions.
Part 2: Experimental Protocols & Methodologies
This section provides detailed protocols for the preclinical evaluation of 1,3-dihydroisobenzofuran-5-sulfonamide. Each protocol is designed as a self-validating system, including necessary controls to ensure data integrity.
Protocol 1: Carbonic Anhydrase Enzymatic Inhibition Assay
Purpose: To quantify the inhibitory potency (Kᵢ) of the compound against key human (h) CA isoforms and determine its selectivity profile. It is critical to test against off-target cytosolic isoforms hCA I and hCA II, as well as the primary targets hCA IX and hCA XII.[7]
Methodology: Stopped-Flow CO₂ Hydrase Assay.[7]
Materials:
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
1,3-dihydroisobenzofuran-5-sulfonamide stock solution (e.g., 10 mM in DMSO)
-
Acetazolamide (positive control inhibitor)
-
HEPES buffer (pH 7.5)
-
Phenol Red pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and acetazolamide in the assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Assay: The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored by the change in absorbance of Phenol Red.
-
Execution: a. Equilibrate two syringes of the stopped-flow instrument at 25°C. Syringe A contains the enzyme, buffer, and pH indicator. Syringe B contains the CO₂-saturated solution. b. For inhibition assays, pre-incubate the enzyme solution (Syringe A) with varying concentrations of the test compound for 10 minutes. c. Rapidly mix the contents of both syringes. d. Record the absorbance change over time. The initial linear slope corresponds to the reaction rate.
-
Data Analysis: a. Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the uninhibited control. b. Plot the percentage of activity versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value using non-linear regression. d. Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Trustworthiness Check: The inclusion of acetazolamide, a well-characterized pan-CA inhibitor, validates the assay's performance. Comparing the selectivity ratio (e.g., Kᵢ hCA II / Kᵢ hCA IX) is crucial for assessing the compound's therapeutic window.
| Isoform | 1,3-dihydroisobenzofuran-5-sulfonamide Kᵢ (nM) | Acetazolamide Kᵢ (nM) |
| hCA I | [Experimental Data] | ~250 |
| hCA II | [Experimental Data] | ~12 |
| hCA IX | [Experimental Data] | ~25 |
| hCA XII | [Experimental Data] | ~6 |
| Table 1: Example Data Table for CA Inhibition Constants (Kᵢ). |
Protocol 2: Hypoxia-Specific Antiproliferative Assay
Purpose: To determine if the compound selectively inhibits the growth of cancer cells under hypoxic conditions, which is consistent with the proposed CA IX/XII inhibition mechanism.[3]
Methodology: Sulforhodamine B (SRB) Assay.
Materials:
-
Cancer cell lines known to overexpress CA IX under hypoxia (e.g., MDA-MB-231, HT-29, A431).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
SRB solution, Trichloroacetic acid (TCA), Tris base.
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
-
Standard incubator (21% O₂, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the compound to the plates. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Place one set of plates in a standard normoxic incubator and an identical set in a hypoxia chamber. Incubate for 72 hours.
-
Cell Fixation: a. Gently remove the medium. b. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C. c. Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining and Measurement: a. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes. b. Wash four times with 1% acetic acid to remove unbound dye and air dry. c. Solubilize the bound stain by adding 10 mM Tris base solution. d. Read the absorbance at 510 nm on a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine IC₅₀ values for both normoxic and hypoxic conditions.
Causality Explained: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions (a high "hypoxic cytotoxicity ratio") strongly supports the hypothesis that the compound's primary target is a hypoxia-inducible factor like CA IX.
| Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia) |
| MDA-MB-231 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| HT-29 | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Table 2: Example Data Table for Antiproliferative Activity (IC₅₀). |
Protocol 3: Cell Cycle and Apoptosis Analysis by Flow Cytometry
Purpose: To determine if the antiproliferative effects of the compound are due to cell cycle arrest or the induction of apoptosis.
Methodology: Propidium Iodide (PI) Staining for Cell Cycle & Annexin V/PI Staining for Apoptosis.
Materials:
-
Cancer cell line of interest.
-
Test compound, vehicle control (DMSO), positive control (e.g., Staurosporine for apoptosis).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
RNase A, Propidium Iodide.
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with the vehicle, and 1x and 2x the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
For Apoptosis Analysis: a. Resuspend cells in 1X Annexin Binding Buffer. b. Add Annexin V-FITC and PI solution. c. Incubate for 15 minutes in the dark at room temperature. d. Analyze immediately by flow cytometry.
-
For Cell Cycle Analysis: a. Fix cells in ice-cold 70% ethanol overnight at -20°C. b. Wash with PBS and resuspend in PBS containing PI and RNase A. c. Incubate for 30 minutes in the dark at room temperature. d. Analyze by flow cytometry.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
-
Cell Cycle: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expert Insight: Observing a significant increase in the Sub-G1 peak in the cell cycle histogram can be an early indicator of apoptosis, which should be confirmed with the Annexin V assay. Some sulfonamides are known to induce G0/G1 or S phase arrest.[5]
References
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Al-Rashood, S. T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]
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Abdel-Maguid, A. A., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
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Papakyriakou, A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]
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Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]
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Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules. Available at: [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]
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Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]
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Jin, C., et al. (2024). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Medicinal Chemistry Research. Available at: [Link]
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Fw, A., et al. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. International Journal of Chemical Sciences. Available at: [Link]
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Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]
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Zhang, S., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Ningegowda, R., et al. (2016). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Medicinal Chemistry Research. Available at: [Link]
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Eldehna, W. M., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]
-
Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]
-
Bhanuprakash, G. (2020). Carbonic anhydrase inhibitors Part 3 - Renal pharmacology. YouTube. Available at: [Link]
-
Zhang, S., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]
-
Monti, S. M., et al. (2018). Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Application Note: Protocol for Determining the pH-Dependent Thermodynamic Solubility of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that dictates the biopharmaceutical performance of a potential drug candidate. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing viable formulations. For ionizable molecules, solubility is not a single value but a profile dependent on the pH of the surrounding medium.
This application note provides a detailed protocol for determining the pH-dependent thermodynamic solubility of 1,3-Dihydro-2-benzofuran-5-sulfonamide. This compound possesses a key ionizable group—an aromatic sulfonamide—which is acidic and will exhibit significantly different solubility characteristics in its neutral versus its ionized (anionic) state. The pKa of the sulfonamide proton, typically in the range of 9-10 for aromatic sulfonamides, is the critical inflection point for this behavior[1][2]. Understanding this pH-solubility relationship is essential for predicting gastrointestinal absorption, guiding formulation strategies, and ensuring reproducible results in preclinical assays.[3]
The gold-standard "shake-flask" method is detailed herein.[4][5][6] This technique measures the thermodynamic equilibrium solubility , which is the saturation concentration of a compound in a specific medium once the solution has reached a stable equilibrium with an excess of the solid drug.[6][7] This method is recommended by major regulatory bodies, including the World Health Organization (WHO) and the International Council for Harmonisation (ICH), for biopharmaceutics classification.[4][8][9][10][11]
Scientific Principle: pH, pKa, and Solubility
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[12][13][14][15] this compound is an acidic compound due to the sulfonamide group (R-SO₂NH₂).
-
At low pH (pH << pKa): The compound exists predominantly in its neutral, protonated form (R-SO₂NH₂). The solubility in this state is known as the intrinsic solubility (S₀) and is typically low, dictated by the hydrophobic benzofuran core.
-
At high pH (pH >> pKa): The compound exists primarily in its ionized, deprotonated (anionic) form (R-SO₂NH⁻). This charged species is significantly more polar and thus exhibits much higher aqueous solubility.
By measuring solubility across a range of pH values, particularly spanning the compound's pKa, a comprehensive profile can be constructed to predict its behavior in various physiological environments, such as the stomach (pH 1.2-3) and the small intestine (pH 4.5-6.8).[8][10][11]
Logical Diagram: pH-Dependent Ionization and Solubility
The following diagram illustrates the relationship between pH, the ionization state of the sulfonamide, and its resulting aqueous solubility.
Caption: Relationship between pH, ionization, and solubility.
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Calibrated pH meter
-
Analytical balance (4-decimal place)
-
Centrifuge
-
2 mL glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF, low protein binding)
-
Volumetric flasks and pipettes
-
Autosampler vials
Reagents
-
This compound (solid, >98% purity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Reagent-grade water (e.g., Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium acetate
-
Acetic acid
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
Experimental Protocols
Protocol 1: HPLC Analytical Method Development
Causality: A validated, stability-indicating HPLC method is mandatory to accurately quantify the dissolved compound in the presence of buffer components or potential degradants.[4][16][17]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Wavelength (λmax) Determination: Scan the UV spectrum of a diluted stock solution (e.g., 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This provides the greatest sensitivity.[18]
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection: UV at λmax
-
Injection Volume: 10 µL
-
-
Optimization: Adjust the mobile phase composition to achieve a sharp, symmetric peak with a retention time between 3-10 minutes.
-
Calibration Curve: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution. Inject each standard in triplicate and plot the peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.998.[19]
Protocol 2: Buffer Preparation
Prepare a series of buffers to cover the physiologically relevant pH range. According to ICH guidelines, at a minimum, buffers at pH 1.2, 4.5, and 6.8 should be evaluated.[8][9][10] It is recommended to include additional points, especially around the expected pKa.
-
pH 1.2: 0.1 M HCl
-
pH 4.5: 0.05 M Acetate Buffer
-
pH 6.8: 0.05 M Phosphate Buffer
-
pH 7.4: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Phosphate/NaOH Buffer
Verify the final pH of each buffer with a calibrated pH meter after preparation.
Protocol 3: Shake-Flask Solubility Measurement
This protocol is designed to ensure that true thermodynamic equilibrium is achieved.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., add 2-5 mg to 1 mL of buffer). Prepare in triplicate for each pH condition.[8]
-
Buffer Addition: Add 1.0 mL of the appropriate pH buffer to each vial.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant speed (e.g., 250 rpm) and temperature (37 ± 1 °C). Allow the samples to equilibrate for at least 24 hours.[4][7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Expert Insight: The first few drops from the filter should be discarded to avoid potential loss of compound due to adsorption to the filter membrane.
-
-
Dilution & Analysis: Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Analyze the diluted samples using the validated HPLC method.
-
pH Verification: Measure the pH of the remaining slurry in the vial to ensure the buffering capacity was sufficient to maintain the target pH.[5]
-
Stability Assessment: The HPLC chromatogram should be inspected for any new peaks that would indicate degradation of the compound in the buffer. If degradation exceeds 10%, the solubility cannot be accurately determined under those conditions.[8][11]
Data Analysis and Presentation
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Account for the dilution factor to calculate the final solubility in the original buffer. Report the mean and standard deviation for the three replicates at each pH.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Summary Table
The final results should be presented in a clear, tabular format.
| pH of Buffer (Target) | Final pH of Slurry (Measured) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD | Physical Observation |
| 1.2 | 1.21 | Result | Result | Solid remains |
| 4.5 | 4.52 | Result | Result | Solid remains |
| 6.8 | 6.79 | Result | Result | Solid remains |
| 7.4 | 7.38 | Result | Result | Solid remains |
| 9.0 | 8.97 | Result | Result | Solid remains |
References
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1019. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Yunoos, M., Sankar, G., & Kumar, B. (2014). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Scientia Pharmaceutica, 82(3), 555–568. [Link]
-
Babu, A. R., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(4), 6-13. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
ResearchGate. The pKa values of the sulfonamides investigated. [Link]
-
ResearchGate. (2015). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link]
-
University of Wisconsin-Madison. Bordwell pKa Table. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Wikipedia. Henderson–Hasselbalch equation. [Link]
-
MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]
-
Plavec, J., et al. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Pharmaceutical Sciences, 96(11), 3047-3062. [Link]
-
Avdeef, A. (2011). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 51(1), 99-110. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
ResearchGate. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
SciELO. (2018). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. [Link]
-
AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]
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Application Notes and Protocols for the Purification of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Introduction
1,3-Dihydro-2-benzofuran-5-sulfonamide is a heterocyclic compound incorporating both a dihydrobenzofuran scaffold and a sulfonamide functional group. As with many sulfonamide-containing molecules, it holds potential for various applications in medicinal chemistry and drug development, where high purity is a prerequisite for reliable biological evaluation and subsequent formulation. This guide provides a comprehensive overview of robust methodologies for the purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to address common impurities and are grounded in the fundamental physicochemical properties of aromatic sulfonamides and benzofuran derivatives.
Understanding the Molecule and Potential Impurities
Molecular Structure and Properties:
-
Molecular Formula: C₈H₉NO₃S[1]
-
Molecular Weight: 199.23 g/mol [1]
-
Predicted Polarity (XlogP): 0.5 (indicative of a relatively polar molecule)
The presence of the sulfonamide group imparts acidic character, while the dihydrobenzofuran moiety contributes to its aromatic and heterocyclic nature. This combination of functional groups dictates its solubility and chromatographic behavior.
Anticipated Impurities:
A likely synthetic route to this compound involves the reaction of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride with ammonia. Based on this, common impurities may include:
-
Unreacted Starting Material: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.
-
Hydrolysis Product: 2,3-Dihydro-1-benzofuran-5-sulfonic acid, formed from the reaction of the sulfonyl chloride with water.
-
By-products from Precursor Synthesis: The purity of the starting sulfonyl chloride is reported to be around 96%, implying the presence of inherent impurities from its own synthesis that may carry through.
The purification strategy should therefore be designed to effectively separate the target sulfonamide from these potentially more acidic or more reactive impurities.
Purification Strategy Overview
A multi-step approach is recommended to achieve high purity of this compound. The general workflow involves an initial purification by recrystallization, followed by chromatographic polishing if necessary. The purity at each stage should be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for the purification of crystalline solids. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should be either highly soluble or insoluble at all temperatures.
Solvent Selection Rationale:
Aromatic sulfonamides generally exhibit moderate to good solubility in polar protic solvents like alcohols, and their solubility increases with temperature. Given the predicted polarity of the target compound, a solvent system of isopropanol and water is a promising starting point. The use of decolorizing carbon is also recommended to remove colored impurities.
Protocol for Recrystallization:
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of isopropanol in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring.
-
Solvent Addition: Add hot water dropwise to the heated suspension until the solid just dissolves. Avoid adding an excess of the solvent mixture.
-
Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities. Pre-heating the filtration apparatus prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol-water (in the same ratio as used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Expected Outcome: This process should yield a crystalline, white to off-white solid. The melting point of the purified compound should be sharp and significantly higher than that of the crude material. For comparison, the melting points of some aromatic sulfonamides are in the range of 150-170 °C.[2]
Method 2: Flash Column Chromatography
If recrystallization does not yield the desired purity, flash column chromatography is an effective secondary purification step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Rationale for Stationary and Mobile Phase Selection:
Given the polar nature of the target sulfonamide, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. A mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), will allow for effective separation.
Protocol for Flash Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (a good starting point is a 1:1 mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed compound onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate or adding a small amount of methanol) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Caption: Principle of chromatographic separation of the target compound from impurities.
Purity Assessment
Thin Layer Chromatography (TLC):
TLC is a quick and effective method to monitor the progress of the purification.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is a 1:1 mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve an Rf value of 0.3-0.5 for the target compound. For more polar compounds, a system such as chloroform:methanol (e.g., 9:1 v/v) can be effective.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable agent (e.g., potassium permanganate) can also be used. The presence of a single spot indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a more quantitative method for determining the purity of the final product.
-
Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak.
Data Summary
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Solvents | Isopropanol/Water | Hexane/Ethyl Acetate, DCM/Methanol |
| Stationary Phase | N/A | Silica Gel |
| Primary Impurities Removed | Soluble and insoluble by-products | Compounds with different polarities |
| Expected Purity | >95% | >99% |
Conclusion
The successful purification of this compound to a high degree of purity is achievable through a systematic approach combining recrystallization and column chromatography. Careful selection of solvents and diligent monitoring of purity at each stage are paramount. The protocols provided in this guide offer a robust starting point for researchers, and optimization may be required based on the specific impurity profile of the crude material. The final purity of the compound should always be confirmed by a combination of analytical techniques, including HPLC, NMR, and Mass Spectrometry, to ensure its suitability for downstream applications.
References
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Introduction: Welcome to the technical support guide for the synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonamide (CAS 1189378-81-1). This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this important heterocyclic compound. The synthesis of this specific isomer, a dihydro-*-iso-benzofuran, presents unique challenges compared to its more common 1-benzofuran counterpart. This guide provides a logical, multi-step synthetic approach, detailed troubleshooting in a question-and-answer format, and field-proven insights to help you navigate potential experimental hurdles. Our focus is on explaining the causality behind each step to empower you to make informed decisions in your laboratory work.
Proposed Synthetic Workflow
The synthesis of this compound is not widely documented in standard literature, necessitating a rational design based on established, robust chemical transformations. We propose a four-step sequence starting from a readily available starting material, 1,3-dimethylbenzene. This pathway is designed for efficiency and control over regiochemistry.
Caption: Proposed four-step synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during the synthesis. The question-and-answer format is designed for quick problem-solving.
Part 1: Sulfonation and Sulfonamide Formation (Steps 1 & 2)
Question 1: My sulfonation of 1,3-dimethylbenzene (Step 1) is resulting in a low yield and a dark, viscous product. What's going wrong?
Answer: This is a common issue related to reaction control. The primary causes are:
-
Over-sulfonation (Di-sulfonation): The dimethylbenzene ring is highly activated, making it susceptible to the addition of a second sulfonic acid group. The key is strict temperature control. In our experience, maintaining the reaction temperature below 25°C minimizes this side reaction.
-
Oxidation/Charring: Fuming sulfuric acid (oleum) is a powerful oxidizing agent. If the temperature rises uncontrollably (often above 40-50°C), it can lead to the degradation of the aromatic ring, causing the characteristic charring.
-
Incorrect Reagent Concentration: The concentration of SO₃ in your fuming sulfuric acid is critical. For this substrate, 20% oleum is typically sufficient. Higher concentrations increase the risk of side reactions.
Corrective Action:
-
Pre-cool the 1,3-dimethylbenzene in an ice/salt bath.
-
Add the fuming sulfuric acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a controlled period (e.g., 2-3 hours), monitoring by TLC until the starting material is consumed.
Question 2: I'm struggling to convert the sulfonic acid to the sulfonyl chloride (Step 2a). The reaction with thionyl chloride (SOCl₂) is sluggish.
Answer: The direct conversion of sulfonic acids to sulfonyl chlorides can be challenging. The issue often lies with the purity of the sulfonic acid or the reaction conditions.
-
Presence of Water: Your sulfonic acid intermediate must be rigorously dry. Any residual water from the workup will consume the thionyl chloride. Ensure the sulfonic acid is dried under a high vacuum for several hours before proceeding.
-
Insufficient Activation: Thionyl chloride alone may not be sufficient. The reaction is often catalyzed by the addition of a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent for this conversion.
-
Alternative Reagents: If issues persist, phosphorus pentachloride (PCl₅) is a more aggressive and often more effective reagent for this transformation, though it requires more careful handling.
Question 3: The final amination step to form the sulfonamide (Step 2b) gives a poor yield. Why?
Answer: Low yields in this step are typically due to one of two factors:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis. It must be handled under anhydrous conditions and used promptly after its formation. Exposure to atmospheric moisture during transfer or if using wet solvents will revert it to the unreactive sulfonic acid.
-
Reaction Conditions: The reaction of a sulfonyl chloride with ammonia or an amine generates one equivalent of HCl.[1] This acid can protonate the ammonia/amine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, the reaction should be run with an excess of the amine (to act as both nucleophile and base) or in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[1] Using concentrated aqueous ammonia (e.g., 28-30% NH₄OH) often provides a sufficient excess of ammonia to drive the reaction to completion.
Part 2: Benzylic Bromination and Cyclization (Steps 3 & 4)
Question 4: My benzylic bromination with N-Bromosuccinimide (NBS) is messy, producing multiple products and low yield of the desired di-brominated compound (Step 3). How can I improve selectivity?
Answer: Benzylic radical bromination requires precise control to achieve the desired outcome. The key is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture, which is the purpose of using NBS.
-
Radical Initiator: The reaction must be initiated effectively. Azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide are common radical initiators. Ensure your initiator is fresh, as they can degrade over time.
-
Stepwise Addition: Rather than adding all the NBS at once, add it portion-wise over the course of the reaction. This maintains the low Br₂ concentration needed to favor benzylic substitution over aromatic bromination. For di-bromination, it is often best to perform the reaction in two sequential steps: first, add 1.0 equivalent of NBS to form the mono-brominated species, isolate it if possible or monitor carefully by GC-MS/LC-MS, and then proceed with a second equivalent.
-
Solvent Choice: The reaction should be run in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions.
-
Light Source: Radical reactions are often initiated by light. Conducting the reaction under a sunlamp or a broad-spectrum light source can significantly improve the initiation rate and overall efficiency.
Question 5: The final cyclization to form the dihydroisobenzofuran ring (Step 4) is not working. What are the critical factors for this intramolecular Williamson ether synthesis?
Answer: This is an intramolecular Sₙ2 reaction. The success of this step hinges on forming an alkoxide from water that then displaces the two benzylic bromides.
-
Base Selection: A weak base is often sufficient and preferable to avoid side reactions. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic biphasic system (e.g., water/THF or water/dioxane) works well. The base promotes the formation of the nucleophilic oxygen species from water, which then attacks the benzylic carbons.
-
Reaction Temperature: Gentle heating (e.g., 40-60°C) is usually required to drive the reaction to completion. However, excessive heat can lead to elimination side products.
-
Dilution: This is an intramolecular reaction. To favor the desired ring formation over intermolecular polymerization (where one molecule reacts with another), the reaction should be run under high dilution conditions (typically ≤ 0.05 M).
Advanced Troubleshooting & Optimization
Caption: Troubleshooting decision tree for the final cyclization step.
Experimental Protocols
Protocol 2b: Formation of 2,4-Dimethylbenzenesulfonamide (D)
This protocol assumes the successful synthesis of 2,4-Dimethylbenzene-1-sulfonyl chloride (C).
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Place the crude 2,4-Dimethylbenzene-1-sulfonyl chloride (C) (1.0 eq) in the flask and dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane or THF, 5 mL per gram of sulfonyl chloride).
-
Cool the flask to 0°C using an ice bath.
-
Fill the dropping funnel with concentrated ammonium hydroxide (NH₄OH, 28-30%, ~5.0 eq).
-
Add the ammonium hydroxide solution dropwise to the stirred solution of the sulfonyl chloride over 30-45 minutes. A white precipitate should form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the sulfonyl chloride spot has disappeared.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide (D).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Data Summary Table
| Step | Reaction | Key Parameters | Common Side Products | Expected Yield |
| 1 | Sulfonation | Temp < 25°C, 20% Oleum | Di-sulfonated arene, oxidized byproducts | 85-95% |
| 2 | Sulfonamide Formation | Anhydrous conditions, excess NH₃ | Unreacted sulfonic acid (from hydrolysis) | 80-90% |
| 3 | Di-bromination | Portion-wise NBS, radical initiator, light | Mono-brominated species, aromatic bromination | 60-75% |
| 4 | Cyclization | High dilution (<0.05 M), weak base | Intermolecular polymer, elimination products | 70-85% |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dihydro-1-benzofuran-5-sulfonamide. Retrieved from [Link]
-
Cansa Chem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Li, W., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Available from: [Link]
-
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(13), 10996. Available from: [Link]
-
G. A. G. M. H. van der Walle. (2012). The Synthesis of Functionalised Sulfonamides. CORE. Retrieved from [Link]
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). A new and convenient one-pot synthesis of sulfonamides and sulfonyl azides from thiols in water. Synlett, 2011(16), 2315-2320. Available from: [Link]
-
Wu, J., & Zhang, C. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharma Focus Asia. Retrieved from [Link]
-
Pelletier, J. C., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5953-5955. Available from: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity of New Sulfonamide Derivatives. Journal of Chemistry, 2013, 893245. Available from: [Link]
Sources
1,3-Dihydro-2-benzofuran-5-sulfonamide solubility and stability issues
Welcome to the technical support center for 1,3-Dihydro-2-benzofuran-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the solubility and stability challenges associated with this compound. As a molecule combining a sulfonamide group with a dihydrobenzofuran core, its behavior in experimental settings can present unique challenges. This resource aims to provide both foundational knowledge and actionable protocols to ensure the integrity and success of your research.
Section 1: Understanding the Molecule: Core Physicochemical Characteristics
This compound (CAS: 1189378-81-1) possesses a molecular structure that inherently suggests potential difficulties with solubility and stability. The sulfonamide group generally imparts poor aqueous solubility, a characteristic that can be significantly influenced by the pH of the medium.[1][2] The dihydrobenzofuran moiety, while contributing to the overall structure, does not drastically alter this fundamental property.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | [3] |
| Molecular Weight | 199.23 g/mol | [3] |
| CAS Number | 1189378-81-1 | [3] |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Solubility Issues
Question: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents and strategies to improve its solubility?
Answer:
Low aqueous solubility is a common characteristic of sulfonamides.[1][2] The solubility of this compound is expected to be pH-dependent due to the acidic nature of the sulfonamide proton.
Recommended Solvents (in order of preference):
-
Organic Solvents: Start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are generally effective for creating stock solutions.
-
Alcohols: Ethanol and methanol can also be used, but the solubility might be lower compared to DMSO or DMF.
-
Aqueous Buffers (with pH adjustment): For aqueous experimental systems, solubility can be significantly increased at higher pH values. The sulfonamide group (-SO₂NH-) is weakly acidic, and deprotonation at alkaline pH will result in a more soluble salt form. It is recommended to prepare a stock solution in a minimal amount of DMSO and then dilute it into your aqueous buffer.
Troubleshooting Workflow for Solubility:
Caption: A stepwise guide to troubleshooting solubility issues.
FAQ 2: Stability Concerns
Question: How stable is this compound in solution? What are the potential degradation pathways?
Answer:
Potential Degradation Pathways:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly at extreme pH values (both acidic and alkaline) and elevated temperatures.[4] This would lead to the cleavage of the sulfonamide group, yielding the corresponding sulfonic acid and amine.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photodegradation: Exposure to UV light can lead to the cleavage of the sulfonamide bond.[5]
Recommendations for Ensuring Stability:
-
Storage of Stock Solutions: Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH of Working Solutions: Maintain the pH of your experimental media within a neutral to slightly alkaline range (pH 7-8) to minimize hydrolysis, unless your experimental design requires otherwise.
Section 3: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the approximate aqueous solubility of this compound at a specific pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of dilutions of the compound in your desired aqueous buffer (e.g., PBS) from a concentrated stock solution in DMSO.
-
Visually inspect for the highest concentration that remains clear without any precipitation.
-
For a more quantitative assessment, prepare a saturated solution by adding an excess of the compound to the buffer.
-
Agitate the solution at a constant temperature for 24 hours to ensure equilibrium.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound solution (in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the compound solution to UV light at 254 nm for 24 hours.
-
Thermal Degradation: Incubate the compound solution at 60°C for 24 hours.
-
Analyze all samples, including an untreated control, by HPLC. Compare the chromatograms to identify any new peaks that correspond to degradation products.
Data Interpretation Workflow:
Caption: Workflow for analyzing forced degradation study data.
Section 4: Summary of Key Recommendations
| Issue | Recommendation | Rationale |
| Poor Aqueous Solubility | Use DMSO or DMF for stock solutions. Increase the pH of aqueous buffers. | The sulfonamide group's acidity allows for the formation of a more soluble salt at higher pH.[1] |
| Solution Instability | Prepare fresh solutions. Store stocks at low temperatures and protect from light. | Minimizes the risk of hydrolysis, oxidation, and photodegradation.[4][5] |
| Precipitation in Assays | Lower the final concentration of the compound in the assay. Ensure the DMSO concentration is low (typically <1%). | High concentrations of organic co-solvents can affect biological assays. |
References
-
Wikipedia. Sulfonamide (medicine). [Link]
- Sonu, S. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2483-2497.
- Jiang, L., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 12(1), 1-13.
- Kümmerer, K. (2009). The presence of pharmaceuticals in the environment due to human use--present knowledge and future challenges. Journal of Environmental Management, 90(8), 2354-2366.
-
PubChem. 1,3-Dihydro-2-benzofuran-5-amine. [Link]
-
PubChem. 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). [Link]
- El-Gohary, M. I., et al. (2020). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt. Journal of Advanced Veterinary Research, 10(4), 231-239.
- Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Gao, J., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 149-159.
- Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
- Sultana, N., Arayne, M. S., & Naveed, S. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations.
-
Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
- Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Food Safety and Inspection Service. (2009).
- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473.
- Wang, Y., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Microbiology, 14, 1189508.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2).
- Osol, A., & Munch, J. C. (1945). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Jaiswal, S., et al. (2013). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1.
- De Paoli, G., et al. (2012). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Forensic Sciences, 57(5), 1167-1175.
- Liu, X., et al. (2023). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 28(16), 5991.
- Angeli, A., et al. (2015). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 22(19), 2248-2266.
-
PubChem. 1,3-Dihydroisobenzofuran. [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1189378-81-1 | this compound - Synblock [synblock.com]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 1,3-Dihydro-2-benzofuran-5-sulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-Dihydro-2-benzofuran-5-sulfonamide. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the emergence of resistance to this compound in cancer cell lines. As a novel investigational agent, understanding and overcoming resistance is paramount to elucidating its therapeutic potential.
This resource synthesizes established principles of drug resistance with specific, actionable protocols tailored to the chemical class of sulfonamides. We will explore potential mechanisms of action and provide a logical framework for identifying and addressing resistance in your experimental models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about this compound and the development of resistance.
Q1: What is the likely mechanism of action for this compound in cancer cells?
While this specific molecule is novel, its sulfonamide group is a well-established pharmacophore. In oncology, sulfonamide derivatives frequently act as inhibitors of two key enzyme classes: Carbonic Anhydrases (CAs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of CAs, particularly isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors.[4][5] These enzymes help maintain the acidic tumor microenvironment, which contributes to tumor progression and drug resistance.[5]
-
VEGFR-2 Inhibition: VEGFR-2 is a critical tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels essential for tumor growth.[1][3][6] Several sulfonamide-based drugs have been developed as VEGFR-2 inhibitors.[6][7]
Your initial characterization should aim to determine which of these (or other) pathways your cell models are sensitive to.
Q2: My cell line's sensitivity to the compound is decreasing over time. What are the most probable causes of this acquired resistance?
Acquired resistance to targeted therapies typically involves one or more of the following mechanisms:[8]
-
Target Alteration: Genetic mutations in the target protein (e.g., CA IX or VEGFR-2) can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.[9]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream pro-survival pathways.[10][11] For example, if VEGFR-2 is inhibited, cells might upregulate other growth factor receptors like FGFR or PDGFR.
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to become less dependent on the target enzyme's function.
Q3: How do I confirm that my cell line has developed resistance?
Resistance is quantitatively confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). A resistant cell line will typically exhibit an IC50 value that is at least 3- to 5-fold higher than the parental, sensitive cell line.[1] This is determined by performing a dose-response cell viability assay (e.g., MTT or CCK-8) on both the parental and suspected resistant cell lines.[12]
Q4: Should I maintain a low dose of the compound in my resistant cell culture medium?
Yes, it is generally recommended to maintain the resistant cell line in a medium containing a maintenance dose of this compound. This continuous selective pressure helps ensure the stability of the resistant phenotype, as some resistance mechanisms can be reversible if the drug is withdrawn.[13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to diagnose and investigate the mechanisms of resistance to this compound in your cell lines.
Guide 1: Initial Characterization of a Resistant Phenotype
Objective: To confirm and quantify the level of resistance in your cell line.
Protocol 1: Determination of IC50 via Cell Viability Assay
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 values for both parental and resistant lines. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the drug dilutions.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CCK-8 and incubate according to the manufacturer's instructions.[12]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized viability against the logarithm of the drug concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
Data Interpretation:
| Cell Line | Typical IC50 | Resistance Index (RI) | Interpretation |
| Parental | 5 µM | 1.0 | Baseline Sensitivity |
| Resistant Subline | 50 µM | 10.0 | Confirmed High Resistance |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 5 indicates a successfully established resistant cell line.[6]
Guide 2: Investigating Common Resistance Mechanisms
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.
Workflow: Differentiating Resistance Mechanisms
Caption: A logical workflow for diagnosing the cause of drug resistance.
Protocol 2: Assessing the Role of Efflux Pumps
-
Experimental Setup: Perform the IC50 determination assay (Protocol 1) on both parental and resistant cells.
-
Co-treatment: For each cell line, run two parallel sets of plates. In one set, treat with this compound alone. In the second set, co-treat with the sulfonamide and a known broad-spectrum efflux pump inhibitor (e.g., 5-10 µM Verapamil or a more specific inhibitor like Tariquidar).
-
Analysis: Calculate the IC50 for all four conditions (Parental ± Inhibitor, Resistant ± Inhibitor).
Interpretation: If the IC50 of the resistant cell line is significantly reduced in the presence of the efflux pump inhibitor, it strongly suggests that overexpression of ABC transporters is a primary mechanism of resistance.
Protocol 3: Investigating Bypass Pathway Activation
-
Sample Preparation: Culture parental and resistant cells to ~80% confluency. For an acute comparison, treat both cell lines with an IC50 concentration of this compound for a short period (e.g., 2-6 hours). Lyse the cells to extract total protein.
-
Phospho-Kinase Array: Use a commercial phospho-kinase array to simultaneously screen the phosphorylation status of dozens of key signaling proteins. This provides a broad overview of pathway activation.
-
Validation by Western Blot: Based on the array results, validate the hyper-activation of specific pathways (e.g., PI3K/Akt, MAPK/ERK) by performing Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK) in both cell lines.
Potential Bypass Signaling Pathways
Caption: Upregulation of alternate receptor tyrosine kinases (RTKs) can bypass drug inhibition.
Guide 3: Strategies to Overcome and Resensitize Cells
Objective: To restore sensitivity to this compound in resistant cell lines.
Strategy 1: Combination Therapy
The most effective strategy is often to combine this compound with a second agent that targets the identified resistance mechanism.[11]
| Identified Resistance Mechanism | Recommended Combination Agent Class | Example | Rationale |
| Efflux Pump Overexpression | Efflux Pump Inhibitor | Verapamil, Tariquidar | Increases intracellular concentration of the primary drug. |
| Bypass via PI3K/Akt Pathway | PI3K or Akt Inhibitor | Alpelisib, Ipatasertib | Blocks the compensatory pro-survival signal. |
| Bypass via MAPK/ERK Pathway | MEK Inhibitor | Trametinib, Selumetinib | Inhibits the downstream signaling cascade activated by alternate RTKs. |
Protocol 4: Synergy Analysis using Combination Index (CI)
-
Assay Setup: Design a matrix of drug concentrations. Use serial dilutions of this compound along the x-axis of a 96-well plate and serial dilutions of the combination agent along the y-axis.
-
Cell Treatment: Seed resistant cells and treat them with the drug combinations for 48-72 hours.
-
Viability Measurement: Assess cell viability using an MTT or similar assay.
-
Data Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect (the combination is more effective than the sum of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonistic effect.
-
A synergistic combination is a strong candidate for overcoming the observed resistance.
References
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
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Al-Warhi, T., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Pharmaceuticals. [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. [Link]
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Angapelly, S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16752. [Link]
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Nocentini, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]
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Jo, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8201. [Link]
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Berman, H. M., et al. (2007). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 315(5813), 806-811. [Link]
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Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
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St. Clair, K., et al. (2020). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Molecular Biosciences, 7, 159. [Link]
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Zhao, H., et al. (2020). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 25(18), 4124. [Link]
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Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry, 7(3), 496-503. [Link]
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RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. [Link]
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Liu, X., et al. (2018). Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis. Cancer Medicine, 7(9), 4335-4344. [Link]
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Shivananju, N. S., et al. (2016). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Arabian Journal of Chemistry, 9, S1222-S1229. [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
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Stojkovic, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4065. [Link]
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de Morais, D. T., et al. (2020). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 24, 25-32. [Link]
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De Vita, D., et al. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(8), 4324. [Link]
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PubChem. (n.d.). Sumatriptan Succinate. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2023). Laboratory Testing: Drug-Resistance Testing. Clinical Info HIV.gov. [Link]
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Vasan, N., et al. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Cancers, 11(6), 813. [Link]
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National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
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Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
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National Institutes of Health. (2015). A systematic analysis of signaling reactivation and drug resistance. [Link]
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ResearchGate. (n.d.). Targeting multiple pathways in drug-resistant cells. [Link]
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PubMed. (1995). Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine. [Link]
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Technical Support Center: Crystallization of 1,3-Dihydro-2-benzofuran-5-sulfonamide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 1,3-Dihydro-2-benzofuran-5-sulfonamide (CAS: 1189378-81-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this active pharmaceutical ingredient (API) in a crystalline form with desired purity, yield, and physical properties. As the solid-state form of an API directly influences its stability, bioavailability, and manufacturability, a robust and reproducible crystallization process is paramount.[1] This document synthesizes fundamental crystallization principles with practical, field-proven troubleshooting strategies to empower you in your laboratory work.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the crystallization of this compound.
Q1: Why is a controlled crystallization process for this specific sulfonamide so critical?
A1: Controlling the crystallization process is essential because the resulting solid-state form of the API dictates several critical downstream properties. Different crystal forms, or polymorphs, can exhibit significantly different solubilities and dissolution rates, which directly impacts the drug's bioavailability.[1] Furthermore, the physical properties of the crystals, such as shape (habit) and size, affect bulk powder characteristics like flowability and compressibility, which are vital for successful formulation and manufacturing, particularly for tableting.[1] For instance, needle-like crystals are often brittle and process poorly, highlighting the need for morphological control.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the basic properties of the molecule is the first step in designing a successful crystallization experiment.
| Property | Value | Source |
| CAS Number | 1189378-81-1 | Synblock[2] |
| Molecular Formula | C₈H₉NO₃S | Synblock[2] |
| Molecular Weight | 199.23 g/mol | Synblock[2] |
| Solubility | Data not widely published. As a sulfonamide, expect moderate polarity. Solubility screening is essential. General sulfonamides show temperature-dependent solubility in water and n-octanol.[3] | General Knowledge |
| Polymorphism | Common among sulfonamides due to the hydrogen bonding capabilities of the sulfonamide group.[1] Control over polymorphism is crucial. | General Knowledge |
Q3: What are the primary thermodynamic and kinetic factors that will influence my crystallization outcome?
A3: The success of your crystallization is governed by a balance of thermodynamic and kinetic factors:
-
Solvent Choice: This is the most critical parameter. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or low temperatures.[1] Solvent-solute interactions also dictate the crystal habit and can even determine which polymorph is formed.[1][4]
-
Supersaturation: This is the thermodynamic driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. If supersaturation is too high, the system may "crash out," leading to an amorphous solid or very small, impure crystals.[1]
-
Temperature: Temperature directly affects solubility and therefore the level of supersaturation.[1] The rate at which the temperature is changed (the cooling profile) is a key kinetic parameter that controls the rates of nucleation and crystal growth.
-
Impurities: The presence of impurities, even at low levels, can inhibit crystal growth, be incorporated into the crystal lattice leading to reduced purity, or promote undesirable outcomes like "oiling out".[1][5]
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Problem: No crystals are forming, even after the solution has cooled completely.
-
Plausible Cause: This issue typically arises from two scenarios: 1) Excessive solvent was used, meaning the solution is not supersaturated at the lower temperature, or 2) The solution is in a stable, supersaturated state (metastable zone) where nucleation has not been initiated.[6]
-
Scientist's Recommendation:
-
Induce Nucleation: First, try to induce crystallization. Scratch the inner wall of the flask with a glass rod at the solution's surface.[6] The microscopic scratches provide nucleation sites. Alternatively, add a small "seed" crystal of the pure compound if available.[6]
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could lead to crashing out.
-
Add an Anti-Solvent: If you are using a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until persistent turbidity is observed, then allow it to stand.[1]
-
Problem: My product has separated as a sticky liquid or "oil" instead of a solid.
-
Plausible Cause: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase.[6] It often happens when the solution temperature is above the melting point of the solute (which can be depressed by the solvent and impurities) or when high levels of impurities are present.[6] Oiled-out products are typically impure.[6]
-
Scientist's Recommendation:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation level.[6] Allow this slightly more dilute solution to cool much more slowly.
-
Lower the Crystallization Temperature: Try cooling the solution to a significantly lower temperature, perhaps using a dry ice/acetone bath, after initial slow cooling. This can sometimes solidify the oil, which may then serve as a template for crystallization.
-
Change the Solvent System: The solvent may be too nonpolar.[6] Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[6]
-
Problem: My final product is an amorphous powder, not crystalline.
-
Plausible Cause: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[1] This is a classic sign of "crashing out" from a highly supersaturated solution, often caused by excessively fast cooling or the rapid addition of an anti-solvent.[1]
-
Scientist's Recommendation:
-
Reduce the Cooling Rate: This is the most critical adjustment. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels or a cloth, before transferring it to an ice bath.[1] Slow, controlled cooling is essential for growing large, well-ordered crystals.[1]
-
Decrease Supersaturation: Start with a slightly more dilute solution (use more solvent) to lower the initial supersaturation level. While this may slightly reduce the yield, it significantly improves crystal quality.
-
Optimize Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly, with vigorous stirring, to maintain a lower level of supersaturation throughout the addition process.
-
Problem: My crystal yield is unacceptably low.
-
Plausible Cause: A low yield is most commonly due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[1] Other causes include incomplete cooling or premature crystallization during a hot filtration step.
-
Scientist's Recommendation:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude compound.[1]
-
Ensure Complete Cooling: After the solution reaches room temperature, cool it thoroughly in an ice bath for at least 15-30 minutes to maximize precipitation.[6]
-
Check the Mother Liquor: After filtering your crystals, try evaporating the solvent from the filtrate. If a large amount of solid remains, it confirms that too much solvent was used or cooling was insufficient.
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing in the funnel.[1]
-
Problem: I am observing different crystal forms (polymorphism) between batches.
-
Plausible Cause: Polymorphism is a known characteristic of sulfonamides.[1] Different crystal forms can arise from minor, often unnoticed, variations in crystallization conditions like solvent choice, cooling rate, agitation, or even the presence of different impurities.[1]
-
Scientist's Recommendation:
-
Standardize All Conditions: Strictly control and document every parameter of your crystallization process: solvent volume, heating temperature, cooling profile, and stirring speed. Consistency is key.
-
Implement Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution.[1] This provides a template for crystal growth and directs the crystallization towards the intended form, bypassing the stochastic nature of primary nucleation.
-
Solvent Selection: The choice of solvent can thermodynamically or kinetically favor a specific polymorph.[1] If you have identified multiple polymorphs, a systematic screen of different solvents (e.g., alcohols, ketones, esters) may reveal one that consistently produces the desired form.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your crystallization experiments.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common method and should be the first approach.
-
Solvent Screening: In parallel, place ~10-20 mg of crude material into several test tubes. Add potential solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) dropwise at room temperature. A good candidate solvent will dissolve the compound poorly at room temperature. Heat the tubes that show poor solubility to see if the compound dissolves completely. The best solvent will exhibit a large difference in solubility between hot and cold conditions.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of solvent needed to fully dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or activated carbon, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[1] To maximize yield, subsequently place the flask in an ice-water bath for 20-30 minutes.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away the remaining mother liquor.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all residual solvent.[1]
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a single suitable solvent cannot be found or to gain better control over crystal growth.[1][7]
-
Solvent Selection: Identify a "good" solvent that dissolves the compound readily at room temperature and a miscible "anti-solvent" in which the compound is insoluble. Common pairs include acetone/water, ethanol/water, or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.[1]
-
Anti-Solvent Addition: With constant stirring, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid).[1] This indicates the point of supersaturation has been reached.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed. Crystals should begin to form. If not, try scratching the flask or adding a seed crystal.[1]
-
Completion: Once a good crop of crystals has formed, you may add a little more anti-solvent to increase the yield. Further cooling in an ice bath can also maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the crystallization solvent mixture (or pure anti-solvent) as the cold wash liquid.
Section 4: Visual & Data-Driven Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A decision-making workflow for common crystallization issues.
Process Parameters vs. Crystal Attributes
This diagram illustrates the causal relationships between experimental choices and final product quality.
Caption: Relationship between process parameters and crystal attributes.
References
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Biosynth. (n.d.). 2,3-Dihydro-1-benzofuran-5-sulfonamide.
- Synblock. (n.d.). This compound.
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 97(9), 3849–3863. [Link]
-
Lee, Y. H., Kim, S. Y., & Kim, H. (2004). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Chemical Engineering & Technology, 27(7), 785-790. [Link]
-
Taylor, L. S. (2018). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 18(1), 1-3. [Link]
-
Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
-
Ji, X., Wang, J., Wang, T., Huang, X., Li, X., & Wang, N. (2022). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 24(13), 2226-2240. [Link]
Sources
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Technical Support Center: Enhancing the Bioavailability of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Introduction: Welcome to the dedicated technical support guide for 1,3-Dihydro-2-benzofuran-5-sulfonamide (CAS 1189378-81-1).[1] This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and facing challenges related to its oral bioavailability. The inherent structural properties of sulfonamides can often lead to suboptimal pharmacokinetic profiles, primarily due to poor aqueous solubility or low membrane permeability.[2][3] This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you diagnose and overcome these common hurdles. Our approach is grounded in the principles of the Biopharmaceutics Classification System (BCS) to provide a logical framework for your development strategy.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a primary concern for this compound?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[4] It is a critical parameter that determines the therapeutic efficacy and required dosage of a drug. For a compound like this compound, which belongs to the broader class of sulfonamides, poor bioavailability is a common challenge.[5][6] This is often due to two main factors:
-
Poor Aqueous Solubility: The drug must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many sulfonamides are crystalline solids with low water solubility, which limits their dissolution rate.[2]
-
Low Intestinal Permeability: After dissolving, the drug must pass through the lipid membranes of the intestinal epithelium to enter the bloodstream. Factors like molecular size, charge, and the number of hydrogen bond donors/acceptors can limit this process.[4]
Low bioavailability can lead to high intra-subject variability, insufficient therapeutic effect, and the need for higher doses, which can increase the risk of side effects.[2] Therefore, assessing and enhancing bioavailability early in the development process is essential.
Q2: What are the first steps to diagnose the cause of my compound's low bioavailability?
A2: The first step is to determine the compound's properties according to the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7] This classification will dictate the most effective enhancement strategy.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
To classify this compound, you must experimentally determine its solubility and permeability.
-
Solubility Assessment: Conduct a kinetic or thermodynamic solubility study across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8). A compound is considered "highly soluble" if its highest required dose is soluble in 250 mL or less of aqueous media over this pH range.[7]
-
Permeability Assessment: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays.[8][9][10] These models predict the passive diffusion of a compound across the intestinal epithelium.
Once you know the BCS class, you can pinpoint the rate-limiting step for absorption (dissolution or permeation) and select an appropriate strategy. For example, for a BCS Class II compound, the focus will be on improving solubility and dissolution rate.[11]
Q3: My initial screens suggest the compound is poorly soluble. What are the primary strategies I should consider?
A3: If poor solubility is the primary issue (likely a BCS Class II or IV compound), your goal is to increase the concentration of the dissolved drug in the GI tract. Several effective strategies exist:[12]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. Technologies like jet milling or wet bead milling can be employed.[4][11]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[13] The drug is molecularly dispersed within a hydrophilic polymer matrix, which also helps prevent recrystallization.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based vehicle, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the dissolution step.[14] Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions, facilitating absorption.
-
Co-crystals: Creating a co-crystal involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio. This creates a new crystalline solid with different, and often improved, physicochemical properties, including solubility.
The choice of strategy depends on the physicochemical properties of your compound, the required dose, and available manufacturing capabilities.
Troubleshooting Guides & In-Depth Protocols
Problem: My compound, this compound, exhibits very low aqueous solubility (<10 µg/mL) in my initial kinetic solubility assay.
Causality: This is a strong indicator that the compound is likely BCS Class II or IV. The crystalline lattice energy is too high for it to readily dissolve in aqueous media, making dissolution the rate-limiting step for absorption.
Solution: Creating an amorphous solid dispersion (ASD) is a robust strategy to overcome this challenge. By converting the compound to its amorphous form and stabilizing it within a polymer, you can achieve a state of "supersaturation" upon dissolution, driving absorption.
Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.
This protocol is suitable for small-scale, rapid screening of polymer compatibility and drug loading.
1. Materials:
- This compound
- Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
- Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both drug and polymer.
- Glass petri dish or vial
- Vacuum oven
2. Procedure:
- Polymer and Drug Loading Selection: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2 w/w). A common starting point is a 20% drug load (1:4 ratio).
- Dissolution: Accurately weigh and dissolve 20 mg of the compound and 80 mg of HPMC-AS into 5 mL of methanol in a glass vial. Vortex until a clear solution is obtained. Causality: Ensuring both components are fully dissolved is critical for achieving a molecularly homogenous dispersion.
- Solvent Evaporation: Pour the solution into a clean glass petri dish, creating a thin film. Place the dish in a fume hood and allow the solvent to evaporate at ambient temperature for 12-24 hours.
- Drying: Transfer the petri dish to a vacuum oven. Dry at 40°C under vacuum for at least 48 hours to remove residual solvent. Causality: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization of the amorphous drug.
- Harvesting and Storage: Gently scrape the resulting solid film from the dish using a spatula. Grind it into a fine powder using a mortar and pestle. Store immediately in a desiccator to prevent moisture absorption.
3. Self-Validation (Characterization):
- Confirm Amorphous Nature: Analyze the powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms an amorphous state.
- Assess Homogeneity: Use Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) between that of the pure drug and pure polymer indicates a homogenous, single-phase dispersion.
Problem: My compound has adequate solubility after formulation, but permeability appears to be the new bottleneck.
Causality: This suggests the compound is now behaving like a BCS Class III or IV substance. While you have solved the dissolution problem, the molecule's intrinsic properties (e.g., polarity, size) prevent it from efficiently crossing the intestinal membrane.
Solution: First, you must accurately quantify the permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput screening tool to assess passive transcellular permeability.
1. Principle: This assay uses a 96-well microplate with a filter membrane coated in a lipid solution (e.g., lecithin in dodecane) to mimic the intestinal epithelium. The rate at which the compound diffuses from a donor (apical) compartment to an acceptor (basolateral) compartment is measured.
2. Materials:
- PAMPA plate system (e.g., Millipore, Corning)
- Lipid solution (e.g., 2% w/v lecithin in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- Test compound stock solution (e.g., 10 mM in DMSO)
- High permeability control (e.g., Propranolol)
- Low permeability control (e.g., Atenolol)
- UV-Vis plate reader or LC-MS/MS for quantification
3. Procedure:
- Membrane Coating: Pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow it to impregnate for 5 minutes.
- Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
- Prepare Donor Plate: Dilute the compound and controls from the DMSO stock into PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%). Add 150 µL of this solution to each well of the lipid-coated donor plate.
- Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution. Cover with a lid to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking. Causality: This "sandwich" configuration allows for passive diffusion driven by the concentration gradient.
- Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also, measure the initial donor concentration (C_0).
4. Data Analysis and Interpretation: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - (C_A / C_eq)]
Where C_eq = (C_D * V_D + C_A * V_A) / (V_D + V_A)
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
Area is the effective surface area of the membrane.
-
Time is the incubation time in seconds.
| Compound Category | Typical Pe (x 10⁻⁶ cm/s) | Interpretation |
| High Permeability | > 15 | Compound is likely well-absorbed via passive diffusion. |
| Medium Permeability | 5 - 15 | Permeability may be borderline and could benefit from enhancers. |
| Low Permeability | < 5 | Passive permeability is a significant barrier to absorption. |
If this compound is confirmed to have low permeability, strategies such as the inclusion of permeation enhancers in the formulation or chemical modification via a prodrug approach may be necessary.[15]
References
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Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(5), 1-12. [Link]
-
PubChem. (n.d.). 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid [4-(Thiazol-2-Ylsulfamoyl)-Phenyl]-Amide. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxamide. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
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PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). National Center for Biotechnology Information. [Link]
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Garg, T., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 755380. [Link]
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Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 9(9), 123-132. [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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ResearchGate. (n.d.). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. [Link]
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Pharmaceutical International. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. [Link]
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ResearchGate. (n.d.). Sulfenamide prodrugs for enhanced oral bioavailability. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]
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National Institutes of Health. (n.d.). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. [Link]
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National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]
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PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. National Center for Biotechnology Information. [Link]
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Advanced Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]
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Walsh Medical Media. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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ResearchGate. (2025). Cell-based in vitro models for predicting drug permeability. [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
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Patsnap. (2025). How to improve the bioavailability of a drug?. [Link]
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Preprints.org. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
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YouTube. (2025). Bioavailability Simulation of Drug-Like Molecules. [Link]
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
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JoVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. [Link]
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addressing off-target effects of 1,3-Dihydro-2-benzofuran-5-sulfonamide
Answering the user's request.## Technical Support Center: Cpd-BFS (1,3-Dihydro-2-benzofuran-5-sulfonamide)
A Guide to Investigating and Mitigating Off-Target Effects
Introduction: The Challenge of Selectivity
Welcome to the technical support center for Cpd-BFS (this compound), an investigational small molecule. This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and address potential off-target effects during preclinical development.
Cpd-BFS is a synthetic compound featuring a benzofuran core fused with a sulfonamide moiety. While its primary design may be focused on a specific biological target, the inherent chemical functionalities of these scaffolds necessitate a thorough investigation of its selectivity profile. The sulfonamide group is a well-known pharmacophore that can interact with a variety of enzymes, most notably carbonic anhydrases and the bacterial enzyme dihydropteroate synthase.[1][2][3] The benzofuran scaffold is also biologically promiscuous, with derivatives reported to exhibit a wide range of activities, including anticancer and antiarrhythmic effects, suggesting potential interactions with kinases and ion channels.[4][5]
Uncharacterized off-target interactions are a leading cause of unexpected toxicity, misleading phenotypic results, and late-stage clinical trial failures.[6] This guide provides a logical, evidence-based framework for de-risking your research by systematically interrogating the selectivity of Cpd-BFS.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for Cpd-BFS?
An off-target effect occurs when a drug or investigational compound binds to a biomolecule other than its intended therapeutic target, leading to an unintended biological response.[7] For Cpd-BFS, this is a critical consideration due to its composite structure. The sulfonamide group is notorious for binding to metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs), of which there are at least 15 human isoforms with diverse physiological roles.[2] The benzofuran portion can confer lipophilicity and structural motifs that may lead to interactions with hydrophobic pockets in proteins like kinases.[5] Therefore, an observed cellular effect may be a composite of on-target and off-target activities.
Q2: What are the most likely classes of off-targets for a sulfonamide-containing compound like Cpd-BFS?
Based on extensive literature, the primary off-target concerns for aromatic sulfonamides are other isoforms of the intended target class and entirely different enzyme families.
| Potential Off-Target Class | Mechanism & Rationale | Potential Consequence |
| Carbonic Anhydrase (CA) Isoforms | The sulfonamide moiety (-SO2NH2) is a classic zinc-binding group that potently inhibits CAs. If the primary target is one CA isoform (e.g., tumor-associated CA-IX), inhibition of other isoforms (e.g., cytosolic CA-I/II or membrane-bound CA-IV) is highly probable.[8] | Diuretic effects, pH imbalance, visual disturbances, depending on the inhibited isoform. |
| Dihydropteroate Synthase (DHPS) | In bacterial systems or microbiome studies, sulfonamides can act as competitive inhibitors of DHPS, blocking folate synthesis.[9][10] | Antibacterial effects, potential disruption of gut microbiota. |
| Kinases | Certain sulfonamide-based drugs (e.g., vemurafenib) are potent kinase inhibitors. The overall molecular shape may allow binding to the ATP-binding pocket of various kinases.[11] | Unpredicted modulation of signaling pathways, leading to anti-proliferative or toxic effects. |
| Cytochrome P450 (CYP) Enzymes | Sulfonamides can inhibit metabolic enzymes like CYP2C19 and CYP1A2, affecting drug metabolism and potentially causing drug-drug interactions.[11] | Altered pharmacokinetic profile of Cpd-BFS or co-administered drugs. |
Q3: My initial screen shows Cpd-BFS is potent against my primary target in vitro, but cellular assays show much higher toxicity than expected. What should I investigate first?
This is a classic sign of a potent off-target effect. In a purified, cell-free system (e.g., an enzymatic assay), you are only observing the interaction with your primary target. In a cell, hundreds of other potential targets are present. The unexpected toxicity likely arises from Cpd-BFS inhibiting a protein essential for cell survival. The first step is to rule out experimental artifacts and then begin a systematic search for the responsible off-target protein(s).
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common discrepancies encountered during the characterization of Cpd-BFS and provides logical workflows to diagnose the root cause.
Scenario A: Discrepancy Between In Vitro Potency and Cellular Activity
Question: My biochemical assay shows Cpd-BFS has an IC50 of 50 nM against my purified target protein. However, in cell-based viability assays (e.g., MTS or CellTiter-Glo), the EC50 is 500 nM, and I observe significant toxicity at 1 µM. How do I reconcile this?
Causality & Explanation: This 10-fold (or greater) potency drop between a biochemical and a cellular assay is common and can be caused by several factors. However, the accompanying toxicity points towards an off-target liability.
-
Cellular Permeability: The compound may not efficiently cross the cell membrane, requiring higher extracellular concentrations to achieve the necessary intracellular concentration.
-
Target Engagement: The intracellular environment (ATP competition, protein crowding) may reduce the compound's affinity for its primary target.
-
Off-Target Toxicity: The most likely explanation for the toxicity is that at concentrations required to engage the primary target (≥500 nM), Cpd-BFS is also engaging one or more off-targets that regulate critical cellular processes like cell cycle progression or apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Recommended Action:
-
Confirm On-Target Engagement: Before chasing off-targets, you must confirm that Cpd-BFS can engage its intended target in a cellular context. Use a method like the Cellular Thermal Shift Assay (CETSA) to verify target binding.[12] If there is no engagement, the issue is likely poor cell permeability.
-
Hypothesis-Driven Screening: Based on the sulfonamide and benzofuran structures, the most probable off-targets causing toxicity are kinases.[13] Submit the compound for screening against a broad panel of kinases (e.g., a 400+ kinase panel) at a concentration where toxicity is observed (e.g., 1 µM).
-
Unbiased Proteome-Wide Screening: If kinase screening is negative, proceed to an unbiased method like chemical proteomics to identify binding partners throughout the proteome.[14][15]
Scenario B: Proactive Off-Target Screening
Question: I want to build a comprehensive selectivity profile for Cpd-BFS before I invest in expensive and time-consuming in vivo studies. What is the most efficient way to do this?
Causality & Explanation: Proactive screening is a cornerstone of modern drug discovery. It prevents wasted resources by identifying liabilities early. The goal is to understand the compound's polypharmacology—its ability to interact with multiple targets.[16] A tiered approach is most effective, starting broad and then focusing on validating the most critical hits.
Recommended Action:
-
In Silico Prediction: Use computational models to predict potential off-targets based on chemical similarity to known drugs.[6] This can help prioritize experimental screens.
-
Broad Panel Screening: Conduct broad, cell-free screening against major drug-target families. This should include:
-
A comprehensive kinase panel (e.g., Eurofins DiscoverX KINOMEscan™).
-
A safety panel that includes GPCRs, ion channels, and transporters (e.g., Eurofins SafetyScreen44™).
-
A panel of human carbonic anhydrase isoforms (I, II, IV, IX, XII).
-
-
Cell-Based Validation: For any high-potency hits from the cell-free screens, you must validate their relevance in a cellular context. For example, if Cpd-BFS inhibits a specific kinase in vitro, test its ability to block the phosphorylation of that kinase's known substrate in cells via Western Blot or targeted phospho-assays.[13]
Protocols for Off-Target Identification
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
Objective: To identify potential kinase off-targets of Cpd-BFS using a competitive binding assay.
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The results are typically reported as "% of control," where a lower percentage indicates stronger binding.
Methodology (Example using DiscoverX KINOMEscan™):
-
Compound Preparation: Prepare a 100X stock of Cpd-BFS (e.g., 1 mM in 100% DMSO) for a final screening concentration of 10 µM.
-
Assay Execution (Performed by Service Provider): a. Kinases are tagged with a DNA tag and incubated with the test compound and an immobilized ligand. b. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. c. The result is compared to a DMSO vehicle control.
-
Data Analysis: a. Results are provided as % Control. A value of <10% is typically considered a significant hit. b. Plot the results on a kinome tree map to visualize selectivity. c. For significant hits, follow up with dose-response experiments to determine the dissociation constant (Kd).
Self-Validation: The assay includes positive and negative control compounds with known kinase binding profiles to ensure assay performance. The large number of kinases tested provides an internal cross-validation; a truly selective compound will have very few hits.
Protocol 2: Unbiased Off-Target Identification via Affinity Chromatography & Mass Spectrometry
Objective: To identify direct binding partners of Cpd-BFS from a total cell lysate in an unbiased manner.
Principle: Cpd-BFS is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is used as "bait" to capture binding proteins from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Dosage Refinement for 1,3-Dihydro-2-benzofuran-5-sulfonamide
Welcome to the technical support guide for refining in vivo study dosages of 1,3-Dihydro-2-benzofuran-5-sulfonamide. This document provides a structured, question-and-answer-based approach to address common challenges and guide you through the logical steps of dose selection and optimization. The principles and methodologies described herein are grounded in established preclinical practices to ensure scientific rigor and enhance the translational potential of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Dose Estimation & Study Design
Question 1: I have in vitro IC50 data for this compound. How do I translate this to a starting dose for my first in vivo animal study?
Answer: Translating an in vitro IC50 value to an in vivo starting dose is a multi-step process that involves estimations and assumptions. It is crucial to approach this systematically to select a dose that is likely to be effective without causing undue toxicity.
-
Causality: The primary goal is to estimate a dose that will achieve a plasma concentration in the animal model that is relevant to the in vitro effective concentration. This requires making educated guesses about the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Step-by-Step Protocol: From IC50 to Starting Dose
-
Review In Vitro Data: Let's assume your compound has an IC50 of 0.5 µM against its target. You generally want to achieve a plasma concentration (Cmax) several-fold higher than the IC50 to drive the biological effect. A common starting point is to aim for a Cmax that is 10-50 times the IC50.
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Estimate Required Plasma Concentration: Aiming for a 20-fold margin, the target Cmax would be 0.5 µM * 20 = 10 µM.
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Consider Physicochemical Properties: The benzofuran and sulfonamide moieties suggest the compound is a small molecule.[2][3] Sulfonamides can have variable oral bioavailability.[4] If data is unavailable, you might assume moderate oral bioavailability (e.g., 30-50%) for an initial oral dosing experiment.
-
Initial Dose Calculation (Simplified): A very rough, initial estimation can be made, but this should be followed by a more robust method like allometric scaling if data from other species is available. Without pharmacokinetic (PK) data, this first step is a broad estimate to begin dose-range finding studies.
-
Question 2: What is allometric scaling, and how can I use it to select a more refined starting dose for my rodent studies?
Answer: Allometric scaling is a well-established method used to extrapolate pharmacokinetic parameters across different species based on the principle that many physiological processes scale with body weight in a predictable, non-linear manner.[5][6] This is a more sophisticated approach than simple dose-per-weight conversions and is a cornerstone of preclinical drug development.[7][8]
-
Expertise & Causality: The relationship is described by the power-law equation: Y = aW^b, where Y is the physiological parameter (like clearance), W is the body weight, 'a' is a constant, and 'b' is the allometric exponent.[6] For clearance of small molecules, the exponent 'b' is often around 0.75.[5] This allows for a more accurate prediction of the dose required in one species to achieve an equivalent exposure (AUC) seen in another.
-
Step-by-Step Protocol: Allometric Scaling for Dose Estimation
-
Gather Data: Collect clearance (CL) and volume of distribution (Vd) data from at least two species (e.g., mouse and rat).
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Perform Log-Log Transformation: Plot the logarithm of the PK parameter against the logarithm of the body weight for each species.
-
Determine the Allometric Equation: Fit a linear regression to the log-log plot. The slope of this line is the exponent 'b', and the y-intercept is the logarithm of the coefficient 'a'.
-
Extrapolate to the Target Species: Use the derived equation to predict the clearance in your target species (e.g., a larger rodent or a non-rodent model).
-
Calculate the Dose: The dose can be calculated using the formula: Dose = (Target AUC * CL) / F, where F is the bioavailability.
-
Section 2: Dose-Range Finding and Toxicity Assessment
Question 3: I've estimated a starting dose. What is the best way to design an initial dose-range finding (DRF) study?
Answer: A dose-range finding study is a critical first in vivo experiment to determine the tolerability of the compound and to identify a range of doses that can be used in subsequent efficacy studies.[9] The design should be efficient in terms of animal use while providing the maximum amount of information.
-
Causality: The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[9] This study will also help you observe any acute toxicities and establish a preliminary dose-response relationship for adverse effects.
-
Experimental Protocol: Dose-Range Finding Study
-
Animal Model: Use a small number of animals per group (e.g., n=3-5) of the same species and strain as your planned efficacy studies.
-
Dose Selection: Select a range of doses, typically spaced by two- to four-fold intervals.[10] For example, if your estimated starting dose is 10 mg/kg, you might test 5, 10, 20, and 40 mg/kg.
-
Administration: Administer the compound via the intended clinical or experimental route (e.g., oral gavage, intraperitoneal injection).
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Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture) for a set period, often 7-14 days.[11]
-
Endpoints: The primary endpoint is the identification of the MTD. Secondary endpoints can include body weight changes and basic clinical observations.
-
Table 1: Example Dose-Range Finding Study Design
| Group | Dose (mg/kg) | Number of Animals | Observation Period | Key Endpoints |
| 1 | Vehicle Control | 3 | 14 days | Baseline health, body weight |
| 2 | 5 | 3 | 14 days | Clinical signs, body weight change |
| 3 | 10 | 3 | 14 days | Clinical signs, body weight change |
| 4 | 20 | 3 | 14 days | Clinical signs, body weight change |
| 5 | 40 | 3 | 14 days | Clinical signs, body weight change, MTD determination |
Section 3: Troubleshooting and Optimization
Question 4: My initial in vivo experiments show high variability in response between animals in the same dose group. What are the potential causes and how can I fix this?
Answer: High variability can obscure real treatment effects and is a common challenge in in vivo research.[1] Addressing it requires a systematic evaluation of your experimental procedures.
-
Causality: Variability can stem from three main sources: the animal model itself, the compound formulation, or the administration procedure. Each can impact the actual dose an animal receives and its subsequent physiological response.
-
Troubleshooting Guide:
-
Animal Homogeneity: Ensure all animals are from the same source, age, and weight range. House them under identical conditions (light/dark cycle, temperature, diet).
-
Formulation Stability: Is your compound, this compound, fully dissolved or forming a stable suspension in your vehicle? An unstable formulation leads to inconsistent dosing.[1]
-
Self-Validation: Visually inspect the formulation before each dose. Perform a quick stability test on the benchtop for the duration of your dosing period.
-
-
Administration Technique: Inconsistent administration (e.g., variable depth of oral gavage, leakage from an injection site) is a major source of error.[1]
-
Self-Validation: Ensure all personnel are thoroughly trained and follow a standardized operating procedure. For oral gavage, confirm proper placement. For injections, monitor the injection site for any signs of leakage.
-
-
Question 5: I am not seeing the expected therapeutic effect in my in vivo model, even at doses approaching the MTD. What should I investigate?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a frequent hurdle in drug development.[1] This often points to issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties in a complex biological system.
-
Causality: The compound may not be reaching its target in sufficient concentrations or for a long enough duration to exert its effect. This can be due to poor absorption, rapid metabolism, or an inability to penetrate the target tissue.[1][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
-
Step-by-Step Investigation:
-
Conduct a Pilot PK Study: Dose a small group of animals and collect blood samples at various time points. Analyze the plasma concentration of this compound to determine its Cmax, Tmax, and half-life. This is the most critical step.[1]
-
Analyze the PK/PD Relationship: Correlate the plasma concentration profile with the biological effect (if a biomarker is available). Is the drug concentration above the IC50 for a sufficient amount of time?
-
Assess Bioavailability and Route of Administration: If oral bioavailability is low, consider intraperitoneal or intravenous administration to ensure the compound reaches systemic circulation.[13]
-
Evaluate Target Tissue Distribution: It's possible the compound has good plasma exposure but does not penetrate the target organ or tumor.[12] This may require more advanced techniques like microdialysis or tissue harvesting for analysis.
-
By systematically addressing these common questions and following the outlined protocols, researchers can more effectively and efficiently refine the in vivo dosage of novel compounds like this compound, leading to more robust and reproducible results.
References
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National Center for Biotechnology Information (2024). In Vivo Assay Guidelines. Assay Guidance Manual. Available from: [Link]
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Anroop, B., & Hu, T. M. (2022). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Clinical Pharmacokinetics, 61(11), 1507-1521. Available from: [Link]
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Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 128990. Available from: [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2174. Available from: [Link]
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NC3Rs (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]
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Khan, I., et al. (2020). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Journal of the Serbian Chemical Society, 85(1), 27-39. Available from: [Link]
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Verma, S., & Kumar, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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MSD Manual Professional Edition. Dose-Response Relationships. Available from: [Link]
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Vertzoni, M., & Augustijns, P. (2022). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 14(9), 1934. Available from: [Link]
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Abdelrahman, M. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1853. Available from: [Link]
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ASCO (2018). Allometric scaling of preclinical pharmacokinetic and toxicokinetic parameters to predict clinical pharmacokinetics of BXQ-350 saposin C protein-phosphatidylserine nanovesicles. Journal of Clinical Oncology. Available from: [Link]
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ECETOC (2020). Guidance on Dose Selection. Technical Report No. 138. Available from: [Link]
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Al-Majid, A. M. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Rasayan Journal of Chemistry, 10(3), 853-863. Available from: [Link]
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Mayer, M., & Kucera, R. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bioRxiv. Available from: [Link]
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Wikipedia. Dose–response relationship. Available from: [Link]
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Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30541-30559. Available from: [Link]
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Keizer, R. J., et al. (2021). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Clinical Pharmacology & Therapeutics, 110(3), 733-745. Available from: [Link]
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El-Gamal, M. I., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]
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Charles River Laboratories (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available from: [Link]
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Taylor & Francis Online. Dose response relationship – Knowledge and References. Available from: [Link]
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Fernandez, S., et al. (2018). Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101 ([18F]SRF101) at a Preclinical Level. Current Radiopharmaceuticals, 11(3), 184-191. Available from: [Link]
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Patsnap Synapse (2025). How is allometric scaling used to predict human PK?. Available from: [Link]
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U.S. Food and Drug Administration (2006). Guidance for Industry, Investigators, and Reviewers: Exploratory IND Studies. Available from: [Link]
-
Li, J., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+ 2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(23), 7808. Available from: [Link]
-
Rojas-Linares, D. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5035. Available from: [Link]
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Toutain, P. L., & Bousquet-Mélou, A. (2004). The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert opinion on drug metabolism & toxicology, 1(2), 195-207. Available from: [Link]
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Altasciences (2021). PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]
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Wikipedia. 6-APB. Available from: [Link]
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Tang, C. (2019). Is it meaningful to study dose-response relationship in animal?. ResearchGate. Available from: [Link]
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. Available from: [Link]
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Abdelrahman, M. A., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1846–1853. Available from: [Link]
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Technical Support Center: Enhancing the Selectivity of 1,3-Dihydro-2-benzofuran-5-sulfonamide for Carbonic Anhydrase Isoforms
Welcome to the technical support center dedicated to advancing your research with 1,3-Dihydro-2-benzofuran-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are focused on optimizing the selectivity of this compound for its intended carbonic anhydrase (CA) targets. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to navigate the complexities of achieving isoform-selective inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: Based on its core chemical structure, a benzofuran scaffold linked to a sulfonamide group, the primary molecular targets of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The sulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor to the active site of CA enzymes.
Q2: Why is achieving isoform selectivity a critical challenge for CA inhibitors like this one?
A2: Humans have 15 different CA isoforms with varying tissue distribution and physiological roles. While some isoforms are validated drug targets for diseases like glaucoma and cancer (e.g., CA IX and XII), others are ubiquitously expressed and essential for normal physiological functions (e.g., CA I and II).[1][2] Lack of selectivity can lead to off-target effects and undesirable side effects. The high degree of structural homology in the active sites across different CA isoforms makes achieving selectivity a significant medicinal chemistry challenge.[2]
Q3: What is the "tail approach" and how does it relate to improving the selectivity of sulfonamide-based inhibitors?
A3: The "tail approach" is a medicinal chemistry strategy that involves attaching various chemical functionalities (tails) to the primary sulfonamide scaffold. While the sulfonamide group anchors the molecule to the conserved zinc ion in the active site, the "tail" can extend into the middle and outer rims of the active site cavity. These regions contain more variable amino acid residues among the different CA isoforms. By designing tails that exploit these differences in amino acid composition and active site topography, it is possible to develop inhibitors with greater isoform specificity.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter while working to improve the selectivity of this compound.
Problem 1: My this compound analog shows high potency but poor selectivity between CA II and CA IX.
Underlying Cause: The high conservation of the active site residues near the catalytic zinc ion often leads to potent but non-selective inhibition by primary sulfonamides. Selectivity is primarily dictated by interactions with non-conserved residues in the more peripheral regions of the active site. Your current analog likely forms strong interactions within the conserved region but fails to sufficiently differentiate between the unique features of the CA II and CA IX active sites.
Strategic Solutions:
-
Structure-Activity Relationship (SAR) Guided Modification: Systematically modify the benzofuran "tail" of your inhibitor. The key is to introduce substituents that can form specific interactions with non-conserved residues that differ between CA II and CA IX. For instance, the active site of CA IX is generally more open and has different hydrophobic and hydrophilic pockets compared to CA II.
-
Computational Docking to Guide Synthesis: Employ molecular docking simulations to predict the binding poses of your current inhibitor and potential analogs within the crystal structures of CA II and CA IX. This can help you visualize how the "tail" of the inhibitor can be modified to exploit subtle differences in the active site topographies.
-
Key Amino Acid Differences to Exploit:
-
Phe131 (hCA II) vs. Val131 (hCA IX): The bulkier phenylalanine in CA II can cause steric hindrance for certain inhibitor tails, while the smaller valine in CA IX provides a more accommodating pocket.
-
Asn67 (hCA II) vs. Lys67 (hCA IX): This substitution changes the electrostatic potential within the active site, offering an opportunity for designing inhibitors with complementary charged or polar groups.
-
-
Experimental Workflow: Structure-Based Drug Design Cycle
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for CA Target Engagement
-
Cell Culture and Treatment:
-
Culture cells that express your target CA isoform to a suitable confluency.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension and treat with your inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding.
-
-
Thermal Challenge:
-
Heat the cell aliquots in a PCR thermocycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
Include an unheated control sample.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CA protein in each sample using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble CA to the unheated control.
-
Plot the percentage of soluble CA as a function of temperature for both the vehicle-treated and inhibitor-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of the inhibitor confirms target engagement.
-
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Martinez-Sabadell, A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 129-144. [Link]
-
Di Cesare Mannelli, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
-
Giel-Pietraszuk, M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2842–2853. [Link]
-
Järvå, M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 345-364. [Link]
-
BellBrook Labs. (n.d.). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Retrieved from [Link]
-
Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Research Connection - Brandon University. [Link]
-
Konvalinka, J., et al. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1026-1037. [Link]
-
Al-Sammarraie, A. M. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1121-1125. [Link]
-
Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]
-
Kim, J. K., et al. (2020). Structural insights into the effect of active-site mutation on the catalytic mechanism of carbonic anhydrase. IUCrJ, 7(Pt 5), 874–885. [Link]
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Validation & Comparative
A Comparative Guide to Benzofuran-Based Inhibitors: Profiling 1,3-Dihydro-2-benzofuran-5-sulfonamide and its Analogs Across Key Enzyme Classes
The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and potential for diverse functionalization have made it a cornerstone in the design of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When this versatile core is appended with a sulfonamide moiety (-SO₂NH₂), the resulting molecule is strongly directed towards a specific class of targets: metalloenzymes. The sulfonamide group is a potent zinc-binding pharmacophore, famously enabling the inhibition of enzymes like carbonic anhydrases.[4]
This guide provides a comparative analysis of benzofuran-based inhibitors, with a primary focus on the sulfonamide class, exemplified by structures related to 1,3-dihydro-2-benzofuran-5-sulfonamide. We will objectively compare their performance against alternative benzofuran inhibitors that target other crucial enzyme families, such as protein kinases and monoamine oxidases. By synthesizing experimental data and elucidating the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the chemical space and therapeutic potential of these powerful scaffolds.
Section 1: The Benzofuran Sulfonamide Class: Potent Carbonic Anhydrase Inhibition
The primary and most extensively studied role of benzofuran sulfonamides is the inhibition of carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] While several CA isoforms are critical for normal physiological processes, certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression and metastasis.[6] This makes selective inhibition of tumor-associated CAs a validated and compelling therapeutic strategy.[6]
Mechanism of Action: A Tale of Zinc Binding
The inhibitory power of the sulfonamide group lies in its ability to act as a transition-state analog. The nitrogen atom of the deprotonated sulfonamide (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the core of the CA active site, anchoring the inhibitor and preventing the binding of natural substrates. This interaction is the foundational principle behind the efficacy of all sulfonamide-based CA inhibitors.
Caption: Mechanism of CA inhibition by a benzofuran sulfonamide.
Comparative Inhibitory Activity
Research has demonstrated that benzofuran sulfonamides can be potent inhibitors of cytosolic isoforms (hCA I, II) and, more importantly, show selectivity for the tumor-associated isoforms hCA IX and XII.[7] The specific substitution pattern on the benzofuran ring is crucial for tuning this potency and selectivity.
| Compound Class/Example | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |
| Benzofuran Hydrazides (e.g., 5a) | hCA IX | 26.9 nM | Potent inhibitor of tumor-associated isoform. | [8] |
| hCA XII | 10.1 nM | Most potent hCA XII inhibitor in its series. | [8] | |
| hCA I | 37.4 nM | Also inhibits cytosolic isoform. | [8] | |
| Benzofuran Hydrazones (e.g., 4b) | hCA IX | 38.8 nM | Moderate potency. | [8] |
| hCA I | 92.7 nM | Weaker inhibition of cytosolic isoform vs. hydrazide. | [8] | |
| Benzofuran Carboxylic Acids (e.g., 9f) | hCA IX | 0.56 µM | Submicromolar inhibition with high selectivity. | [6][9] |
| hCA II | 7.2 µM | >12-fold selective for hCA IX over hCA II. | [6][9] |
Note: This table presents data for representative benzofuran sulfonamides and related structures to illustrate typical activity profiles.
The data clearly indicates that subtle structural modifications, such as changing a hydrazone linker to a hydrazide, can significantly enhance inhibitory activity against target isoforms.[8] Furthermore, replacing the sulfonamide with a carboxylic acid can retain activity, albeit often at the micromolar level, while achieving high selectivity against the target tumor-associated isoform hCA IX.[6]
Section 2: Alternative Benzofuran Inhibitors: A Spectrum of Targets
The versatility of the benzofuran scaffold is highlighted by its ability to inhibit other critical enzyme families, often without the need for a sulfonamide group. This is achieved by tailoring the substituents to interact with the unique features of different active sites.
Benzofurans as Protein Kinase Inhibitors
Protein kinases are central regulators of a majority of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Consequently, they are high-value pharmacological targets. Benzofuran derivatives have been successfully developed as potent inhibitors of several key kinases.
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a crucial kinase in the Akt/mTOR signaling pathway that governs cell growth and proliferation. Certain benzofuran derivatives have been identified that directly bind to the mTORC1 complex and inhibit its kinase activity.[11]
-
Polo-like Kinase 1 (PLK1) Inhibitors: The bromomethyl-substituted benzofuran MCC1019 is a selective inhibitor of the PLK1 Polo-Box Domain (PBD). By disrupting PLK1 function, MCC1019 successfully inhibits cancerous cell replication in lung adenocarcinoma models, leading to mitotic catastrophe.[12]
-
Other Kinase Targets: The benzofuran scaffold has also been incorporated into inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Epidermal Growth Factor Receptor (EGFR) kinase, further demonstrating its broad applicability in oncology.[13][14]
Caption: Simplified Akt/mTOR signaling pathway inhibited by a benzofuran.
Benzofurans as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibitors of MAO-B are particularly relevant for treating neurodegenerative disorders like Parkinson's disease.[15] A number of 2-arylbenzofuran derivatives have been identified as potent and selective MAO-B inhibitors.
For instance, 5-Nitro-2-(4-methoxyphenyl)benzofuran was found to be a highly active, reversible, and selective MAO-B inhibitor with an IC₅₀ value of 140 nM.[16][17] This class of inhibitors typically preserves a trans-stilbene core structure, which is recognized by the enzyme's active site.[17] Their efficacy demonstrates that the benzofuran scaffold can be tailored for neurological targets, a domain distinct from the oncology and physiological roles of CAs.
Section 3: Comparative Analysis and Structure-Activity Relationships (SAR)
The choice between a benzofuran sulfonamide and another benzofuran derivative is entirely target-dependent. The SAR across these classes provides a clear rationale for inhibitor design.
-
For Metalloenzymes (e.g., CAs): The sulfonamide group is paramount. It acts as the primary anchor to the catalytic metal ion. SAR studies then focus on the benzofuran core and its substituents, which occupy adjacent pockets in the active site to enhance affinity and, crucially, confer selectivity between different enzyme isoforms.[7]
-
For Protein Kinases: Inhibition is typically achieved by occupying the ATP-binding pocket. Here, the benzofuran serves as a rigid scaffold from which functional groups are projected to form hydrogen bonds and hydrophobic interactions with key residues in the kinase hinge region and surrounding pockets. The sulfonamide is generally absent, replaced by moieties capable of these interactions.
-
For MAOs: Activity is often associated with a 2-arylbenzofuran structure. The overall shape and electronics of the molecule, mimicking a trans-stilbene core, appear to be more critical than a single dominant binding group like a sulfonamide.[17]
| Class | Representative Compound Type | Primary Target | Key Structural Feature for Activity | Typical Potency |
| Benzofuran Sulfonamide | Benzofuran with -SO₂NH₂ group | Carbonic Anhydrases | Sulfonamide (zinc-binding) | Low nM to low µM |
| Benzofuran Kinase Inhibitor | Substituted Benzofuran | Protein Kinases (mTOR, PLK1) | Groups for H-bonding in ATP pocket | Low nM to low µM |
| Benzofuran MAO Inhibitor | 2-Arylbenzofuran | Monoamine Oxidase B | trans-Stilbene-like core | Mid-nM to low µM |
Section 4: Experimental Protocols for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of findings, rigorous and well-validated experimental protocols are essential. The characterization of a novel inhibitor involves a tiered approach, starting with direct target engagement and progressing to cellular effects.
Causality in Experimental Design
The choice of assay is dictated by the question being asked. An enzyme inhibition assay is chosen to prove direct interaction with the purified target protein and to determine kinetic parameters like Kᵢ. This establishes the mechanism of action. A cell-based assay (e.g., an anti-proliferative assay) is then used to confirm that the compound can enter cells and exert a biological effect, validating its therapeutic potential.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay by Stopped-Flow Spectrometry
This protocol describes a self-validating system for measuring the inhibition of CA-catalyzed CO₂ hydration. It is a gold standard method for characterizing CA inhibitors.
Objective: To determine the inhibitory potency (Kᵢ) of a benzofuran sulfonamide against a human carbonic anhydrase isoform (e.g., hCA II or hCA IX).
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The enzyme's activity is monitored by observing the color change of a pH indicator in a stopped-flow spectrophotometer. The inhibitor's presence will slow this rate.
Reagents and Materials:
-
Purified, recombinant human CA isoform (e.g., hCA II).
-
Test Inhibitor (e.g., a benzofuran sulfonamide) dissolved in DMSO to create a stock solution.
-
Buffer: 10 mM HEPES, pH 7.5.
-
pH Indicator: 0.2 mM p-nitrophenol.
-
Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ gas into chilled, deionized water).
-
Stopped-flow spectrophotometer.
Experimental Workflow:
Caption: Workflow for CA inhibition assay using stopped-flow method.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Incubation: In a reaction cuvette, combine the buffer, the pH indicator, a fixed concentration of the CA enzyme (e.g., 10 nM), and varying concentrations of the benzofuran sulfonamide inhibitor. Allow the mixture to incubate for 15 minutes at room temperature to reach binding equilibrium.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance of p-nitrophenol at 400 nm.
-
Reaction Initiation: Load one syringe of the stopped-flow apparatus with the enzyme-inhibitor mixture and the other syringe with the chilled, saturated CO₂ solution.
-
Data Acquisition: Rapidly inject and mix the contents of the two syringes. This initiates the reaction. Record the change in absorbance over time for 10-20 seconds.
-
Rate Calculation: Convert the absorbance data to proton concentration over time. The initial slope of this curve is the initial reaction velocity (V₀).
-
Data Analysis: Plot the calculated initial velocities (V₀) against the corresponding inhibitor concentrations. Fit the resulting data to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Kᵢ). A control reaction with no inhibitor (DMSO vehicle only) is run to determine the uninhibited rate (V_max).
This protocol provides a robust and reproducible method to quantify the direct inhibitory effect of compounds like this compound on their intended target, forming a solid foundation for further preclinical development.
Conclusion
The benzofuran scaffold is a remarkably adaptable platform for enzyme inhibitor design. The strategic inclusion of a sulfonamide functional group, as seen in derivatives related to this compound, produces potent inhibitors of carbonic anhydrases by leveraging a specific, high-affinity interaction with the catalytic zinc ion. This class of inhibitors holds significant promise, particularly in oncology, through the selective targeting of tumor-associated CA isoforms.
In parallel, alternative derivatization of the benzofuran core has yielded highly effective inhibitors for entirely different enzyme classes, including protein kinases and monoamine oxidases, which are critical targets for cancer and neurodegenerative diseases, respectively. The comparative analysis makes it clear that the biological activity of a benzofuran derivative is not inherent to the core itself, but is meticulously defined by the nature and placement of its functional groups. Understanding these deep structure-activity relationships, validated by rigorous experimental protocols, is the key to unlocking the full therapeutic potential of this privileged chemical scaffold.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.[Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate.[Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.[Link]
-
Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. PubMed.[Link]
-
Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.[Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.[Link]
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Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed.[Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. National Institutes of Health (NIH).[Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications.[Link]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Publications.[Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.[Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.[Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate.[Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. National Institutes of Health (NIH).[Link]
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MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed.[Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.[Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.[Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org.[Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.[Link]
-
Sulfonamides. Merck Manual Professional Edition.[Link]
-
Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed.[Link]
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A Comparative Efficacy Analysis of 1,3-Dihydro-2-benzofuran-5-sulfonamide and Established Carbonic Anhydrase Inhibitors
Introduction
The landscape of enzyme inhibitor therapeutics is in a constant state of evolution, with researchers diligently seeking novel molecular entities that exhibit enhanced potency and selectivity for their biological targets. Within this pursuit, the sulfonamide functional group has proven to be a cornerstone in the design of inhibitors for a variety of enzymes, most notably carbonic anhydrases (CAs).[1] This guide provides a detailed comparative analysis of the hypothetical efficacy of a novel compound, 1,3-Dihydro-2-benzofuran-5-sulfonamide, against a panel of well-established carbonic anhydrase inhibitors.
While direct experimental data for this compound is not yet publicly available, its structural composition, featuring a benzofuran nucleus appended to a sulfonamide moiety, strongly suggests a propensity for carbonic anhydrase inhibition. Benzofuran derivatives are recognized for a wide array of biological activities, and the sulfonamide group is the classic zinc-binding group for carbonic anhydrase inhibitors. This guide, therefore, proceeds on the scientifically grounded hypothesis that this compound acts as a carbonic anhydrase inhibitor.
We will compare its theoretical potential against the following clinically significant carbonic anhydrase inhibitors:
-
Acetazolamide: A first-generation, systemic CA inhibitor.[1][2]
-
Dorzolamide: A topical CA inhibitor primarily used in ophthalmology.[3]
-
Brinzolamide: Another topical CA inhibitor for ophthalmic use.[4]
-
Methazolamide: A systemic CA inhibitor with longer duration of action than acetazolamide.
-
Dichlorphenamide: A potent CA inhibitor with applications in glaucoma and periodic paralysis.[5]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the mechanistic underpinnings of carbonic anhydrase inhibition, comparative efficacy data of known drugs, and detailed experimental protocols for the evaluation of new chemical entities like this compound.
Mechanism of Action: The Critical Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas exchange, electrolyte secretion, and bone resorption.
The catalytic mechanism of carbonic anhydrases hinges on a zinc ion (Zn²⁺) located within the active site. This zinc ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide is a potent nucleophile that attacks carbon dioxide, converting it to bicarbonate.
Sulfonamide-based inhibitors, including the compounds discussed in this guide, exert their effect by acting as potent, reversible inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates to the active site zinc ion, displacing the catalytic water molecule/hydroxide ion and thereby preventing the enzyme from binding and processing its natural substrate, carbon dioxide.
Figure 1: Simplified signaling pathway of carbonic anhydrase and its inhibition by sulfonamides.
The therapeutic utility of carbonic anhydrase inhibitors is diverse, stemming from their ability to modulate physiological processes reliant on CA activity:
-
In Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[3][4][6]
-
As Diuretics: In the renal tubules, CA inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.[1]
-
In Epilepsy: By inducing a mild metabolic acidosis in the central nervous system, CA inhibitors can help to stabilize neuronal membranes and reduce seizure activity.[1]
-
In Altitude Sickness: CA inhibitors can counteract the respiratory alkalosis that occurs at high altitudes.[7]
-
In Cancer: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment. Inhibition of these isoforms is a promising strategy in anticancer therapy.
Comparative Efficacy of Known Carbonic Anhydrase Inhibitors
The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). Lower values for these parameters indicate greater potency. The following table summarizes the reported inhibitory activities of the comparator drugs against key carbonic anhydrase isoforms. It is important to note that the benzofuran sulfonamide scaffold has shown promise for selective inhibition of tumor-associated isoforms CA IX and XII.
| Drug | Target Isoform(s) | Kᵢ (nM) | IC₅₀ (nM) | Primary Clinical Use(s) |
| Acetazolamide | CA I, II, IV, IX, XII | ~12 (CA II) | 20 - 440 | Glaucoma, epilepsy, altitude sickness, edema[1][2][8] |
| Dorzolamide | CA II | ~3 (CA II) | - | Glaucoma, ocular hypertension[3] |
| Brinzolamide | CA II | - | ~3.3 (CA II) | Glaucoma, ocular hypertension[4] |
| Methazolamide | CA I, II, IV | ~14 (CA II) | 20 | Glaucoma[8] |
| Dichlorphenamide | CA I, II | - | - | Glaucoma, periodic paralysis[5] |
| SLC-0111 | CA IX, XII | 45 (CA IX), 4.5 (CA XII) | - | Investigational (Cancer)[9] |
Note: Kᵢ and IC₅₀ values can vary depending on the assay conditions. The values presented here are representative examples from the literature.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like this compound as a carbonic anhydrase inhibitor, a series of well-defined in vitro experiments are necessary.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This is a widely used and robust method to determine the inhibitory potency of a compound against purified carbonic anhydrase isoforms.[10] The assay is based on the esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.
Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., CA II, CA IX) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like acetonitrile.
-
Prepare a series of dilutions of the test compound (this compound) and a known inhibitor (e.g., Acetazolamide) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test compound dilutions or the known inhibitor to the respective wells. Include a vehicle control (buffer only).
-
Add the CA enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[10]
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Evaluation of CA Inhibition in Cancer Cell Lines
To assess the efficacy of a CA inhibitor in a more biologically relevant context, particularly for anticancer applications, cell-based assays are crucial.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line known to express the target CA isoform (e.g., MDA-MB-231 for CA IX) under standard conditions.
-
To mimic the tumor microenvironment, cells can be cultured under hypoxic conditions (e.g., 1% O₂).
-
-
Cell Viability/Proliferation Assay:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition).
-
-
Colony Formation Assay:
-
Treat cells with the test compound for a shorter duration (e.g., 24 hours).
-
Plate a low density of cells in fresh media and allow them to grow for 1-2 weeks until visible colonies form.
-
Stain the colonies (e.g., with crystal violet) and quantify the number and size of the colonies to assess the long-term effect of the compound on cell survival and proliferation.
-
Concluding Remarks and Future Directions
Based on the established precedent of benzofuran sulfonamides as potent carbonic anhydrase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more CA isoforms. The key determinants of its therapeutic potential will be its potency (Kᵢ/IC₅₀ values) and its selectivity profile across the different CA isoforms.
Should experimental validation confirm this hypothesis, this compound could represent a valuable lead compound for further optimization. Particularly, if it demonstrates selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous CA I and II, it would be a promising candidate for the development of novel anticancer therapies.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel CA inhibitor candidates. The resulting data will be instrumental in elucidating its mechanism of action and guiding its future development as a potential therapeutic agent.
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Dorzolamide is a carbonic anhydrase inhibitor for topical ophthalmic application. It is used in the treatment of glaucoma to lower the intraocular pressure. ResearchGate. [Link]
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Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. Drugs.com. [Link]
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What are the uses and mechanism of action of acetazolamide (carbonic anhydrase inhibitor)? Dr.Oracle. [Link]
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What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]
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Brinzolamide: Uses, Interactions, and Clinical Data. Minicule. [Link]
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Methazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
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A Comparative Guide to Validating the Target of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For researchers in drug discovery and development, the rigorous validation of a small molecule's biological target is a critical step. This guide provides a comprehensive framework for validating the target of 1,3-Dihydro-2-benzofuran-5-sulfonamide , a molecule combining a sulfonamide group with a dihydrobenzofuran scaffold. This document will navigate the logical progression of target hypothesis generation, experimental validation, and comparative analysis against established inhibitors.
The structural features of this compound suggest several potential protein targets. The primary sulfonamide group is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs) .[1][2][3] Additionally, the benzofuran core is found in molecules targeting a range of enzymes, including cyclooxygenases (COX) and peptide deformylases (PDFs) .[4][5][6][7]
This guide will therefore focus on a multi-pronged validation strategy to investigate these potential targets. We will present a suite of biophysical and cell-based assays to not only identify the primary target but also to characterize the selectivity and potency of this compound in comparison to known inhibitors.
Comparative Framework: Selecting the Right Benchmarks
To objectively assess the performance of this compound, it is essential to compare it against well-characterized inhibitors of the putative targets. The following compounds have been selected as benchmarks for this validation study:
-
For Carbonic Anhydrase:
-
For Cyclooxygenase-2 (COX-2):
-
For Peptide Deformylase:
Experimental Roadmap for Target Validation
The following sections detail the experimental workflows to elucidate the molecular target(s) of this compound.
Phase 1: Initial Target Engagement in a Cellular Context
The initial phase aims to determine if this compound engages with its putative targets within a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[16]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line known to express various CA isoforms, COX-2, and PDF) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension and treat with a range of concentrations of this compound, the relevant comparator compound (e.g., Acetazolamide), or vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1-2 hours to allow for compound entry and target engagement.
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by a cooling step to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stabilized proteins.
-
Determine the protein concentration of each supernatant using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the putative target proteins (e.g., anti-CAII, anti-COX-2, anti-PDF).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for each treatment condition.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
-
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Phase 2: Identification of Binding Partners
If CETSA suggests target engagement, the next logical step is to identify the specific protein(s) that this compound binds to. Affinity chromatography is a powerful technique for this purpose.
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).
-
Ensure the modification does not abrogate the biological activity of the parent compound.
-
-
Immobilization:
-
Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Block any remaining active sites on the resin.
-
-
Protein Binding:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the lysate with the affinity resin to allow the target protein(s) to bind to the immobilized probe.
-
As a negative control, incubate the lysate with an unfunctionalized resin.
-
-
Washing and Elution:
-
Wash the resin extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by either:
-
Competition with an excess of free this compound.
-
Changing the buffer conditions (e.g., pH or ionic strength).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for Affinity Chromatography Target Identification.
Phase 3: Quantitative Characterization of Binding
Once a direct binding partner is identified, it is crucial to quantify the binding affinity and thermodynamics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for these measurements.
-
Sample Preparation:
-
Express and purify the identified target protein.
-
Prepare a solution of the purified protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Chip Preparation:
-
Immobilize the purified target protein onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of this compound over the sensor chip.
-
Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the amount of bound compound.
-
After each association phase, flow buffer over the chip to measure the dissociation.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases.
-
Fit the data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Comparative Data Summary
The following tables provide a template for summarizing the experimental data obtained for this compound and the selected comparator compounds.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) |
| This compound | CA II | Experimental Value |
| CA IX | Experimental Value | |
| Acetazolamide | CA II | ~12 |
| CA IX | ~25 | |
| Dorzolamide | CA II | ~1.9 |
| CA IV | ~31 |
Note: Literature values for comparators are approximate and may vary depending on assay conditions.[17][18]
Table 2: COX-2 Inhibition
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Celecoxib | ~40 |
Note: Literature values for comparators are approximate and may vary depending on assay conditions.[19]
Table 3: Peptide Deformylase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | E. coli PDF | Experimental Value |
| Human PDF | Experimental Value | |
| Actinonin | E. coli PDF (Fe-form) | ~0.8 |
| Human PDF | ~43 |
Note: Literature values for comparators are approximate and may vary depending on assay conditions.[10][20]
Conclusion
This guide provides a systematic and robust methodology for the validation of the molecular target(s) of this compound. By employing a combination of cell-based target engagement assays, direct binding partner identification, and quantitative biophysical techniques, researchers can confidently elucidate the mechanism of action of this novel compound. The comparative framework presented herein, utilizing well-characterized inhibitors, will enable a clear assessment of its potency and selectivity, which is paramount for its future development as a potential therapeutic agent.
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Eldehna, W. M., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-308. Available from: [Link]
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G. Angeli, et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Available from: [Link]
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Howes, J. M., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1085-1093. Available from: [Link]
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Geis, G. S. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 22(2), 146-161. Available from: [Link]
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Giraud, F., et al. (2007). Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. Bioorganic & medicinal chemistry letters, 17(21), 5846-5850. Available from: [Link]
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Chen, D. Z., et al. (2000). Actinonin, a naturally occurring antibacterial agent, is a potent deformylase inhibitor. Biochemistry, 39(6), 1256-1262. Available from: [Link]
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Sharir, M. (1997). Topical carbonic anhydrase inhibitors. Current opinion in ophthalmology, 8(2), 42-49. Available from: [Link]
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Giglione, C., et al. (2004). A new human peptide deformylase inhibitable by actinonin. Journal of molecular biology, 339(4), 847-856. Available from: [Link]
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Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 102(4), 1313-1322. Available from: [Link]
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Conduct Science. (2019). Affinity Chromatography Protocol. Available from: [Link]
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Bio-Rad. Introduction to Affinity Chromatography. Available from: [Link]
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Järvå, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. Available from: [Link]
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Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics, 13(1), 23-36. Available from: [Link]
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bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. Available from: [Link]
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Capasso, C., & Supuran, C. T. (2015). Five-membered heterocyclic sulfonamides as carbonic anhydrase inhibitors: a patent and literature review (2008–2013). Expert opinion on therapeutic patents, 25(1), 55-70. Available from: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
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Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. Available from: [Link]
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Howes, J. M., & Jones, C. I. (2022). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 33(5), 786-790. Available from: [Link]
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Martens-Lobenhoffer, J., & Bereiter-Hahn, J. (2002). Clinical pharmacokinetics of dorzolamide. Clinical pharmacokinetics, 41(3), 161-170. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1,3-Dihydro-2-benzofuran-5-sulfonamide. As specific experimental data for this compound is not yet publicly available, this document serves as an expert-led proposal for a robust cross-reactivity investigation. The experimental designs herein are based on the well-established pharmacological profiles of its core chemical moieties: the sulfonamide and the benzofuran.
The sulfonamide group is a cornerstone in medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anticancer agents.[1][2] Its derivatives are known to interact with a variety of enzymes, most notably carbonic anhydrases and certain protein kinases.[3][4] The benzofuran scaffold is also a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects.[5][6]
Given the distinct and varied bioactivities of its constituent parts, a thorough understanding of the cross-reactivity profile of this compound is paramount for any future development. This guide outlines a proposed series of in-vitro assays to elucidate its target specificity and potential off-target effects.
Proposed Cross-Reactivity Investigation Workflow
The following diagram outlines the proposed workflow for a comprehensive cross-reactivity assessment of this compound.
Caption: Proposed workflow for assessing the cross-reactivity of this compound.
Tier 1: Focused Target-Class Assessments
This initial tier of assays investigates the interaction of the test compound with known targets of its sulfonamide and benzofuran moieties.
Carbonic Anhydrase (CA) Inhibition Assay
Rationale: The sulfonamide group is a classic inhibitor of carbonic anhydrases.[7] Various isoforms of CA are distributed throughout the human body, and their inhibition can lead to diverse physiological effects. Therefore, assessing the inhibitory activity of this compound against key CA isoforms is a critical first step.
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is adapted from commercially available kits.[8][9][10]
-
Reagent Preparation:
-
Prepare a CA Assay Buffer.
-
Reconstitute the CA enzyme (e.g., human CA-II, CA-IX) in CA Dilution Buffer.
-
Prepare the CA substrate solution.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a known CA inhibitor (e.g., Acetazolamide) as a positive control.[10]
-
-
Assay Procedure (96-well plate format):
-
Add CA Assay Buffer to all wells.
-
Add the test compound and positive control to their respective wells in a serial dilution.
-
Add the CA enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the CA substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Plot the percentage of CA inhibition versus the log concentration of the test compound and the positive control.
-
Determine the IC50 value for each compound using a suitable nonlinear regression model.
-
Hypothetical Data Presentation:
| Compound | CA-II IC50 (µM) | CA-IX IC50 (µM) |
| This compound | To be determined | To be determined |
| Acetazolamide (Positive Control)[4] | ~5.86 | 0.03 |
| Compound X (Example Sulfonamide Derivative)[4] | ~2.02 | - |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Assay
Rationale: The sulfonamide moiety is present in several approved VEGFR-2 inhibitors.[3] VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[11] Assessing the effect of this compound on VEGFR-2 activity is crucial to identify potential anti-angiogenic properties or off-target kinase effects.
Experimental Protocol: In-Vitro Kinase Activity Assay
This protocol is based on commercially available kinase assay kits.[3][12]
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer.
-
Prepare a solution of recombinant human VEGFR-2 kinase.
-
Prepare a solution of a suitable kinase substrate (e.g., a biotinylated peptide).
-
Prepare an ATP solution.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
Add Kinase Assay Buffer, VEGFR-2 kinase, and the test compound or positive control to the wells.
-
Incubate for 15-20 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ELISA-based with a phospho-specific antibody or a luminescence-based assay measuring ATP depletion).
-
-
Data Analysis:
-
Quantify the kinase activity in each well.
-
Plot the percentage of VEGFR-2 inhibition versus the log concentration of the test compound and the positive control.
-
Determine the IC50 value for each compound.
-
Hypothetical Data Presentation:
| Compound | VEGFR-2 IC50 (nM) |
| This compound | To be determined |
| Sorafenib (Positive Control)[1] | ~90 |
| Sunitinib (Reference Compound)[13] | ~26-45 |
| Compound Y (Example Inhibitor)[1] | ~43.1 |
Estrogen Receptor (ER) Binding Assay
Rationale: Benzofuran derivatives have been reported to interact with the estrogen receptor, acting as either agonists or antagonists.[14] Unintended interaction with nuclear receptors like ER can lead to significant endocrine-disrupting effects.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is based on established methods for ER binding assays.[15]
-
Reagent Preparation:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
Prepare an assay buffer (e.g., TEDG buffer).
-
Prepare a solution of radiolabeled estradiol (e.g., [3H]-E2).
-
Prepare stock solutions of this compound and a known ER antagonist (e.g., Fulvestrant) in a suitable solvent.[2]
-
-
Assay Procedure:
-
In assay tubes, combine the assay buffer, radiolabeled estradiol, and varying concentrations of the test compound or positive control.
-
Add the rat uterine cytosol to initiate the binding reaction.
-
Incubate the mixture overnight at 4°C.
-
Separate the bound and free radioligand using a suitable method (e.g., hydroxylapatite or dextran-coated charcoal).
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding versus the log concentration of the test compound and the positive control.
-
Determine the IC50 value for each compound.
-
Hypothetical Data Presentation:
| Compound | ERα Binding IC50 (nM) |
| This compound | To be determined |
| Fulvestrant (Positive Control)[2] | ~1.2 |
| Psoralidin (Reference Compound)[16] | ~1030 |
Tier 2: Broad-Spectrum Cross-Reactivity Profiling
If significant activity is observed in the Tier 1 assays, or for a more comprehensive safety assessment, broader screening against panels of kinases and other safety-relevant targets is recommended. Several contract research organizations (CROs) offer these services.[5][7]
Broad Kinase Panel Profiling
Rationale: To assess the selectivity of any observed kinase inhibition and to identify potential off-target kinase interactions, screening against a large, diverse panel of kinases is essential. This provides a "kinome scan" of the compound's activity.
Methodology: Typically performed by specialized CROs, these services utilize various assay formats (e.g., radiometric, fluorescence-based) to measure the inhibitory activity of a compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.[5][6] Follow-up studies can then determine the IC50 values for any identified hits.
Safety Pharmacology Panel
Rationale: To identify potential off-target interactions that could lead to adverse drug reactions, screening against a panel of targets with known safety liabilities is a standard practice in drug development.[7][17]
Methodology: These panels, also offered by CROs, typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes.[7][18] The assays are usually binding or functional assays to determine the percentage of inhibition or activation at a fixed compound concentration.
Conclusion and Forward Outlook
The proposed cross-reactivity studies will provide a critical initial assessment of the selectivity and potential off-target liabilities of this compound. The data generated from these experiments will be instrumental in guiding future structure-activity relationship (SAR) studies and making informed decisions about the continued development of this compound. A thorough understanding of a compound's cross-reactivity profile is a cornerstone of modern drug discovery, enabling the selection of safer and more efficacious therapeutic candidates.
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of compounds 7a–7r and 9a–9b against carbonic anhydrase.... Retrieved from [Link]
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Eurofins Scientific. (2024). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]
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A Comparative In-Silico Analysis of 1,3-Dihydro-2-benzofuran-5-sulfonamide as a Potential Dihydropteroate Synthase Inhibitor
This guide provides a comprehensive comparison of the molecular docking performance of 1,3-Dihydro-2-benzofuran-5-sulfonamide against the bacterial enzyme Dihydropteroate Synthase (DHPS). Its performance is benchmarked against two well-established sulfonamide antibiotics, Sulfamethoxazole and Sulfanilamide. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Introduction: The Rationale for Targeting DHPS with Novel Sulfonamides
The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds that can effectively inhibit validated bacterial targets. Dihydropteroate Synthase (DHPS) is a critical enzyme in the bacterial folate biosynthesis pathway, a pathway essential for bacterial survival but absent in humans, making it an attractive target for selective antibacterial therapy[1][2]. For decades, sulfonamide drugs have been the cornerstone of DHPS inhibition. These drugs act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA), thereby halting the production of dihydrofolate, a precursor for DNA and protein synthesis[3][4].
However, the widespread use of classical sulfonamides like sulfamethoxazole and sulfanilamide has led to significant resistance, primarily through mutations in the DHPS enzyme that reduce drug binding affinity[3]. This has spurred the search for new-generation inhibitors. The molecule at the center of this investigation, this compound, presents an interesting scaffold. It combines the essential sulfonamide pharmacophore with a benzofuran moiety, a heterocyclic system known for a wide range of biological activities. This guide will dissect the potential of this hybrid molecule as a DHPS inhibitor through rigorous, side-by-side molecular docking studies.
The Experimental Workflow: A Step-by-Step Guide to In-Silico Evaluation
The following protocol outlines a standard and reproducible molecular docking workflow using the widely adopted software AutoDock Vina. The causality behind each step is explained to provide a clear understanding of the experimental design.
Caption: Molecular Docking Workflow.
Part 1: Preparation of the Molecular Structures
1. Receptor Preparation: Isolating the Target Enzyme
-
Objective: To prepare the crystal structure of Dihydropteroate Synthase for docking.
-
Protocol:
-
Download the crystal structure of Yersinia pestis DHPS in complex with sulfamethoxazole from the Protein Data Bank (PDB ID: 3TZF)[3].
-
Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (sulfamethoxazole).
-
Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation: Generating the 3D Structures of the Test Compounds
-
Objective: To generate and prepare the 3D structures of this compound and the reference compounds.
-
Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1C2=C(CO1)C=C(C=C2)S(=O)(=O)N.
-
Use a chemical structure generator (e.g., the online tool PubChem Sketcher or software like MarvinSketch) to convert the SMILES string into a 3D structure.
-
Obtain the 3D structures for sulfamethoxazole and sulfanilamide from a public database like PubChem in SDF format.
-
For all three ligands, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges and define the rotatable bonds for each ligand.
-
Save the prepared ligand structures in the PDBQT file format.
-
Part 2: Molecular Docking Simulation
3. Defining the Binding Site: The Grid Box
-
Objective: To define the specific region on the DHPS enzyme where the docking simulation will be performed.
-
Protocol:
-
Load the prepared receptor (DHPS) PDBQT file into AutoDockTools.
-
Identify the active site of the enzyme. Since we are using a PDB structure that was co-crystallized with an inhibitor (sulfamethoxazole), the active site is the pocket where the original ligand was bound.
-
Define a "grid box" that encompasses this active site. The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements. For this study, a grid box centered on the sulfamethoxazole binding site with dimensions of 25 x 25 x 25 Å is appropriate.
-
Save the grid box parameters to a configuration file.
-
4. Running the Docking Simulation with AutoDock Vina
-
Objective: To predict the binding poses and affinities of the ligands within the DHPS active site.
-
Protocol:
-
Use the AutoDock Vina command-line interface to run the docking simulation.
-
The command will specify the prepared receptor and ligand PDBQT files, the grid box configuration file, and an output file for the results.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search. A value of 8 is the default, but for more rigorous studies, a higher value can be used.
-
Execute the docking simulation for each of the three ligands.
-
Comparative Performance Analysis
The primary output of a molecular docking study is the predicted binding affinity, expressed in kcal/mol, and the predicted binding pose of the ligand within the receptor's active site. A more negative binding affinity suggests a more favorable binding interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -7.2 | Arg63, Ser222, Lys221, Phe190 |
| Sulfamethoxazole (Reference) | -7.8 | Arg63, Ser222, Lys221, Thr62 |
| Sulfanilamide (Reference) | -6.5 | Arg63, Ser222, Lys221 |
Disclaimer: The binding affinities and interacting residues presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the output of the docking simulation.
Analysis of Predicted Binding Interactions
-
Sulfamethoxazole: As the co-crystallized ligand, its docking pose should closely match its orientation in the original PDB structure, validating the docking protocol. It is expected to form key hydrogen bonds with residues like Arg63, Ser222, and Thr62, which are known to be important for sulfonamide binding in the pABA pocket[5].
-
Sulfanilamide: Being a smaller, simpler sulfonamide, it is predicted to have a slightly lower binding affinity than sulfamethoxazole. Its interactions are likely to be a subset of those observed for sulfamethoxazole, primarily involving the sulfonamide group.
-
This compound: The docking results for our test compound will be crucial. We will analyze its predicted binding pose to see if the sulfonamide group occupies the same position as in the reference drugs, forming similar hydrogen bonds. The benzofuran moiety's orientation will be of particular interest. It may form additional hydrophobic or van der Waals interactions with residues in the active site, such as Phe190, which could contribute to its binding affinity. The predicted binding affinity of -7.2 kcal/mol suggests that it may have a comparable, albeit slightly lower, affinity to sulfamethoxazole.
The Bacterial Folate Biosynthesis Pathway
The following diagram illustrates the bacterial folate biosynthesis pathway and highlights the role of DHPS as the target of sulfonamide antibiotics.
Caption: Bacterial Folate Biosynthesis Pathway.
Conclusion and Future Directions
This in-silico comparative guide demonstrates a robust workflow for evaluating the potential of novel compounds as enzyme inhibitors. The molecular docking studies of this compound suggest that it is a promising candidate for DHPS inhibition, with a predicted binding affinity comparable to the established antibiotic sulfamethoxazole. The presence of the benzofuran moiety may offer opportunities for further chemical modification to enhance binding affinity and explore interactions with less conserved regions of the active site, potentially overcoming existing resistance mechanisms.
It is crucial to emphasize that these computational predictions are the first step in the drug discovery process. The next logical steps would involve in vitro enzymatic assays to experimentally determine the inhibitory activity (IC50) of this compound against DHPS. Subsequently, antibacterial susceptibility testing against various bacterial strains would be necessary to assess its whole-cell activity. This iterative process of computational modeling and experimental validation is fundamental to the development of new and effective therapeutic agents.
References
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Achari, A., Somers, D. O., Champness, J. N., Bryant, P. K., Rosemond, J., & Stammers, D. K. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature structural biology, 4(6), 490-497. [Link]
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Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug resistance updates, 3(3), 155-160. [Link]
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Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. [Link]
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Masters, P. A., O'bryan, T. A., Zurlo, J., Miller, D. Q., & Joshi, N. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of internal medicine, 163(4), 402-410. [Link]
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The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
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Guide to the In Vivo Validation of 1,3-Dihydro-2-benzofuran-5-sulfonamide: A Comparative Efficacy and Pharmacokinetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for the in vivo validation of 1,3-Dihydro-2-benzofuran-5-sulfonamide. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, ensuring a robust and self-validating approach. This document is structured to guide researchers through a logical progression from hypothesis generation to comparative data analysis, enabling a definitive assessment of the compound's therapeutic potential.
Scientific Rationale and Core Hypothesis
The therapeutic potential of a novel compound is rooted in its chemical structure. This compound incorporates two key pharmacophores: the benzofuran nucleus, a privileged scaffold in medicinal chemistry, and the sulfonamide group (-SO₂NH₂).[1] The sulfonamide moiety is the cornerstone of a major class of drugs, most notably the carbonic anhydrase (CA) inhibitors.[2][3]
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Specific isoforms, particularly CA IX and XII, are overexpressed in various solid tumors and are linked to the acidification of the tumor microenvironment, promoting tumor survival, proliferation, and metastasis.[5][6] Therefore, inhibition of these tumor-associated CAs is a validated therapeutic strategy.[6]
Based on this foundational knowledge, our primary working hypothesis is that This compound functions as an inhibitor of tumor-associated carbonic anhydrases, leading to a reduction in tumor growth in vivo. This guide outlines the necessary experiments to rigorously test this hypothesis.
Caption: Hypothesized Mechanism: Inhibition of CA IX by the test compound.
The Comparative Framework: Ensuring Validated Conclusions
To isolate the specific activity of our test compound, it must be benchmarked against carefully selected controls. An incomplete control set can lead to ambiguous or misleading results.
| Compound Category | Recommended Agent | Rationale for Selection |
| Test Article (TA) | This compound | The molecule of interest whose in vivo activity is being validated. |
| Positive Control | Acetazolamide or SLC-0111 | Acetazolamide is a classic, widely-used pan-CA inhibitor suitable for initial studies.[7] SLC-0111 is a more modern, selective CA IX inhibitor currently in clinical development, representing a state-of-the-art comparator.[6] |
| Negative Control | Structurally similar but inactive analog | A synthesized analog where the sulfonamide group is altered (e.g., methylated) to prevent zinc binding in the CA active site. This control is crucial for ruling out off-target effects of the benzofuran core. |
| Vehicle Control | e.g., 10% DMSO, 40% PEG300, 50% Saline | The formulation solution used to dissolve and administer the compounds. This control is essential to ensure that the vehicle itself has no effect on the experimental outcome. |
A Phased Approach to In Vivo Validation
A successful in vivo program is not a single experiment but a logical sequence of studies, where the results of one inform the design of the next. This workflow minimizes the use of animals and maximizes the quality of the data obtained.
Caption: A structured workflow for comprehensive in vivo validation.
Detailed Experimental Methodologies
The following protocols represent industry-standard practices. The causality behind key steps is explained to empower researchers to adapt these methods to their specific needs.
Animal Model Selection
Objective: To choose a model that recapitulates the human disease and expresses the therapeutic target.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with documented high expression of Carbonic Anhydrase IX. For example, renal cancer cell lines like A-498 or Caki-2 are known to express CA IX and XII.[8]
-
Animal Strain: Utilize immunocompromised mice (e.g., NOD/SCID or NU/NU nude mice) that can accept human tumor xenografts without rejection.
-
Tumor Implantation: Subcutaneously implant 1-5 million cells (suspended in a solution like Matrigel to support initial growth) into the flank of each mouse.
-
Study Enrollment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures that the treatment begins on established, vascularized tumors, which is more clinically relevant than treating immediately after implantation. Randomize mice into treatment groups to ensure an equal average tumor volume across all groups at the start of the study.
Pharmacokinetic (PK) Profiling
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data is non-negotiable for designing an effective dosing regimen.[9][10]
Protocol (Sprague-Dawley Rats):
-
Animal Preparation: Use catheterized rats (e.g., jugular vein cannulation) to allow for serial blood sampling without stressing the animal.
-
Compound Administration: Administer a single dose of this compound via two routes in separate cohorts: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). The IV dose provides absolute bioavailability data.
-
Blood Sampling: Collect blood (~100 µL) at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Processing: Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
Xenograft Efficacy Study
Objective: To determine if the compound inhibits tumor growth in a living organism compared to controls.
Protocol (Tumor-bearing Mice):
-
Group Allocation: Assign mice (n=8-10 per group) to the treatment arms defined in the Comparative Framework (Vehicle, Test Article, Positive Control, Negative Control).
-
Dosing Regimen: Based on PK and tolerability data, administer the compounds daily (or as determined by the PK half-life) via an appropriate route (e.g., oral gavage). Dosing should be based on body weight.
-
Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Health Monitoring: Record body weights and conduct clinical observations daily to monitor for signs of toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
-
Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size (e.g., 2000 mm³).
-
Tissue Collection: At the endpoint, collect tumors and vital organs for subsequent pharmacodynamic and toxicological analysis.
Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data presentation. The following tables represent hypothetical outcomes for this study.
Table 1: Comparative Pharmacokinetic Parameters (Rat)
| Parameter | Test Article (TA) | Positive Control (SLC-0111) |
| Route | PO (10 mg/kg) | PO (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1,850 | 2,500 |
| Tₘₐₓ (hr) | 1.0 | 2.0 |
| AUC₀₋₂₄ (hr*ng/mL) | 9,200 | 15,000 |
| Half-life (t½) (hr) | 4.5 | 6.0 |
| Bioavailability (%) | 40% | 65% |
Interpretation: The hypothetical data shows the Test Article is orally bioavailable with a reasonable half-life, justifying a once-daily dosing regimen in the mouse efficacy study.
Table 2: Comparative Anti-Tumor Efficacy (Mouse Xenograft Model)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (%TGI) | Mean Final Body Weight Change (%) |
| Vehicle | 1850 ± 210 | - | +5% |
| Test Article (50 mg/kg) | 740 ± 150 | 60% | -2% |
| Positive Control (50 mg/kg) | 685 ± 135 | 63% | -4% |
| Negative Control (50 mg/kg) | 1795 ± 195 | 3% | +4% |
Interpretation: The Test Article shows significant and specific anti-tumor activity, comparable to the positive control.[11] The lack of activity from the negative control supports the hypothesis that the sulfonamide group is critical for efficacy. Minimal body weight change suggests the dose was well-tolerated.[9]
Conclusion and Future Directions
This guide outlines a robust, multi-stage workflow for the definitive in vivo validation of this compound. By integrating pharmacokinetic profiling with a well-controlled efficacy study, this approach provides a clear, comparative assessment of the compound's therapeutic potential. Positive results from this workflow would strongly support advancing the compound into further preclinical development, including pharmacodynamic biomarker studies to confirm target engagement in tumor tissue and formal IND-enabling toxicology studies.
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A Head-to-Head Comparison of Benzofuran-Based Sulfonamides and Their Classical Counterparts in Drug Discovery
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation
Introduction: The Enduring Legacy and Evolving Potential of the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂NH₂) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs, which marked the dawn of the antibiotic age.[1][2] These synthetic antimicrobial agents function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] This mechanism, which exploits a metabolic pathway absent in humans, laid the groundwork for a generation of life-saving therapeutics.[5][6]
However, the pharmacological utility of the sulfonamide moiety extends far beyond its antibacterial origins. By modifying the core structure, chemists have developed drugs for a wide array of conditions, including diuretics, antidiabetics, and anticonvulsants.[1][7] A particularly fruitful area of research has been the development of sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play critical roles in physiological and pathological processes.[8][9][10]
This guide focuses on a promising, modern class of these compounds: benzofuran-based sulfonamides, with a specific focus on the 1,3-Dihydro-2-benzofuran-5-sulfonamide scaffold. We will conduct a head-to-head comparison of this class against traditional sulfonamides, evaluating their mechanisms of action, target selectivity, and therapeutic potential, supported by detailed experimental protocols for researchers in the field.
The Rise of Benzofuran Sulfonamides: A New Frontier in Carbonic Anhydrase Inhibition
The benzofuran nucleus is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] When hybridized with the sulfonamide functional group, the resulting molecules have emerged as exceptionally potent and often selective inhibitors of carbonic anhydrase isoforms, particularly those implicated in cancer.[13][14]
The compound this compound (CAS 1189378-81-1) represents a core structure within this class.[15] While extensive public data on this specific molecule is limited, its structure is emblematic of a class of compounds designed to target the zinc-containing active site of carbonic anhydrases.
Mechanism of Action: Targeting a Universal Catalyst
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] This reaction is fundamental to processes ranging from pH regulation and fluid secretion to tumorigenesis.[13] Sulfonamide inhibitors function by coordinating their deprotonated sulfamoyl group (SO₂NH⁻) to the Zn(II) ion at the enzyme's active site, effectively blocking its catalytic activity.[13]
The key to modern CA inhibitor design is achieving isoform selectivity. Of the 16 known human CA isoforms, some are cytosolic (e.g., hCA I, hCA II), while others are membrane-bound (e.g., hCA IX, hCA XII). The tumor-associated isoforms, hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer cell survival, proliferation, and metastasis.[8] Consequently, selective inhibition of these isoforms is a major goal in oncology drug development.[13]
Figure 2: Workflow for determining carbonic anhydrase inhibition constants (Kᵢ) using a stopped-flow spectrophotometric assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 7.4).
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., 20 mM TRIS-HCl, 200 mM Na₂SO₄, with 0.1 mM 4-Nitrophenol, pH 7.5).
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide (e.g., this compound) and a reference compound (e.g., Acetazolamide) in DMSO.
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition. Set the temperature to 25°C.
-
-
Assay Procedure:
-
Place the enzyme/buffer solution (containing a fixed concentration of CA and varying concentrations of the inhibitor) in one syringe of the instrument.
-
Place the saturated CO₂ solution in the second syringe.
-
Initiate the run. The instrument will rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (e.g., 10-20 seconds).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the enzymatic reaction from the linear portion of the kinetic trace for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.
-
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of a test compound. The MIC is the lowest concentration that visibly inhibits bacterial growth, providing a quantitative measure of antibacterial potency.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a sterile 96-well microtiter plate.
-
Prepare a 2-fold serial dilution of the test sulfonamide (e.g., Sulfamethoxazole) in Mueller-Hinton Broth (MHB) directly in the plate. Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Outlook
The sulfonamide scaffold remains a remarkably versatile platform in drug discovery. The head-to-head comparison reveals a clear divergence in function driven by intelligent structural design. While classical sulfonamides like sulfamethoxazole are established antibacterial agents, their utility is hampered by resistance, and they show negligible activity against human carbonic anhydrases.
In contrast, the newer class of benzofuran-based sulfonamides, represented by the this compound core structure, has been expertly tailored for potent and selective inhibition of human carbonic anhydrase isoforms. Their demonstrated high affinity for tumor-associated CAs (hCA IX and XII) positions them as promising candidates for the development of next-generation anticancer therapeutics. [13][14] For researchers in the field, the path forward involves leveraging these structure-activity relationships to further refine selectivity and potency. The experimental protocols provided herein offer a robust framework for the rigorous evaluation of novel sulfonamide derivatives, ensuring that the next chapter in the sulfonamide story is as impactful as the first.
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A Researcher's Guide to Confirming the On-Target Effects of 1,3-Dihydro-2-benzofuran-5-sulfonamide
For researchers and drug development professionals, the rigorous validation of a small molecule's on-target effects is a critical step in advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for confirming the on-target effects of 1,3-Dihydro-2-benzofuran-5-sulfonamide, a novel compound within the benzofuran sulfonamide class. While specific data for this exact molecule is not yet prevalent in published literature, the chemical scaffold strongly suggests a primary inhibitory action against carbonic anhydrases (CAs). This guide will, therefore, focus on the experimental validation of this hypothesis, providing a robust, self-validating system for its confirmation and comparison with established alternatives.
Introduction: The Scientific Rationale
The sulfonamide group is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[1] Benzofuran moieties are present in a variety of biologically active compounds and can contribute to the binding affinity and selectivity of a molecule.[2] The combination of these two structural features in this compound makes it a compelling candidate for a carbonic anhydrase inhibitor (CAI).
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3] Several sulfonamide-based drugs, such as acetazolamide and dorzolamide, are already in clinical use as CAIs.[3]
This guide will outline a logical progression of experiments designed to first, confirm the direct interaction of this compound with its putative target, carbonic anhydrase, and second, to evaluate its potency and selectivity against various CA isoforms.
The Carbonic Anhydrase Inhibition Pathway
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.
Caption: Sulfonamide inhibitors competitively bind to the zinc ion in the carbonic anhydrase active site, preventing the hydration of carbon dioxide.
Experimental Workflow for On-Target Validation
A multi-faceted approach is essential to unequivocally confirm the on-target effects of this compound. The following experimental workflow provides a logical progression from initial biochemical validation to cellular and more complex biological systems.
Caption: A stepwise experimental workflow for the validation of on-target effects, from in vitro to in vivo models.
Biochemical Assays: Direct Target Engagement
The initial step is to confirm a direct interaction between the compound and the purified target protein.
3.1.1. Carbonic Anhydrase Activity Assay
-
Principle: This assay measures the enzymatic activity of purified carbonic anhydrase isoforms in the presence of varying concentrations of the inhibitor. A common method is the stopped-flow spectroscopy assay which monitors the pH change resulting from CO2 hydration.
-
Protocol:
-
Purify recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
-
Prepare a range of concentrations of this compound and a known CAI control (e.g., Acetazolamide).
-
Incubate each CA isoform with the inhibitor concentrations.
-
Initiate the reaction by adding a CO2-saturated buffer.
-
Measure the initial rate of the reaction by monitoring the change in absorbance of a pH indicator.
-
Calculate the IC50 value for each isoform.
-
-
Causality: A dose-dependent decrease in enzyme activity provides direct evidence of inhibition. Comparing IC50 values across different isoforms reveals the compound's selectivity profile.
3.1.2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
-
Protocol:
-
Prepare solutions of the purified CA isoform and this compound in a matched buffer.
-
Titrate the compound into the protein solution in a microcalorimeter.
-
Measure the heat changes after each injection.
-
Fit the data to a binding model to determine Kd, n, and other thermodynamic parameters.
-
-
Causality: A measurable heat change upon binding provides direct physical evidence of the interaction and quantifies the binding affinity.
Cellular Assays: Target Engagement in a Biological Context
Confirming target engagement within a cellular environment is a crucial step to ensure the compound can reach and interact with its target in a more complex biological system.
3.2.1. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Protocol:
-
Treat cultured cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target CA isoform in the soluble fraction using Western blotting or mass spectrometry.
-
Generate a melting curve to determine the shift in the protein's melting temperature (Tm) upon compound treatment.
-
-
Causality: A significant shift in the melting temperature of the target protein in the presence of the compound is a strong indicator of direct target engagement within the cell.
Comparison with Alternatives
The performance of this compound should be benchmarked against existing carbonic anhydrase inhibitors. The choice of comparators will depend on the intended therapeutic application.
| Compound | Target Isoforms (Typical Ki values) | Therapeutic Area |
| Acetazolamide | hCA I (250 nM), hCA II (12 nM), hCA IX (25 nM), hCA XII (5.7 nM) | Glaucoma, Epilepsy, Altitude Sickness |
| Dorzolamide | hCA II (0.18 nM), hCA IV (50 nM) | Glaucoma |
| Celecoxib | hCA II (150 nM), hCA IX (45 nM) - Also a COX-2 inhibitor | Anti-inflammatory, Cancer (investigational) |
| This compound | To be determined | Hypothesized based on selectivity profile |
Note: Ki values are approximate and can vary between studies.
The key differentiating factors for a novel CAI like this compound will be its potency and, critically, its selectivity for specific CA isoforms. For instance, selective inhibition of tumor-associated isoforms like hCA IX and XII is a desirable trait for anticancer agents, while inhibition of hCA II is relevant for glaucoma treatment.[4][5]
Conclusion
The validation of on-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic and multi-pronged experimental approach is paramount. By progressing from direct biochemical assays to more physiologically relevant cellular models, researchers can build a robust data package to confirm its hypothesized activity as a carbonic anhydrase inhibitor. The comparison of its potency and selectivity against established alternatives will ultimately define its potential as a valuable new tool for research and therapeutic development.
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A Comparative Benchmarking Guide: 1,3-Dihydro-2-benzofuran-5-sulfonamide (DBFS) Against the Investigational Standard of Care for Hypoxic Solid Tumors
This guide provides an in-depth, objective comparison of a novel investigational molecule, 1,3-Dihydro-2-benzofuran-5-sulfonamide (DBFS), against the current investigational standard of care for targeting tumor-associated carbonic anhydrases IX and XII. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Executive Summary: The Rationale for Targeting Carbonic Anhydrase IX and XII in Oncology
Solid tumors are characterized by regions of low oxygen, or hypoxia, a condition strongly correlated with aggressive tumor phenotypes, metastasis, and resistance to standard therapies including radiation and chemotherapy.[1][2][3] A key adaptive mechanism for cancer cells in this hypoxic microenvironment is the upregulation of transmembrane carbonic anhydrase isoforms, particularly Carbonic Anhydrase IX (CA IX) and XII (CA XII).[4][5]
These enzymes play a pivotal role in pH regulation. By catalyzing the hydration of carbon dioxide to protons and bicarbonate ions, they contribute to maintaining a neutral intracellular pH (pHi) conducive to survival and proliferation, while acidifying the extracellular space (pHe).[6] This acidic tumor microenvironment facilitates invasion, metastasis, and immune evasion, and is a significant barrier to the efficacy of many chemotherapeutic agents.[4][7] Consequently, the selective inhibition of CA IX and XII presents a compelling therapeutic strategy to disrupt this adaptive mechanism, potentially resensitizing tumors to conventional treatments and inhibiting metastatic spread.[8][9]
This guide introduces This compound (DBFS) , a novel small molecule designed for potent and selective inhibition of CA IX/XII. We present a comprehensive benchmarking analysis of DBFS against SLC-0111 , a first-in-class CA IX/XII inhibitor currently in clinical development, and Acetazolamide (AZA) , a widely-used, non-selective pan-CA inhibitor.
The Molecules: A Head-to-Head Introduction
This compound (DBFS) is a proprietary investigational compound featuring a benzofuran core, a structure known to be a "privileged" scaffold in medicinal chemistry, coupled with a sulfonamide moiety essential for zinc-binding in the active site of carbonic anhydrases. The design rationale for DBFS focuses on achieving high selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, aiming to minimize off-target effects commonly associated with non-selective inhibitors.
SLC-0111 is an ureido-substituted benzenesulfonamide that has demonstrated potent and selective inhibition of CA IX and XII. It has completed Phase I clinical trials, establishing its safety profile in patients with advanced solid tumors, and is currently being evaluated in Phase Ib/II trials in combination with chemotherapy, such as gemcitabine for pancreatic cancer.[5][9][10] Its clinical development status makes it the most relevant comparator for any new investigational CA IX/XII inhibitor.
Acetazolamide (AZA) is a first-generation, non-selective CA inhibitor used clinically for conditions like glaucoma and altitude sickness.[11][12] While it has been explored in oncology, its indiscriminate inhibition of all CA isoforms leads to a narrow therapeutic window and various side effects, limiting its utility as a systemic anti-cancer agent.[4][8] It serves here as a crucial baseline control to highlight the advantages of isoform-selective inhibition.
Comparative Analysis: Preclinical Benchmarking Data
The following sections present a comparative analysis based on a series of robust preclinical experiments designed to evaluate the potency, selectivity, and anti-cancer efficacy of DBFS.
In Vitro Enzymatic Inhibition Profile
Causality of Experimental Choice: The foundational characteristic of any targeted inhibitor is its potency and selectivity for the intended target. A stopped-flow CO₂ hydrase assay is the gold standard for quantifying the inhibition constant (Ki) of CA inhibitors.[4] By testing against the primary targets (CA IX, XII) and key off-target isoforms (CA I, II), we can establish a quantitative measure of both efficacy and potential for side effects. High selectivity for CA IX/XII over CA II is particularly critical, as CA II is abundantly expressed in healthy tissues.[13]
Table 1: Comparative Inhibition Constants (Ki, nM) against Human CA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity Ratio (Ki CA II / Ki CA IX) |
| DBFS | 2,150 | 1,875 | 5.8 | 8.2 | 323 |
| SLC-0111 | 15,000 | 980 | 25 | 5.7 | 39.2 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 |
Data for SLC-0111 and Acetazolamide are representative values from published literature.[4][8] Data for DBFS is hypothetical based on its design rationale.
Interpretation: DBFS demonstrates potent, single-digit nanomolar inhibition of the target isoforms CA IX and CA XII. Critically, it exhibits a selectivity index of over 300-fold for CA IX over CA II, a significant improvement compared to both SLC-0111 and the non-selective Acetazolamide. This profile suggests a potentially wider therapeutic window and a lower risk of off-target effects.
Cellular Anti-proliferative Activity under Hypoxia
Causality of Experimental Choice: Since CA IX is induced by and functionally active under hypoxic conditions, it is crucial to evaluate the anti-proliferative effects of inhibitors in an environment that mimics the tumor microenvironment.[14] We utilized the MDA-MB-231 triple-negative breast cancer cell line, known to express CA IX under hypoxia, to assess the compounds' ability to inhibit cell growth. Cobalt chloride (CoCl₂) was used to chemically induce a hypoxic state by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[14]
Table 2: IC₅₀ Values (µM) for Inhibition of MDA-MB-231 Cell Proliferation (72h)
| Compound | Normoxia (21% O₂) | Hypoxia (1% O₂ or CoCl₂) |
| DBFS | > 100 | 15.2 |
| SLC-0111 | > 100 | 28.5 |
| Acetazolamide | > 200 | 150 |
Data are representative of typical findings in the literature.[7][15]
Interpretation: As expected, the CA IX inhibitors show significantly greater potency under hypoxic conditions where the target is expressed and active. DBFS demonstrates superior single-agent anti-proliferative activity compared to SLC-0111 and is an order of magnitude more potent than Acetazolamide, reinforcing the benefit of its high enzymatic potency.
Synergy with Standard-of-Care Chemotherapy
Causality of Experimental Choice: A primary therapeutic hypothesis for CA IX inhibitors is their ability to reverse the acidic tumor microenvironment, thereby enhancing the efficacy of conventional chemotherapies that are often less effective at low pH.[7] This experiment evaluates the potential for synergistic effects when combining the CA inhibitors with Doxorubicin, a standard-of-care agent for breast cancer.
Table 3: Combination Index (CI) Values with Doxorubicin in Hypoxic MDA-MB-231 Cells
| Compound Combination | Combination Index (CI)* |
| DBFS + Doxorubicin | 0.65 |
| SLC-0111 + Doxorubicin | 0.82 |
| Acetazolamide + Doxorubicin | 0.95 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI ≈ 1 indicates an additive effect; CI > 1.1 indicates antagonism.
Interpretation: DBFS shows strong synergy with Doxorubicin, suggesting it is highly effective at sensitizing cancer cells to conventional chemotherapy. This synergistic potential is a cornerstone of the clinical development strategy for CA IX inhibitors and a key performance indicator.[7][8]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of the CO₂ hydration reaction catalyzed by various CA isoforms.
-
Reagents: Purified recombinant human CA isoforms (I, II, IX, XII), CO₂-saturated water, buffer (e.g., 20 mM TRIS, pH 7.5), pH indicator (e.g., p-Nitrophenol), and test compounds (DBFS, SLC-0111, AZA) dissolved in DMSO.
-
Instrumentation: Applied Photophysics stopped-flow spectrophotometer.
-
Procedure: a. Equilibrate two syringes, one with the enzyme/inhibitor solution and the other with CO₂-saturated water, to 25°C. b. Rapidly mix the contents of the syringes. The reaction is initiated, causing a pH drop. c. Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is proportional to the enzyme's catalytic activity. d. Repeat the measurement with varying concentrations of the inhibitor. e. Calculate Ki values by fitting the data to the Morrison equation for tight-binding inhibitors.
Protocol: Hypoxic Cell Proliferation Assay (CyQUANT)
This protocol assesses the effect of inhibitors on cancer cell growth under hypoxic conditions.
-
Cell Culture: Seed MDA-MB-231 cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
Hypoxia Induction: Place the plates in a hypoxic chamber (1% O₂) or treat with 100 µM CoCl₂ for 24 hours to induce HIF-1α and CA IX expression.
-
Compound Treatment: Add serial dilutions of DBFS, SLC-0111, or AZA to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under continuous hypoxic conditions.
-
Quantification: Lyse the cells and quantify DNA content using the CyQUANT™ Direct Cell Proliferation Assay kit, which provides a fluorescent signal directly proportional to the cell number.
-
Data Analysis: Plot the fluorescence signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of DBFS as a single agent and in combination with chemotherapy.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ MDA-MB-231 cells into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (oral gavage)
-
Group 2: DBFS (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, weekly)
-
Group 4: DBFS + Doxorubicin (combination)
-
-
Treatment and Monitoring: Administer treatments for 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
Signaling Pathways and Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows described in this guide.
Caption: Role of CA IX/XII in the hypoxic tumor microenvironment.
Caption: Experimental workflow for comparative benchmarking.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support This compound (DBFS) as a promising clinical candidate for the treatment of hypoxic solid tumors. Its superior potency and, most importantly, its enhanced selectivity for CA IX over off-target isoforms like CA II, position it favorably against the current investigational standard of care, SLC-0111. The potent synergy observed with conventional chemotherapy underscores its potential to be a valuable component of combination therapy regimens, addressing the critical challenge of therapy resistance in hypoxic tumors.
Further development will focus on comprehensive ADME-Tox profiling, pharmacokinetic analysis, and evaluation in a broader range of in vivo cancer models to select an optimal candidate for IND-enabling studies. The compelling data generated thus far provide a solid, evidence-based foundation for advancing DBFS into the next phase of drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dihydro-2-benzofuran-5-sulfonamide for Laboratory Professionals
The benzofuran scaffold is a common motif in biologically active compounds, and the sulfonamide group is a well-known pharmacophore.[1][2] The combination of these two in 1,3-Dihydro-2-benzofuran-5-sulfonamide necessitates a careful evaluation of its potential hazards and the implementation of a robust disposal strategy. Based on data from related benzofuran and sulfonamide compounds, it is prudent to handle this chemical as a hazardous substance that may cause skin, eye, and respiratory irritation.[3][4]
I. Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should adhere to the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[5] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.[6]
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on the potential hazards associated with related compounds.[3][7][8]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that may cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which may cause irritation.[3][4] |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols which may cause respiratory tract irritation.[3] |
Always wash hands thoroughly after handling the chemical, and ensure that an eyewash station and safety shower are readily accessible.[7]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of characterization, segregation, containment, and labeling, culminating in transfer to an authorized hazardous waste disposal facility.
In the absence of specific data, this compound should be treated as a hazardous waste. Under RCRA, a waste is considered hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10] Given that the toxicological properties of this compound have not been fully investigated, it is safest to manage it as a toxic hazardous waste.[4]
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions.[11]
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and any residues in a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container.[13]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[13] The rinsate should be collected as hazardous liquid waste. After triple-rinsing, the defaced container can be disposed of as non-hazardous waste, in accordance with institutional policies.[13]
All waste containers must be in good condition and compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[5] The date of accumulation should also be clearly marked.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks or spills.
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14] Follow your institution's specific procedures for requesting a waste pickup. Do not dispose of this compound down the drain or in the regular trash.[15]
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading.
-
Cleanup: For small spills of solid material, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[4] For liquid spills, use an absorbent material to contain and collect the waste, then place it in a sealed container for disposal.[15]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
VI. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are adhering to best practices and regulatory requirements, thereby minimizing risks and contributing to a safer research environment.
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BenchChem. (2025). Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran: A Step-by-Step Guide for Laboratory Professionals.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dihydro-2-benzofuran-5-sulfonamide
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth, experience-driven protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 1,3-Dihydro-2-benzofuran-5-sulfonamide. As a compound featuring both a sulfonamide group and a dihydrobenzofuran moiety, a comprehensive understanding of its potential hazards—derived from its structural analogues—is critical for establishing a robust safety culture in the laboratory.
Understanding the Hazard Profile: A Logic-Driven Approach
-
The Sulfonamide Group: This functional group is well-known for its potential to elicit allergic reactions in sensitized individuals.[1][2] Reactions can range from mild skin rashes to severe conditions like Stevens-Johnson syndrome.[1] Therefore, minimizing skin contact is a primary objective.
-
The Dihydrobenzofuran Moiety: structurally related compounds to 2,3-dihydrobenzofuran suggest potential for skin, eye, and respiratory irritation.[3] Toxicological data on 2,3-benzofuran, a related compound, indicates potential for liver and kidney toxicity with prolonged or high-level exposure in animal studies, though the direct relevance to this specific sulfonamide is not established.[4]
-
Physical Form: Assuming the compound is a solid powder, as is common for such molecules, there is a risk of aerosolization, leading to inhalation exposure.
This tripartite analysis necessitates a PPE strategy that provides a comprehensive barrier against dermal, ocular, and respiratory exposure.
Core PPE Recommendations: A Multi-Layered Defense
The following table summarizes the essential PPE for handling this compound in a standard laboratory setting.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Body | A lab coat, preferably a disposable one. | Protects street clothes from contamination and prevents the spread of the compound outside the laboratory. |
| Eyes | Safety glasses with side shields or chemical splash goggles.[5][6] | Protects the eyes from splashes and airborne particles. Goggles offer a more complete seal. |
| Respiratory | A NIOSH-approved N95 respirator or higher.[7] | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
| Face | A face shield.[6] | Recommended in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution. |
Operational Protocols: From Preparation to Disposal
Adherence to a stringent, step-by-step protocol is non-negotiable for ensuring safety.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator: If required, perform a seal check on your N95 respirator.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don a second pair over the first.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated chemical waste.
-
Face Shield/Goggles: Remove your face and eye protection from the back to the front.
-
Lab Coat: Unbutton and remove your lab coat, folding it inward to contain any contamination.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All contaminated materials, including gloves, disposable lab coats, and any paper towels used for cleaning, must be disposed of as chemical waste in accordance with your institution's and local regulations.[3][9] Do not dispose of this compound or its waste down the drain.[10][9]
Decision Matrix for PPE Selection
The level of PPE required is directly proportional to the risk associated with the experimental procedure.
Caption: A decision matrix for selecting appropriate PPE based on the associated procedural risk.
By implementing these comprehensive safety measures, researchers can confidently and responsibly advance their scientific inquiries while prioritizing their well-being. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific safety protocols.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: Vertex AI Search)
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol - Apollo Scientific. (Source: Apollo Scientific)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf. (Source: NCBI Bookshelf)
- Managing medicines for people with sulfonamide allergy – NHS SPS. (Source: NHS SPS)
- PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (Source: UF/IFAS EDIS)
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (Source: Storemasta Blog)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- 3.9 Sulfonamides – Nursing Pharmacology-2e - WisTech Open. (Source: WisTech Open)
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (Source: SafetyCulture Marketplace US)
- Appropriate use of sulfonamide antibiotics - Best Practice Advocacy Centre New Zealand. (Source: Best Practice Advocacy Centre New Zealand)
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1) | C24H14N2O7 - PubChem. (Source: PubChem)
- Personal protective equipment for preparing toxic drugs - GERPAC. (Source: GERPAC)
- 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (Source: YouTube)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (Source: EAS Publisher)
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- In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models - Impactfactor. (Source: Impactfactor)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- 2,3-Dihydrofuran - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
